molecular formula C15H20Cl2N6O B1663710 NVP-DPP728 dihydrochloride CAS No. 207556-62-5

NVP-DPP728 dihydrochloride

货号: B1663710
CAS 编号: 207556-62-5
分子量: 371.3 g/mol
InChI 键: VNACOBVZDCLAEV-GXKRWWSZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NVP DPP 728 dihydrochloride is a potent, selective, and orally active inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme responsible for the rapid inactivation of the incretin hormone glucagon-like peptide-1 (GLP-1) . This compound inhibits human DPP-IV amidolytic activity with a Ki of 11 nM and an IC50 value of 14 nM, demonstrating a slow-binding, reversible mechanism of action that is dependent on its nitrile functionality . It exhibits high selectivity, with over 15,000-fold selectivity for DPP-IV over DPP-II and other related proline-cleaving proteases . In vivo, NVP DPP 728 dihydrochloride has been shown to significantly improve glucose tolerance and augment the early phase of insulin secretion in response to an oral glucose challenge . These antidiabetic effects are mediated through the direct inhibition of plasma DPP-IV activity, which prevents the degradation of endogenous GLP-1, thereby increasing its circulating concentrations and enhancing its insulinotropic effects . Research use of this compound is valuable for investigating the pathophysiology of type 2 diabetes and the therapeutic potential of DPP-IV inhibition .

属性

IUPAC Name

6-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O.2ClH/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17;;/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20);2*1H/t13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNACOBVZDCLAEV-GXKRWWSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207556-62-5
Record name NVP-DPP-728 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207556625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NVP-DPP-728 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWKTKAMJUR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

NVP-DPP728 dihydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-DPP728 dihydrochloride (B599025) is a potent, selective, and orally active inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). Its mechanism of action centers on the competitive and reversible inhibition of DPP-IV, a key regulator of incretin (B1656795) hormones. By preventing the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), NVP-DPP728 enhances their physiological effects, leading to improved glycemic control. This technical guide provides an in-depth exploration of the molecular interactions, kinetic properties, and downstream signaling pathways modulated by NVP-DPP728, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of Dipeptidyl Peptidase IV

NVP-DPP728 is a slow-binding inhibitor of DPP-IV.[1] This interaction is characterized by a two-step mechanism involving the formation of a novel, reversible, nitrile-dependent complex with the enzyme.[1] The cyanopyrrolidine moiety of NVP-DPP728 is crucial for its high-affinity binding to the active site of DPP-IV.[1]

Quantitative Inhibition Data

The inhibitory potency of NVP-DPP728 against DPP-IV has been quantified through various kinetic parameters.

ParameterValueSpeciesNotes
Ki 11 nMHumanInhibition constant, indicating the high affinity of NVP-DPP728 for DPP-IV.[1]
IC50 5-10 nMHuman and Rat PlasmaConcentration required to inhibit 50% of DPP-IV activity.[2]
kon 1.3 x 10⁵ M⁻¹s⁻¹HumanAssociation rate constant, reflecting the speed of inhibitor binding.[1]
koff 1.3 x 10⁻³ s⁻¹HumanDissociation rate constant, indicating the stability of the enzyme-inhibitor complex.[1]
Selectivity >15,000-foldHumanHighly selective for DPP-IV over DPP-II and other proline-cleaving proteases.[2]

Downstream Signaling Pathway

The inhibition of DPP-IV by NVP-DPP728 initiates a cascade of physiological events that ultimately lead to improved glucose homeostasis.

DPP_Inhibition_Pathway cluster_oral Oral Administration cluster_circulation Systemic Circulation cluster_pancreas Pancreatic β-cells cluster_liver Liver NVP-DPP728 NVP-DPP728 DPP-IV DPP-IV NVP-DPP728->DPP-IV Inhibits Active GLP-1 Active GLP-1 DPP-IV->Active GLP-1 Degrades Inactive GLP-1 Inactive GLP-1 Active GLP-1->Inactive GLP-1 Conversion Insulin (B600854) Release Insulin Release Active GLP-1->Insulin Release Stimulates Glucagon (B607659) Release Glucagon Release Active GLP-1->Glucagon Release Suppresses Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production Stimulates

Figure 1: Signaling pathway of NVP-DPP728 action.

By inhibiting DPP-IV, NVP-DPP728 prevents the inactivation of GLP-1.[3] This leads to elevated levels of active GLP-1, which in turn potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells.[4][5] The overall effect is a reduction in blood glucose levels, particularly after a meal.[6]

Experimental Protocols

DPP-IV Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of NVP-DPP728 on DPP-IV.

DPP_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition Prepare Assay Buffer Prepare Assay Buffer Dilute DPP-IV Enzyme Dilute DPP-IV Enzyme Prepare Assay Buffer->Dilute DPP-IV Enzyme Prepare NVP-DPP728 dilutions Prepare NVP-DPP728 dilutions Prepare Assay Buffer->Prepare NVP-DPP728 dilutions Prepare Substrate (Gly-Pro-AMC) Prepare Substrate (Gly-Pro-AMC) Prepare Assay Buffer->Prepare Substrate (Gly-Pro-AMC) Add Buffer, Enzyme, and NVP-DPP728/Vehicle Add Buffer, Enzyme, and NVP-DPP728/Vehicle Dilute DPP-IV Enzyme->Add Buffer, Enzyme, and NVP-DPP728/Vehicle Prepare NVP-DPP728 dilutions->Add Buffer, Enzyme, and NVP-DPP728/Vehicle Initiate reaction with Substrate Initiate reaction with Substrate Prepare Substrate (Gly-Pro-AMC)->Initiate reaction with Substrate Pre-incubate Pre-incubate Add Buffer, Enzyme, and NVP-DPP728/Vehicle->Pre-incubate Pre-incubate->Initiate reaction with Substrate Incubate at 37°C Incubate at 37°C Initiate reaction with Substrate->Incubate at 37°C Measure Fluorescence (Ex/Em: 360/460 nm) Measure Fluorescence (Ex/Em: 360/460 nm) Incubate at 37°C->Measure Fluorescence (Ex/Em: 360/460 nm) Calculate % Inhibition Calculate % Inhibition Measure Fluorescence (Ex/Em: 360/460 nm)->Calculate % Inhibition

Figure 2: Workflow for DPP-IV inhibition assay.

Materials:

  • Human recombinant DPP-IV

  • NVP-DPP728 dihydrochloride

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (pH 7.5) containing appropriate salts.

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NVP-DPP728 in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.

    • Dilute the DPP-IV enzyme to the desired working concentration in cold assay buffer.

    • Prepare the Gly-Pro-AMC substrate solution in assay buffer.

  • Assay Setup:

    • To triplicate wells of a 96-well plate, add:

      • Blank (No Enzyme): Assay buffer and solvent.

      • Enzyme Control (100% Activity): Assay buffer, diluted DPP-IV enzyme, and solvent.

      • Test Compound: Assay buffer, diluted DPP-IV enzyme, and NVP-DPP728 dilution.

  • Pre-incubation:

    • Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over time.

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Subtract the average slope of the blank wells from all other wells.

    • Calculate the percent inhibition for each concentration of NVP-DPP728.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Oral Glucose Tolerance Test (OGTT) in Rodent Models

This protocol describes a typical OGTT to evaluate the in vivo efficacy of NVP-DPP728.

Animal Model:

  • Male Zucker rats (obese fa/fa and lean Fa/?) are commonly used as a model of insulin resistance and glucose intolerance.[3]

Procedure:

  • Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.

  • Drug Administration: Administer NVP-DPP728 or vehicle orally (p.o.) via gavage.

  • Baseline Blood Sample: After a specified time post-drug administration (e.g., 60 minutes), collect a baseline blood sample (t=0) from the tail vein.

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) orally.

  • Serial Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

  • Biochemical Analysis:

    • Measure blood glucose concentrations immediately using a glucometer.

    • Collect plasma for the measurement of insulin and active GLP-1 levels using specific ELISA or RIA kits.

  • Data Analysis:

    • Plot the mean blood glucose, plasma insulin, and active GLP-1 concentrations over time for each treatment group.

    • Calculate the area under the curve (AUC) for glucose and insulin to quantify the overall response.

Conclusion

This compound is a highly specific and potent inhibitor of DPP-IV. Its mechanism of action, centered on the preservation of active incretin hormones, provides a robust rationale for its therapeutic potential in the management of type 2 diabetes. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of NVP-DPP728 and other DPP-IV inhibitors.

References

NVP-DPP728 Dihydrochloride: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-DPP728 dihydrochloride (B599025), chemically known as 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine dihydrochloride, is a potent, selective, and orally bioavailable dipeptidyl peptidase-IV (DPP-IV) inhibitor. Developed by Novartis, it emerged from a class of N-substituted-glycyl-2-cyanopyrrolidines as a promising therapeutic agent for type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of NVP-DPP728. It details the methodologies of key in vitro and in vivo experiments, presents quantitative data in structured tables, and visualizes critical pathways and workflows using Graphviz diagrams. The document serves as a thorough resource for researchers and professionals in the field of diabetes drug discovery and development.

Introduction: The Dawn of DPP-IV Inhibition

The discovery of dipeptidyl peptidase-IV (DPP-IV) inhibitors marked a significant advancement in the management of type 2 diabetes mellitus. DPP-IV is a serine protease that rapidly inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for glucose homeostasis. By inhibiting DPP-IV, the active levels of these incretins are prolonged, leading to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and improved glycemic control.

In the late 1990s, researchers at Novartis embarked on the development of small molecule DPP-IV inhibitors. This effort led to the discovery of the N-substituted-glycyl-2-cyanopyrrolidine class of compounds. Among these, NVP-DPP728 was identified as a lead candidate due to its high potency and selectivity.[1]

Discovery and Synthesis

NVP-DPP728 was discovered through systematic structure-activity relationship (SAR) studies of N-substituted-glycyl-2-cyanopyrrolidines.[2] The key structural features contributing to its potent inhibitory activity are the (S)-2-cyanopyrrolidine moiety, which interacts with the active site of DPP-IV, and the N-substituted glycyl side chain, which enhances binding affinity and selectivity.

Chemical Synthesis

The synthesis of NVP-DPP728 can be achieved through both solid-phase and solution-phase methodologies. A general solution-phase synthesis approach is outlined below.

Experimental Protocol: Solution-Phase Synthesis of NVP-DPP728

A multi-step synthesis is employed, typically starting from L-proline.

  • Formation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile:

    • L-proline is first N-acylated with chloroacetyl chloride.

    • The carboxylic acid group is then converted to a primary amide.

    • Dehydration of the amide using a suitable agent, such as trifluoroacetic anhydride, yields the 2-carbonitrile derivative.

  • Synthesis of 6-((2-aminoethyl)amino)nicotinonitrile:

  • Coupling Reaction:

    • (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is then coupled with 6-((2-aminoethyl)amino)nicotinonitrile in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), in an appropriate solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

  • Formation of Dihydrochloride Salt:

    • The resulting free base of NVP-DPP728 is dissolved in a suitable solvent, and a solution of hydrochloric acid in ethanol (B145695) or ether is added to precipitate the dihydrochloride salt.

    • The salt is then collected by filtration, washed, and dried under vacuum.

Mechanism of Action and In Vitro Characterization

NVP-DPP728 is a slow-binding, reversible, and competitive inhibitor of DPP-IV.[3] Its mechanism involves the formation of a stable, but reversible, covalent complex with the catalytic serine residue (Ser630) in the active site of the DPP-IV enzyme. The nitrile group of the 2-cyanopyrrolidine moiety is crucial for this interaction.

In Vitro DPP-IV Inhibition Assay

The inhibitory potency of NVP-DPP728 against DPP-IV is determined using a fluorometric enzyme assay.

Experimental Protocol: DPP-IV Inhibition Assay

  • Reagents and Materials:

    • Recombinant human DPP-IV enzyme.

    • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Assay Buffer: Tris-HCl buffer (pH 7.5) containing a detergent like Triton X-100.

    • NVP-DPP728 dihydrochloride stock solution in DMSO.

    • 96-well black microplate.

    • Fluorescence microplate reader.

  • Assay Procedure:

    • A dilution series of NVP-DPP728 is prepared in the assay buffer.

    • In a 96-well plate, the DPP-IV enzyme is pre-incubated with varying concentrations of NVP-DPP728 or vehicle (DMSO) for a specified time at 37°C to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate.

    • The fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) is measured kinetically over time at 37°C. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.

    • The percent inhibition is calculated for each inhibitor concentration relative to the vehicle control.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by fitting the concentration-response data to a four-parameter logistic equation.

    • The inhibition constant (Ki) is determined by performing the assay at various substrate and inhibitor concentrations and analyzing the data using the Michaelis-Menten equation and appropriate models for competitive inhibition (e.g., Dixon or Lineweaver-Burk plots).

In Vitro Potency and Selectivity

The in vitro inhibitory activity of NVP-DPP728 against DPP-IV is summarized in the table below. The compound exhibits high selectivity over other related proteases.

ParameterValueReference
IC50 (DPP-IV) 14 nM[4]
Ki (DPP-IV) 11 nM[3][4]
Selectivity >15,000-fold over DPP-II and other proline-cleaving proteases[4]

Table 1: In Vitro Inhibitory Activity of NVP-DPP728

In Vivo Efficacy Studies

The in vivo efficacy of NVP-DPP728 in improving glucose tolerance was primarily evaluated in rodent models of insulin resistance and type 2 diabetes, such as the obese Zucker (fa/fa) rat.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess the ability of an organism to handle a glucose load.

Experimental Protocol: Oral Glucose Tolerance Test in Zucker Rats

  • Animals: Male obese Zucker (fa/fa) rats and their lean littermates are used. Animals are fasted overnight (e.g., 16 hours) with free access to water.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., water) and administered orally (p.o.) via gavage at a specific dose (e.g., 10 mg/kg). A control group receives the vehicle only.

  • Glucose Challenge: After a set period following drug administration (e.g., 30-60 minutes) to allow for absorption, a glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points before and after the glucose challenge (e.g., -30, 0, 15, 30, 60, 90, and 120 minutes). Blood glucose levels are measured immediately using a glucometer.

  • Plasma Analysis: Plasma is separated from the blood samples for the subsequent measurement of insulin and GLP-1 levels.

Measurement of Plasma Insulin and GLP-1

Experimental Protocol: Insulin and GLP-1 Measurement

  • Insulin: Plasma insulin concentrations are typically measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rat insulin. The assay is performed according to the manufacturer's instructions, which generally involve the binding of insulin to a specific antibody-coated plate, followed by the addition of an enzyme-linked secondary antibody and a chromogenic substrate. The resulting color intensity is proportional to the insulin concentration.

  • GLP-1: Plasma active GLP-1 (7-36 amide) concentrations are measured using a specific radioimmunoassay (RIA) or a sensitive sandwich ELISA. Due to the rapid degradation of active GLP-1, it is crucial to collect blood samples in tubes containing a DPP-IV inhibitor (e.g., aprotinin (B3435010) and a specific DPP-IV inhibitor) and aprotinin to prevent ex vivo degradation.

In Vivo Efficacy Data

Oral administration of NVP-DPP728 in obese Zucker rats demonstrated a significant improvement in glucose tolerance.[5] This was associated with a potentiation of the early insulin response and an increase in plasma active GLP-1 concentrations.[5]

ParameterVehicle ControlNVP-DPP728Reference
Glucose AUC (0-120 min) in obese Zucker rats Significantly elevatedMarkedly reduced towards normal levels[5]
Peak Insulin Response in obese Zucker rats BluntedSignificantly amplified[5]
Plasma Active GLP-1 levels LowIncreased[5]

Table 2: Summary of In Vivo Efficacy of NVP-DPP728 in Obese Zucker Rats

Preclinical Pharmacokinetics

The pharmacokinetic profile of NVP-DPP728 was evaluated in preclinical species, including rats and cynomolgus monkeys, to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

ParameterCynomolgus Monkey (Oral, 1 mg/kg)Reference
Tmax (h) 1.0[6]
Cmax (ng/mL) 150[6]
AUC (ng*h/mL) 330[6]
Half-life (t1/2, h) 1.5[6]
Bioavailability (%) 50[6]

Table 3: Pharmacokinetic Parameters of NVP-DPP728 in Cynomolgus Monkeys

NVP-DPP728 exhibited good oral bioavailability and a relatively short half-life in monkeys, suggesting it was a short-acting inhibitor.[6]

Visualizations

Signaling Pathway of DPP-IV Inhibition

DPP4_Inhibition_Pathway Ingestion Nutrient Ingestion L_Cell Intestinal L-Cells Ingestion->L_Cell stimulates GLP1 Active GLP-1 (7-36) L_Cell->GLP1 secretes DPP4 DPP-IV Enzyme GLP1->DPP4 substrate for Pancreas Pancreatic β-cells GLP1->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 (9-36) DPP4->Inactive_GLP1 inactivates to NVP_DPP728 NVP-DPP728 NVP_DPP728->DPP4 inhibits Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake promotes Hepatic_Glucose Hepatic Glucose Production Insulin->Hepatic_Glucose inhibits Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: Signaling pathway of DPP-IV inhibition by NVP-DPP728.

Experimental Workflow for Oral Glucose Tolerance Test

OGTT_Workflow Start Start: Fasted Zucker Rats Drug_Admin Oral Administration: NVP-DPP728 or Vehicle Start->Drug_Admin Incubation Absorption Period (30-60 min) Drug_Admin->Incubation Baseline_Sample Baseline Blood Sample (t=0 min) Incubation->Baseline_Sample Glucose_Admin Oral Glucose Challenge (2 g/kg) Baseline_Sample->Glucose_Admin Time_Points Collect Blood Samples (15, 30, 60, 90, 120 min) Glucose_Admin->Time_Points Analysis Measure: - Blood Glucose - Plasma Insulin - Plasma GLP-1 Time_Points->Analysis End End: Data Analysis Analysis->End

Caption: Experimental workflow for an Oral Glucose Tolerance Test.

Conclusion

This compound was a pioneering molecule in the development of DPP-IV inhibitors for the treatment of type 2 diabetes. Its discovery and preclinical evaluation established the therapeutic potential of this drug class. Although NVP-DPP728 itself did not proceed to market, the knowledge gained from its development paved the way for subsequent successful DPP-IV inhibitors, such as vildagliptin, which was also developed by Novartis. This technical guide has provided a detailed overview of the foundational science behind NVP-DPP728, offering valuable insights for researchers in the ongoing quest for novel and improved diabetes therapies.

References

What is NVP-DPP728 dihydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to NVP-DPP728 Dihydrochloride (B599025)

NVP-DPP728 dihydrochloride is a potent, selective, and orally active small molecule inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV).[1] Primarily investigated for its potential in the management of type 2 diabetes mellitus, NVP-DPP728 has been a significant tool in preclinical research to understand the role of DPP-IV inhibition in glucose homeostasis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols.

Chemical Properties and Data

This compound is the hydrochloride salt form of 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine. Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Name 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine dihydrochloride
CAS Number 207556-62-5
Molecular Formula C15H20Cl2N6O
Molecular Weight 371.26 g/mol
Appearance Crystalline solid
Solubility Soluble in water

Mechanism of Action

NVP-DPP728 is a competitive and reversible inhibitor of DPP-IV, an enzyme that plays a crucial role in the inactivation of incretin (B1656795) hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, NVP-DPP728 prevents the degradation of these incretins, thereby prolonging their biological activity.

The elevated levels of active GLP-1 and GIP lead to several physiological effects that contribute to improved glucose control:

  • Enhanced Glucose-Dependent Insulin (B600854) Secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose.

  • Suppressed Glucagon (B607659) Release: GLP-1, in particular, inhibits the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

  • Delayed Gastric Emptying: GLP-1 slows the rate at which food moves from the stomach to the small intestine, which helps to moderate postprandial glucose excursions.

Signaling Pathway of DPP-IV Inhibition

DPP_IV_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_circulation Circulation Food Intake Food Intake GLP-1 / GIP (Active) GLP-1 / GIP (Active) Food Intake->GLP-1 / GIP (Active) Stimulates Release Pancreatic Beta-Cells Pancreatic Beta-Cells Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion Pancreatic Alpha-Cells Pancreatic Alpha-Cells Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Stimulates GLP-1 / GIP (Active)->Pancreatic Beta-Cells Stimulates GLP-1 / GIP (Active)->Pancreatic Alpha-Cells Inhibits DPP-IV DPP-IV GLP-1 / GIP (Active)->DPP-IV GLP-1 / GIP (Inactive) GLP-1 / GIP (Inactive) DPP-IV->GLP-1 / GIP (Inactive) Degrades NVP-DPP728 NVP-DPP728 NVP-DPP728->DPP-IV Inhibits

DPP-IV Inhibition Signaling Pathway

In Vitro Activity and Kinetics

NVP-DPP728 is a potent inhibitor of DPP-IV with a slow-binding kinetic profile. This means that the inhibition of the enzyme occurs in a time-dependent manner, characterized by an initial weak binding followed by a slower isomerization to a more tightly bound complex. This two-step inhibition mechanism is a hallmark of many cyanopyrrolidine-based DPP-IV inhibitors.[2]

ParameterHuman DPP-IVRat Plasma DPP-IV
Ki 11 nM-
IC50 5-10 nM5-10 nM
kon (M⁻¹s⁻¹) 1.3 x 10⁵-
koff (s⁻¹) 1.3 x 10⁻³-

Data compiled from multiple sources.

Two-Step Slow-Binding Inhibition Model

Two_Step_Inhibition E Enzyme (DPP-IV) EI Enzyme-Inhibitor Complex (Rapid Equilibrium) E->EI I Inhibitor (NVP-DPP728) I->EI EI->E k_off EI->I k_on EI_star Enzyme-Inhibitor* Complex (Tight Binding) EI->EI_star k_iso (slow) EI_star->EI k_iso_rev (very slow)

Two-Step Slow-Binding Inhibition

In Vivo Efficacy

Studies in animal models, particularly in Zucker rats, have demonstrated the in vivo efficacy of NVP-DPP728 in improving glucose tolerance. Oral administration of NVP-DPP728 leads to a significant reduction in plasma DPP-IV activity, resulting in elevated levels of active GLP-1 and an enhanced insulin response to a glucose challenge.[1]

Animal ModelDosageEffect on Glucose ToleranceEffect on Insulin Secretion
Obese Zucker rats3.72 mg/kg (oral)ImprovedIncreased early-phase insulin response
Aged Wistar rats10 µmol/kg (oral)ImprovedPotentiated early insulin response
Aged Fischer 344 rats (DPP-IV positive)10 µmol/kg (oral)ImprovedPotentiated early insulin response
Aged Fischer 344 rats (DPP-IV deficient)10 µmol/kg (oral)No effectNo effect

Data compiled from multiple preclinical studies.[3]

Experimental Protocols

In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol is adapted from standard fluorometric DPP-IV inhibitor screening assays.

Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare a stock solution of NVP-DPP728 in assay buffer.

  • Perform serial dilutions of the NVP-DPP728 stock solution to create a range of inhibitor concentrations.

  • In a 96-well plate, add the following to triplicate wells:

    • Blank (No Enzyme): Assay Buffer + Substrate

    • Enzyme Control (100% Activity): Assay Buffer + DPP-IV Enzyme + Substrate

    • Inhibitor Wells: Diluted NVP-DPP728 + DPP-IV Enzyme + Substrate

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.

  • Determine the percent inhibition for each concentration of NVP-DPP728 and calculate the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol is a generalized procedure based on published studies involving NVP-DPP728 in rats.[1][4]

Animals:

  • Male Zucker rats (or other appropriate strain)

  • Fasted overnight (12-16 hours) with free access to water

Materials:

  • This compound

  • Vehicle (e.g., water or saline)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Blood collection supplies (e.g., tail vein lancets, capillaries)

  • Glucometer

Procedure:

  • Fast the rats overnight.

  • Record the baseline body weight of each rat.

  • Administer NVP-DPP728 (e.g., 3.72 mg/kg) or vehicle orally by gavage.

  • After a specified pre-treatment time (e.g., 30 minutes), collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.

  • Administer the glucose solution orally by gavage.

  • Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose levels for each sample using a glucometer.

  • Plot the blood glucose concentration over time for both the NVP-DPP728-treated and vehicle-treated groups.

  • Calculate the area under the curve (AUC) for glucose to quantify the improvement in glucose tolerance.

Experimental Workflow for OGTT

OGTT_Workflow start Start: Fasted Rats weigh Record Body Weight start->weigh administer Oral Administration: NVP-DPP728 or Vehicle weigh->administer wait Wait 30 minutes administer->wait baseline_blood Collect Baseline Blood (t=0) Measure Glucose wait->baseline_blood glucose_gavage Oral Glucose Gavage baseline_blood->glucose_gavage collect_blood Collect Blood at 15, 30, 60, 90, 120 min glucose_gavage->collect_blood measure_glucose Measure Blood Glucose collect_blood->measure_glucose analyze Plot Glucose vs. Time Calculate AUC measure_glucose->analyze end End analyze->end

Oral Glucose Tolerance Test Workflow

Synthesis

The synthesis of NVP-DPP728 involves the coupling of two key intermediates: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 6-[(2-aminoethyl)amino]pyridine-3-carbonitrile. A general synthetic approach is outlined below.

General Synthetic Scheme

Synthesis_Scheme prolinamide L-Prolinamide intermediate1_amide (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxamide prolinamide->intermediate1_amide chloroacetyl Chloroacetyl chloride chloroacetyl->intermediate1_amide dehydration Dehydration (e.g., TFAA) intermediate1_amide->dehydration intermediate1_nitrile (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile dehydration->intermediate1_nitrile coupling Coupling Reaction intermediate1_nitrile->coupling aminopyridine 6-chloronicotinonitrile intermediate2 6-[(2-aminoethyl)amino] pyridine-3-carbonitrile aminopyridine->intermediate2 ethylenediamine Ethylenediamine ethylenediamine->intermediate2 intermediate2->coupling nvp_dpp728_base NVP-DPP728 (Free Base) coupling->nvp_dpp728_base hcl_treatment HCl Treatment nvp_dpp728_base->hcl_treatment nvp_dpp728_dhcl This compound hcl_treatment->nvp_dpp728_dhcl

References

NVP-DPP728 Dihydrochloride: A Technical Guide for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NVP-DPP728 dihydrochloride, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, for its application in type 2 diabetes research. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound

NVP-DPP728 is a slow-binding, competitive, and reversible inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] DPP-4 is responsible for the rapid inactivation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, NVP-DPP728 increases the circulating levels of active GLP-1 and GIP.[3]

Mechanism of Action

The primary mechanism of action of NVP-DPP728 in the context of type 2 diabetes is the potentiation of the endogenous incretin system. In response to food intake, intestinal L-cells secrete GLP-1.[4] GLP-1 then binds to its receptor (GLP-1R) on pancreatic β-cells, initiating a signaling cascade that leads to glucose-dependent insulin (B600854) secretion.[4][5] GLP-1 also suppresses the secretion of glucagon (B607659) from pancreatic α-cells, further contributing to glycemic control.[2] However, DPP-4 rapidly degrades active GLP-1, limiting its physiological effects.[3] NVP-DPP728 inhibits this degradation, thereby prolonging the action of GLP-1 and enhancing its beneficial effects on glucose homeostasis.[1][3]

Therapeutic Potential in Type 2 Diabetes

The ability of NVP-DPP728 to enhance endogenous incretin activity makes it a significant tool for type 2 diabetes research. Studies in animal models of insulin resistance and glucose intolerance have demonstrated that NVP-DPP728 can improve glucose tolerance, amplify the early phase of the insulin response to a glucose challenge, and increase plasma concentrations of active GLP-1.[3] These findings suggest that DPP-4 inhibition is a promising therapeutic strategy for managing type 2 diabetes.

Quantitative Data

The following tables summarize the key quantitative parameters of NVP-DPP728, providing a basis for experimental design and data comparison.

ParameterValueSpeciesNotes
Ki 11 nMHumanAmidolytic activity
Kd 12 nMBovineHigh-affinity binding
k_on 1.3 x 10⁵ M⁻¹s⁻¹HumanAssociation rate constant
k_off 1.3 x 10⁻³ s⁻¹HumanDissociation rate constant (t½ ~10 min)

Table 1: In Vitro Inhibition of DPP-4 by NVP-DPP728.[1]

Animal ModelTreatmentOutcome
Obese Zucker ratsOral NVP-DPP728Significantly amplified early-phase insulin response to an oral glucose load and restored glucose excursions to normal.[3]
Aged DPP-IV(+) Wistar and F344 ratsOral NVP-DPP728Improved glucose tolerance and potentiated the early insulin response following an oral glucose challenge.[6]
Healthy catsIntravenous or subcutaneous NVP-DPP728 (0.5-2.5 mg/kg)Significantly reduced glucagon output and increased insulin output during an intravenous glucose tolerance test.[7]
Streptozotocin and nicotinamide-induced diabetic ratsOral administration of a dual-delivery system with GLP-1 and NVP-DPP728Decreased blood glucose levels by 44% four hours after administration, with the effect sustained for another four hours.[6]

Table 2: In Vivo Efficacy of NVP-DPP728 in Animal Models.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on NVP-DPP728.

In Vitro DPP-4 Enzyme Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the inhibitory activity of NVP-DPP728 against DPP-4 using a fluorometric substrate.

Materials:

  • Recombinant human DPP-4 enzyme

  • This compound

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NVP-DPP728 in DMSO.

    • Create a serial dilution of NVP-DPP728 in assay buffer to achieve a range of desired concentrations.

    • Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired working concentration.

    • Prepare the Gly-Pro-AMC substrate solution in assay buffer.

  • Assay Setup (in triplicate):

    • Blank (No Enzyme) Wells: Add assay buffer and the same final concentration of DMSO as in the inhibitor wells.

    • Enzyme Control (100% Activity) Wells: Add assay buffer, diluted DPP-4 enzyme, and DMSO.

    • Inhibitor (NVP-DPP728) Wells: Add assay buffer, diluted DPP-4 enzyme, and the corresponding NVP-DPP728 dilution.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.[8]

  • Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 15-30 minutes, with readings taken every 1-2 minutes.[8][9]

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction for each well from the linear portion of the fluorescence versus time plot.

    • Subtract the average V₀ of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each NVP-DPP728 concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the NVP-DPP728 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol outlines the procedure for assessing the effect of NVP-DPP728 on glucose tolerance in rats.

Materials:

  • Male Zucker rats (or other appropriate rodent model)

  • This compound

  • Glucose solution (e.g., 20% dextrose in sterile saline)

  • Vehicle for NVP-DPP728 (e.g., water)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

Procedure:

  • Animal Acclimation and Fasting:

    • Acclimate animals to handling and gavage procedures.

    • Fast the animals overnight (approximately 16-18 hours) with free access to water.[10]

  • Compound Administration:

    • Record the baseline body weight of each animal.

    • Administer NVP-DPP728 or vehicle orally by gavage at a specified time (e.g., 30 minutes) before the glucose challenge.[3]

  • Baseline Blood Glucose:

    • Just prior to the glucose challenge (t=0), obtain a baseline blood sample from the tail vein.

    • Measure the blood glucose concentration using a glucometer.

  • Glucose Challenge:

    • Administer a glucose solution (e.g., 2 g/kg body weight) orally by gavage.[8]

  • Blood Sampling and Glucose Measurement:

    • Collect blood samples at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[11]

    • Measure the blood glucose concentration at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion for each animal using the trapezoidal rule.

    • Compare the AUC values between the NVP-DPP728-treated and vehicle-treated groups to determine the effect on glucose tolerance. Statistical analysis (e.g., t-test or ANOVA) should be performed.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental logic associated with NVP-DPP728 research.

DPP4_Inhibition_Pathway cluster_0 Intestinal Lumen cluster_1 Intestinal L-Cell cluster_2 Bloodstream cluster_3 Pancreatic Beta-Cell cluster_4 Pancreatic Alpha-Cell Food Intake Food Intake GLP-1 Release GLP-1 Release Food Intake->GLP-1 Release Active GLP-1 Active GLP-1 GLP-1 Release->Active GLP-1 DPP-4 DPP-4 Active GLP-1->DPP-4 GLP-1R GLP-1R Active GLP-1->GLP-1R Glucagon Secretion Glucagon Secretion Active GLP-1->Glucagon Secretion - Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 Degradation NVP-DPP728 NVP-DPP728 NVP-DPP728->DPP-4 Inhibition cAMP cAMP GLP-1R->cAMP PKA/Epac PKA/Epac cAMP->PKA/Epac Insulin Secretion Insulin Secretion PKA/Epac->Insulin Secretion + (Glucose-dependent) OGTT_Workflow cluster_0 Preparation cluster_1 Dosing cluster_2 Measurement & Analysis A Animal Fasting (16-18h) B Randomize into Groups (Vehicle vs. NVP-DPP728) A->B C Oral Gavage: Vehicle or NVP-DPP728 B->C D Wait 30 min C->D E Baseline Blood Sample (t=0) D->E F Oral Gavage: Glucose (2 g/kg) E->F G Collect Blood Samples (15, 30, 60, 90, 120 min) F->G H Measure Blood Glucose G->H I Plot Glucose vs. Time H->I J Calculate Area Under the Curve (AUC) I->J K Statistical Comparison J->K Logical_Relationship A NVP-DPP728 Administration B Inhibition of DPP-4 Enzyme A->B C Increased Active GLP-1 & GIP Levels B->C D Increased Glucose-Dependent Insulin Secretion C->D E Decreased Glucagon Secretion C->E F Increased Glucose Uptake by Peripheral Tissues D->F G Decreased Hepatic Glucose Production E->G H Lowered Blood Glucose Levels (Improved Glycemic Control) F->H G->H

References

NVP-DPP728 and Glucagon-Like Peptide-1 (GLP-1) Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of NVP-DPP728, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). It details the mechanism by which NVP-DPP728 prevents the degradation of glucagon-like peptide-1 (GLP-1), an essential incretin (B1656795) hormone for glucose homeostasis. This guide summarizes key quantitative data on the efficacy of NVP-DPP728, provides detailed experimental protocols for its evaluation, and visualizes the core biological and experimental pathways. The information presented is intended to support researchers and professionals in the field of diabetes and metabolic disease drug development.

Introduction: The Role of GLP-1 and DPP-4 in Glucose Homeostasis

Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by intestinal L-cells in response to nutrient ingestion.[1] It plays a crucial role in regulating blood glucose levels through multiple mechanisms, including stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) secretion, and slowing gastric emptying.[1][2] However, the therapeutic potential of native GLP-1 is limited by its extremely short half-life of 1-2 minutes in circulation.[3][4]

The primary enzyme responsible for the rapid inactivation of GLP-1 is dipeptidyl peptidase-4 (DPP-4).[5][6] DPP-4 is a ubiquitous serine exopeptidase that cleaves N-terminal dipeptides from various polypeptides, including GLP-1.[7][8] Specifically, DPP-4 cleaves the active form of GLP-1, GLP-1 (7-36) amide, into an inactive metabolite, GLP-1 (9-36) amide.[4][9] This rapid degradation significantly curtails the physiological effects of endogenous GLP-1.[10]

Inhibition of DPP-4 has emerged as a promising therapeutic strategy for type 2 diabetes.[5][6] By blocking DPP-4 activity, DPP-4 inhibitors prevent the breakdown of endogenous GLP-1, thereby increasing the circulating levels of its active form.[2] This enhancement of endogenous GLP-1 levels leads to improved glycemic control.[3][11]

NVP-DPP728: A Potent DPP-4 Inhibitor

NVP-DPP728 is a selective and slow-binding competitive inhibitor of DPP-4.[11][12] Its chemical structure is 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine.[12] NVP-DPP728 has been shown to effectively inhibit DPP-4 activity, leading to increased plasma concentrations of active GLP-1 and subsequent improvements in glucose tolerance in various preclinical models.[3][13]

Mechanism of Action

NVP-DPP728 inhibits DPP-4 through a two-step mechanism involving the formation of a reversible, nitrile-dependent complex with the enzyme.[12] The nitrile functionality at the 2-pyrrolidine position is crucial for its high inhibitory potency.[12] This interaction effectively blocks the active site of DPP-4, preventing it from cleaving its substrates, including GLP-1.

cluster_0 Mechanism of NVP-DPP728 Action GLP-1 (active) GLP-1 (active) DPP-4 DPP-4 GLP-1 (active)->DPP-4 Degradation GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) DPP-4_inhibited DPP-4 (Inhibited) NVP-DPP728 NVP-DPP728 NVP-DPP728->DPP-4 Inhibition

Figure 1: Mechanism of NVP-DPP728 Inhibition
Quantitative Data on NVP-DPP728 Efficacy

The following tables summarize the key quantitative data regarding the inhibitory kinetics and in vivo effects of NVP-DPP728.

Table 1: In Vitro Inhibitory Kinetics of NVP-DPP728 against Human DPP-4 [12]

ParameterValue
Ki11 nM
kon1.3 x 105 M-1s-1
koff1.3 x 10-3 s-1
Dissociation t1/2~10 min

Table 2: Effects of NVP-DPP728 on Glucose Homeostasis in Obese Zucker Rats [3]

ParameterVehicle ControlNVP-DPP728
Plasma DPP-IV Activity Inhibition-Complete
Early Phase Insulin Response to OGTTBluntedSignificantly Amplified
Glucose Excursion during OGTTElevatedRestored to Normal
Active GLP-1 (7-36) amide levelsRapidly degradedStabilized

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of NVP-DPP728.

DPP-4 Activity Assay

This protocol is for measuring DPP-4 activity in plasma or tissue homogenates.

Materials:

  • DPP-4 Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, containing 140 mM NaCl and 10 mM KCl)

  • DPP-4 Substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • DPP-4 Inhibitor (e.g., NVP-DPP728 or Sitagliptin for positive control)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)

  • Samples (plasma, tissue homogenates)

Procedure:

  • Sample Preparation:

    • For plasma samples, use directly.

    • For tissue samples, homogenize in 4 volumes of ice-cold DPP-4 Assay Buffer and centrifuge at 13,000 x g for 10 minutes to remove insoluble material.[7]

  • Assay Setup:

    • Prepare a standard curve using AMC.

    • For each sample, prepare a test well and a sample blank well.

    • Add 50 µL of sample (diluted in DPP-4 Assay Buffer if necessary) to both wells.

    • To the sample blank wells, add 10 µL of a potent DPP-4 inhibitor to determine non-DPP-4-specific activity. To the test wells, add 10 µL of DPP-4 Assay Buffer.

    • Incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Prepare a Master Reaction Mix containing the DPP-4 substrate H-Gly-Pro-AMC in DPP-4 Assay Buffer.

    • Add 40 µL of the Master Reaction Mix to each well.

    • Immediately measure the fluorescence (Tinitial).

    • Incubate the plate at 37°C, protected from light, and take subsequent readings every 5 minutes.

  • Calculation:

    • Calculate the change in fluorescence over time (ΔF/ΔT).

    • Subtract the ΔF/ΔT of the sample blank from the test sample to get the DPP-4 specific activity.

    • Determine the DPP-4 activity from the AMC standard curve. One unit of DPP-4 is the amount of enzyme that hydrolyzes the substrate to yield 1.0 µmole of AMC per minute at 37°C.[7]

cluster_1 DPP-4 Activity Assay Workflow SamplePrep Sample Preparation (Plasma/Tissue Homogenate) AssaySetup Assay Setup in 96-well Plate (Sample, Blank, Inhibitor) SamplePrep->AssaySetup Incubation1 Incubate 10 min, 37°C AssaySetup->Incubation1 Reaction Add Substrate (H-Gly-Pro-AMC) Incubation1->Reaction Measurement Measure Fluorescence (Kinetic Reading) Reaction->Measurement Calculation Calculate Activity Measurement->Calculation

Figure 2: DPP-4 Activity Assay Workflow
GLP-1 Measurement (ELISA)

This protocol describes a sandwich ELISA for quantifying total or active GLP-1 in plasma samples.

Materials:

  • GLP-1 ELISA kit (containing capture antibody-coated plate, detection antibody, streptavidin-HRP, substrate, stop solution, and standards)

  • DPP-4 inhibitor (for collection of active GLP-1 samples)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Wash buffer

  • Assay diluent

Procedure:

  • Sample Collection and Preparation:

    • Collect blood in tubes containing a DPP-4 inhibitor (e.g., for active GLP-1 measurement) and an anticoagulant (e.g., EDTA).

    • Centrifuge immediately at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

  • ELISA Protocol:

    • Prepare GLP-1 standards and samples as per the kit instructions.

    • Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

    • Incubate for 2.5 hours at room temperature or overnight at 4°C.[9]

    • Wash the wells multiple times with wash buffer.

    • Add 100 µL of biotinylated detection antibody to each well and incubate.

    • Wash the wells.

    • Add 100 µL of streptavidin-HRP conjugate and incubate for 45 minutes at room temperature.[9]

    • Wash the wells.

    • Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature in the dark.[9]

    • Add 50 µL of stop solution to each well.[9]

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Generate a standard curve by plotting the absorbance versus the concentration of the GLP-1 standards.

    • Determine the concentration of GLP-1 in the samples by interpolating from the standard curve.

Oral Glucose Tolerance Test (OGTT)

This protocol is for assessing glucose tolerance in response to an oral glucose load in animal models.

Materials:

  • Glucose solution (e.g., 40% w/v in water)

  • NVP-DPP728 or vehicle control

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, capillaries)

Procedure:

  • Animal Preparation:

    • Fast animals overnight (e.g., 12-16 hours) with free access to water.[14][15]

  • Drug Administration:

    • Administer NVP-DPP728 or vehicle control orally at a specified time before the glucose challenge (e.g., 30 minutes).[3][16]

  • OGTT Procedure:

    • Collect a baseline blood sample (t=0) from the tail vein.

    • Administer a glucose solution orally (e.g., 1-2 g/kg body weight).[3][17]

    • Collect blood samples at specified time points after the glucose load (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Measure blood glucose concentrations at each time point.

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify overall glucose tolerance.

Signaling Pathways and Logical Relationships

GLP-1 Signaling Pathway in Pancreatic β-cells

Upon binding to its G-protein coupled receptor (GLP-1R) on pancreatic β-cells, active GLP-1 initiates a signaling cascade that results in enhanced glucose-dependent insulin secretion.

cluster_2 GLP-1 Signaling in Pancreatic β-cells GLP1 GLP-1 (active) GLP1R GLP-1 Receptor GLP1->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion PKA->Insulin Epac2->Insulin

Figure 3: GLP-1 Signaling Pathway
Logical Framework: From NVP-DPP728 to Improved Glycemic Control

The administration of NVP-DPP728 sets off a series of events that culminate in improved glucose homeostasis. This logical relationship is a cornerstone of the therapeutic strategy of DPP-4 inhibition.

cluster_3 Logical Pathway of NVP-DPP728 Action NVP NVP-DPP728 Administration DPP4_inhibition DPP-4 Inhibition NVP->DPP4_inhibition GLP1_increase Increased Active GLP-1 DPP4_inhibition->GLP1_increase Insulin_increase Increased Insulin Secretion GLP1_increase->Insulin_increase Glucagon_decrease Decreased Glucagon Secretion GLP1_increase->Glucagon_decrease Glucose_control Improved Glycemic Control Insulin_increase->Glucose_control Glucagon_decrease->Glucose_control

Figure 4: Logical Framework of NVP-DPP728

Conclusion

NVP-DPP728 is a well-characterized DPP-4 inhibitor that effectively prevents the degradation of GLP-1, leading to enhanced incretin activity and improved glucose homeostasis in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapies for type 2 diabetes. The understanding of the mechanism of action, combined with robust experimental methodologies, is critical for the continued development and evaluation of DPP-4 inhibitors as a therapeutic class.

References

NVP-DPP728: A Technical Guide to its Role in Potentiating Insulin Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NVP-DPP728 is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV). By inhibiting DPP-IV, NVP-DPP728 prevents the rapid degradation of incretin (B1656795) hormones, most notably glucagon-like peptide-1 (GLP-1). This leads to elevated levels of active GLP-1, which in turn potentiates glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. This technical guide provides an in-depth overview of the mechanism of action of NVP-DPP728, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of diabetes and metabolic diseases.

Introduction: The Incretin Effect and DPP-IV

The "incretin effect" describes the phenomenon whereby an oral glucose load elicits a significantly greater insulin response than an isoglycemic intravenous glucose infusion. This effect is primarily mediated by two gut-derived hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from enteroendocrine cells in response to nutrient ingestion and act on pancreatic β-cells to enhance insulin secretion in a glucose-dependent manner.

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a ubiquitous serine protease that plays a critical role in the inactivation of incretin hormones. DPP-IV rapidly cleaves GLP-1 and GIP, rendering them biologically inactive. Consequently, the inhibition of DPP-IV has emerged as a key therapeutic strategy for the treatment of type 2 diabetes, as it prolongs the action of endogenous incretins, thereby improving glycemic control.

NVP-DPP728: A Potent DPP-IV Inhibitor

NVP-DPP728 is a nitrile-containing, slow-binding, and reversible inhibitor of DPP-IV. Its chemical structure is 1-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl-2-cyano-(S)-pyrrolidine. The presence of the nitrile functionality is crucial for its high-affinity binding to the active site of the DPP-IV enzyme.

Kinetic Properties of NVP-DPP728

The inhibitory activity of NVP-DPP728 has been characterized in detail. The following table summarizes the key kinetic parameters for the inhibition of human DPP-IV.[1]

ParameterValueDescription
Ki 11 nMThe inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
kon 1.3 x 105 M-1s-1The association rate constant, describing the rate at which the inhibitor binds to the enzyme.
koff 1.3 x 10-3 s-1The dissociation rate constant, describing the rate at which the inhibitor unbinds from the enzyme.
Kd 12 nMThe equilibrium dissociation constant, a measure of the affinity of the inhibitor for the enzyme.

Data from Hughes et al., Biochemistry, 1999.[1]

Mechanism of Action: Potentiation of Insulin Release

The primary mechanism by which NVP-DPP728 potentiates insulin release is through the inhibition of DPP-IV and the subsequent enhancement of the GLP-1 signaling pathway in pancreatic β-cells.

Inhibition of DPP-IV and Elevation of Active GLP-1

Upon administration, NVP-DPP728 binds to and inhibits plasma DPP-IV activity. This inhibition prevents the degradation of active GLP-1 (GLP-1 [7-36] amide), leading to a significant increase in its circulating concentration and prolonging its half-life.

The GLP-1 Signaling Pathway in Pancreatic β-Cells

The elevated levels of active GLP-1 then bind to the GLP-1 receptor (GLP-1R) on the surface of pancreatic β-cells, initiating a cascade of intracellular signaling events that augment glucose-stimulated insulin secretion.

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 GLP-1 GLP-1R GLP-1R GLP-1->GLP-1R Binds to NVP-DPP728 NVP-DPP728 DPP-IV DPP-IV NVP-DPP728->DPP-IV Inhibits DPP-IV->GLP-1 Degrades AC Adenylyl Cyclase GLP-1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Epac2 Exchange protein directly activated by cAMP 2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Potentiates Exocytosis Epac2->Insulin_Vesicles Promotes Exocytosis Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Leads to

Figure 1: GLP-1 Signaling Pathway in Pancreatic β-Cells.

Preclinical Evidence of Efficacy

The efficacy of NVP-DPP728 in improving glucose homeostasis has been demonstrated in several preclinical models.

Studies in Aged Rats

In a study by Mitani et al. (2002), the effects of NVP-DPP728 were investigated in aged Fischer 344 and Wistar rats, which exhibit impaired glucose tolerance.

Key Findings:

  • Oral administration of NVP-DPP728 (10 µmol/kg) significantly improved glucose tolerance during an oral glucose tolerance test (OGTT).[2]

  • NVP-DPP728 potentiated the early insulin response to the glucose challenge.[2]

  • The beneficial effects of NVP-DPP728 were dependent on the presence of active DPP-IV, as no effect was observed in a DPP-IV-deficient rat strain.[2]

The following table summarizes the effect of NVP-DPP728 on plasma DPP-IV activity in aged rats.

Time Post-AdministrationPlasma DPP-IV Activity (% of Vehicle)
30 min~10%
60 min~15%
120 min~25%

Data are estimated from graphical representations in Mitani et al., Japanese Journal of Pharmacology, 2002.[2]

Studies in Obese Zucker Rats

A study by Balkin et al. (1999) investigated the effects of NVP-DPP728 in obese Zucker rats, a model of insulin resistance and type 2 diabetes.[3]

Key Findings:

  • Oral administration of NVP-DPP728 significantly amplified the early phase of the insulin response to an oral glucose load.[3]

  • NVP-DPP728 treatment restored glucose excursions to normal levels.[3]

  • The compound completely prevented the inactivation of GLP-1 (7-36) amide, indicating that its effects were mediated by increased levels of the active hormone.[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of NVP-DPP728.

Oral Glucose Tolerance Test (OGTT)

OGTT_Workflow Fasting Overnight Fasting (16-18 hours) Drug_Admin Oral Administration of NVP-DPP728 or Vehicle Fasting->Drug_Admin Wait Waiting Period (e.g., 30 minutes) Drug_Admin->Wait Glucose_Admin Oral Glucose Gavage (e.g., 1-2 g/kg) Wait->Glucose_Admin Blood_Sampling Serial Blood Sampling (e.g., 0, 15, 30, 60, 120 min) Glucose_Admin->Blood_Sampling Analysis Measurement of Blood Glucose and Plasma Insulin Blood_Sampling->Analysis

Figure 2: General Workflow for an Oral Glucose Tolerance Test.

Protocol Outline:

  • Animal Acclimatization: Animals are housed under standard laboratory conditions with free access to food and water.

  • Fasting: Prior to the experiment, animals are fasted overnight (typically 16-18 hours) with free access to water.

  • Drug Administration: NVP-DPP728 or vehicle is administered orally via gavage at the desired dose.

  • Waiting Period: A waiting period (e.g., 30 minutes) is allowed for drug absorption.

  • Baseline Blood Sample: A baseline blood sample (t=0) is collected, typically from the tail vein.

  • Glucose Challenge: A concentrated glucose solution (e.g., 1-2 g/kg body weight) is administered orally via gavage.

  • Serial Blood Sampling: Blood samples are collected at specified time points after the glucose challenge (e.g., 15, 30, 60, 120 minutes).

  • Sample Processing and Analysis: Blood glucose levels are measured immediately. Plasma is separated by centrifugation and stored at -80°C for subsequent measurement of insulin and other hormones.

Measurement of Plasma DPP-IV Activity

Principle: This assay measures the enzymatic activity of DPP-IV by monitoring the cleavage of a synthetic substrate that releases a fluorescent or chromogenic product.

Protocol Outline:

  • Sample Collection: Blood is collected in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Plasma is separated by centrifugation at 4°C.

  • Assay Reaction: A small volume of plasma is incubated with a reaction buffer containing a specific DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide or Gly-Pro-7-amino-4-methylcoumarin).

  • Detection: The rate of product formation is measured over time using a spectrophotometer or fluorometer.

  • Calculation: DPP-IV activity is calculated based on the rate of substrate cleavage and expressed in units such as nmol/min/mL of plasma.

Measurement of Plasma GLP-1 and Insulin

Principle: Enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) are commonly used to quantify the concentrations of GLP-1 and insulin in plasma. These assays utilize specific antibodies to capture and detect the hormones of interest.

General Protocol Outline:

  • Sample Collection and Handling: Blood should be collected in tubes containing a DPP-IV inhibitor (e.g., for active GLP-1 measurement) and a protease inhibitor cocktail to prevent degradation. Plasma should be separated promptly and stored at -80°C.

  • Assay Procedure: The assay is performed according to the manufacturer's instructions for the specific ELISA or RIA kit. This typically involves incubating the plasma sample with capture and detection antibodies, followed by washing steps and the addition of a substrate to generate a measurable signal.

  • Standard Curve: A standard curve is generated using known concentrations of the hormone to allow for the quantification of the hormone levels in the unknown samples.

  • Data Analysis: The concentration of the hormone in the samples is determined by interpolating the signal from the standard curve.

Conclusion

NVP-DPP728 is a potent inhibitor of DPP-IV that effectively potentiates glucose-stimulated insulin secretion by increasing the levels of active GLP-1. Preclinical studies have consistently demonstrated its ability to improve glucose tolerance and enhance the early insulin response to a glucose challenge in relevant animal models of impaired glucose metabolism. The mechanism of action is well-defined and involves the enhancement of the natural incretin signaling pathway. The data and protocols presented in this guide provide a solid foundation for further research and development of DPP-IV inhibitors as a therapeutic strategy for type 2 diabetes.

References

NVP-DPP728 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 207556-62-5[1][2][3][4][5]

Alternate CAS Number: 247016-69-9 has also been associated with this compound, potentially referring to the free base or a different salt form.

Introduction

NVP-DPP728 dihydrochloride (B599025) is a potent, selective, and orally active inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV).[5] As a member of the gliptin class of compounds, it has been a valuable tool in preclinical research for studying the physiological roles of DPP-IV and the therapeutic potential of its inhibition, particularly in the context of type 2 diabetes and metabolic disorders. This technical guide provides an in-depth overview of NVP-DPP728 dihydrochloride, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways for researchers, scientists, and drug development professionals.

Physicochemical and In Vitro Activity Data

The following tables summarize the key physicochemical properties and in vitro inhibitory activity of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₅H₂₀Cl₂N₆O[1]
Molecular Weight 371.26 g/mol [1]
Purity >98%[2][3]
Solubility Soluble in water and DMSO to 100 mM[2][5]

Table 2: In Vitro Inhibitory Activity

ParameterValueSpecies/SystemReference
Ki (DPP-IV) 11 nMHuman[6]
IC₅₀ (DPP-IV) 14 nM-[5]
k_on 1.3 x 10⁵ M⁻¹s⁻¹Human DPP-IV[6]
k_off 1.3 x 10⁻³ s⁻¹Human DPP-IV[6]
Selectivity >15,000-fold over DPP-II and a range of proline-cleaving proteases-[5]

Mechanism of Action and Signaling Pathways

NVP-DPP728 exerts its effects by inhibiting DPP-IV, a serine protease that cleaves N-terminal dipeptides from various peptide hormones and chemokines, leading to their inactivation. The primary therapeutic targets of DPP-IV inhibition are the incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

By preventing the degradation of GLP-1 and GIP, NVP-DPP728 enhances their circulating concentrations and prolongs their biological activity.[7] This leads to a glucose-dependent stimulation of insulin (B600854) secretion from pancreatic β-cells and suppression of glucagon (B607659) secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[8][9]

DPP_IV_Inhibition_Pathway cluster_gut Intestinal L-Cell cluster_circulation Circulation cluster_pancreas Pancreatic Islets Nutrient Intake Nutrient Intake GLP-1_GIP_Secretion GLP-1 and GIP Secretion Nutrient Intake->GLP-1_GIP_Secretion Active_Incretins Active GLP-1 and GIP DPP_IV DPP-IV Enzyme Active_Incretins->DPP_IV Degradation Beta_Cell β-Cell Active_Incretins->Beta_Cell Stimulates Alpha_Cell α-Cell Active_Incretins->Alpha_Cell Inhibits Inactive_Metabolites Inactive Metabolites DPP_IV->Inactive_Metabolites Insulin_Secretion ↑ Insulin Secretion Beta_Cell->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha_Cell->Glucagon_Secretion NVP_DPP728 NVP-DPP728 NVP_DPP728->DPP_IV Inhibition

Caption: Mechanism of Action of NVP-DPP728.

The binding of active GLP-1 to its receptor (GLP-1R) on pancreatic β-cells initiates a cascade of intracellular signaling events, primarily mediated by the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[10] This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), culminating in enhanced glucose-stimulated insulin secretion.

GLP1_Signaling_Pathway GLP1 Active GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Gas Gαs GLP1R->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP ↑ cAMP AC->cAMP ATP → PKA PKA cAMP->PKA Epac Epac cAMP->Epac Insulin_Exocytosis Enhanced Insulin Granule Exocytosis PKA->Insulin_Exocytosis Gene_Transcription ↑ Insulin Gene Transcription PKA->Gene_Transcription Epac->Insulin_Exocytosis

Caption: GLP-1 Receptor Signaling in Pancreatic β-Cells.

Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted with this compound.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol is adapted from standard procedures for assessing in vivo glucose metabolism.[11][12][13][14][15][16]

Objective: To evaluate the effect of NVP-DPP728 on glucose tolerance following an oral glucose challenge.

Materials:

  • This compound

  • Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Glucose solution (e.g., 20% w/v in sterile saline)

  • Male Zucker rats or other appropriate rodent model

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

Procedure:

  • Fast animals overnight (16-18 hours) with free access to water.

  • Record the body weight of each animal.

  • Prepare a fresh solution of this compound in the chosen vehicle at the desired concentration (e.g., to deliver a dose of 3-10 mg/kg).

  • Administer NVP-DPP728 or vehicle orally via gavage.

  • After a specified time (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein.

  • Immediately administer the glucose solution orally via gavage (e.g., 2 g/kg body weight).

  • Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Measure blood glucose concentrations at each time point using a glucometer.

  • Plasma can be separated by centrifugation for subsequent analysis of insulin, GLP-1, and DPP-IV activity.

OGTT_Workflow Fasting Overnight Fasting (16-18h) Dosing Oral Administration: NVP-DPP728 or Vehicle Fasting->Dosing Baseline_Blood Baseline Blood Sample (t=0) Dosing->Baseline_Blood Glucose_Challenge Oral Glucose Gavage (2 g/kg) Baseline_Blood->Glucose_Challenge Time_Points Blood Sampling at 15, 30, 60, 90, 120 min Glucose_Challenge->Time_Points Analysis Measure Blood Glucose (and optional plasma analytes) Time_Points->Analysis

Caption: Workflow for an Oral Glucose Tolerance Test.
Measurement of Plasma DPP-IV Activity

This fluorometric assay is a common method for determining DPP-IV enzymatic activity.[17][18][19][20]

Objective: To quantify the inhibitory effect of NVP-DPP728 on DPP-IV activity in plasma samples.

Materials:

  • Plasma samples collected from an in vivo study

  • DPP-IV substrate (e.g., H-Gly-Pro-7-amino-4-methylcoumarin; GP-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation/Emission ~380/460 nm)

  • Recombinant human DPP-IV (for standard curve)

  • 7-amino-4-methylcoumarin (AMC) standard

Procedure:

  • Thaw plasma samples on ice.

  • Prepare a standard curve using AMC.

  • In a 96-well plate, add a small volume of plasma (e.g., 10 µL) to each well.

  • Add assay buffer to each well.

  • Initiate the reaction by adding the DPP-IV substrate (GP-AMC) to all wells.

  • Immediately place the plate in a fluorometer pre-set to 37°C.

  • Measure fluorescence kinetically over a set period (e.g., 30 minutes), taking readings every 1-2 minutes.

  • Calculate the rate of AMC production (Vmax), which is proportional to the DPP-IV activity.

  • DPP-IV activity is typically expressed as µmol of AMC produced per minute per mL of plasma.

Quantification of Active GLP-1 in Plasma

Due to the low endogenous concentrations and rapid degradation of active GLP-1, highly sensitive methods such as immunoaffinity liquid chromatography-mass spectrometry (LC-MS/MS) or specialized ELISAs are required.[21][22][23][24][25][26]

Objective: To measure the concentration of biologically active GLP-1 (7-36 amide) in plasma samples.

Materials:

  • Plasma samples collected in tubes containing a DPP-IV inhibitor (e.g., Pefabloc SC, aprotinin) and EDTA.

  • Immunoaffinity LC-MS/MS system or a validated GLP-1 (active) ELISA kit.

  • Specific antibodies for active GLP-1.

  • Internal standards for LC-MS/MS.

Procedure (General Principle for Immunoaffinity LC-MS/MS):

  • Plasma samples are processed to precipitate proteins.

  • The supernatant is incubated with magnetic beads coated with an anti-GLP-1 antibody to capture the peptide.

  • After washing to remove non-specific binding, the captured GLP-1 is eluted from the beads.

  • The eluate is then analyzed by LC-MS/MS for quantification against a standard curve.

Conclusion

This compound remains a critical research tool for investigating the incretin system and the broader physiological functions of DPP-IV. Its high potency and selectivity allow for precise interrogation of DPP-IV-mediated pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust studies in the field of metabolic disease and beyond.

References

NVP-DPP728 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-DPP728 dihydrochloride (B599025) is a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial in the regulation of glucose homeostasis. By preventing the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), NVP-DPP728 enhances insulin (B600854) secretion and improves glucose tolerance. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental data related to NVP-DPP728 dihydrochloride, intended to support research and development in the field of metabolic diseases.

Physicochemical Properties

This compound is the hydrochloride salt form of NVP-DPP728. The addition of two hydrochloride molecules increases the compound's stability and solubility in aqueous solutions, which is advantageous for experimental and pharmaceutical applications.

PropertyValue
Chemical Name 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine dihydrochloride
Molecular Formula C₁₅H₁₈N₆O·2HCl
Molecular Weight 371.27 g/mol
CAS Number 247016-69-9

Mechanism of Action

NVP-DPP728 is a competitive and reversible inhibitor of DPP-IV. DPP-IV is a serine protease that cleaves N-terminal dipeptides from polypeptides containing a proline or alanine (B10760859) residue at the penultimate position. A key substrate of DPP-IV is GLP-1, an incretin hormone released from the gut in response to food intake. GLP-1 stimulates glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon (B607659) secretion from α-cells, and slows gastric emptying.

By inhibiting DPP-IV, NVP-DPP728 prevents the rapid inactivation of GLP-1, thereby prolonging its biological activity. This leads to increased circulating levels of active GLP-1, resulting in enhanced insulin secretion and improved glycemic control.

Gut L-cells Gut L-cells GLP-1 (active) GLP-1 (active) Gut L-cells->GLP-1 (active) releases DPP-IV DPP-IV GLP-1 (active)->DPP-IV substrate Pancreatic Beta-cells Pancreatic Beta-cells GLP-1 (active)->Pancreatic Beta-cells stimulates GLP-1 (inactive) GLP-1 (inactive) DPP-IV->GLP-1 (inactive) inactivates NVP-DPP728 NVP-DPP728 NVP-DPP728->DPP-IV inhibits Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes

Figure 1: Mechanism of Action of NVP-DPP728.

Experimental Data

In Vitro DPP-IV Inhibition

Studies have demonstrated the potent inhibitory activity of NVP-DPP728 on DPP-IV from various species. The inhibitory constant (Ki) and the 50% inhibitory concentration (IC50) are key parameters to quantify its potency.

ParameterValue (Human DPP-IV)Reference
Ki 11 nM[1]
IC50 14 nM
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

Oral glucose tolerance tests in animal models are crucial for evaluating the in vivo efficacy of DPP-IV inhibitors. In a study using obese Zucker rats, a model for type 2 diabetes, oral administration of NVP-DPP728 significantly improved glucose tolerance.

Animal ModelTreatmentOutcomeReference
Obese Zucker ratsNVP-DPP728 (oral) prior to glucose load- Amplified early-phase insulin response- Normalized glucose excursion

Experimental Protocols

DPP-IV Inhibition Assay (Summary)

This protocol is a summary based on typical methodologies for determining DPP-IV inhibitory activity.

  • Enzyme Source: Purified recombinant human DPP-IV or animal-derived DPP-IV.

  • Substrate: A chromogenic or fluorogenic substrate such as Gly-Pro-p-nitroanilide (pNA) or Gly-Pro-7-amido-4-methylcoumarin (AMC).

  • Procedure: a. Pre-incubate the DPP-IV enzyme with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.5) at 37°C. b. Initiate the enzymatic reaction by adding the substrate. c. Monitor the rate of product formation (p-nitroaniline or AMC) by measuring the absorbance or fluorescence over time using a microplate reader. d. Calculate the percentage of inhibition for each concentration of NVP-DPP728 and determine the IC50 value by non-linear regression analysis. e. To determine the Ki, perform kinetic studies at various substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition.

start Start preincubation Pre-incubate DPP-IV with NVP-DPP728 start->preincubation reaction Add Substrate (e.g., Gly-Pro-pNA) preincubation->reaction measurement Monitor Product Formation (Absorbance/Fluorescence) reaction->measurement analysis Calculate % Inhibition and IC50/Ki measurement->analysis end End analysis->end

References

NVP-DPP728 Dihydrochloride: A Technical Guide to Binding Kinetics and Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding kinetics and affinity of NVP-DPP728 dihydrochloride (B599025), a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV). The information presented herein is crucial for understanding its mechanism of action and for its application in research and drug development for type 2 diabetes.

Core Quantitative Data

The binding characteristics of NVP-DPP728 have been thoroughly investigated, revealing it to be a slow-binding inhibitor with high affinity for DPP-IV.[1][2] The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity of NVP-DPP728 Dihydrochloride
ParameterValueSpecies/Enzyme SourceNotes
Ki 11 nMHuman DPP-IVInhibition constant, indicating high inhibitory potency.[1][2][3]
IC50 14 nMHuman and Rat Plasma DPP-IVHalf-maximal inhibitory concentration.[2][3][4]
Kd 12 nMBovine Kidney DPP-IVDissociation constant, indicating high binding affinity.[1]
Table 2: Binding Kinetics of this compound
ParameterValueSpecies/Enzyme SourceNotes
kon 1.3 x 105 M-1s-1Human DPP-IVAssociation rate constant, characteristic of a slow-binding inhibitor.[1][2]
koff 1.3 x 10-3 s-1Human DPP-IVDissociation rate constant, indicating a slow dissociation from the enzyme.[1][2]
koff 1.0 x 10-3 s-1Bovine Kidney DPP-IVIn the absence of substrate.[1]
koff 1.6 x 10-3 s-1Bovine Kidney DPP-IVIn the presence of 200 µM H-Gly-Pro-AMC.[1]
Dissociation t1/2 ~10 minBovine Kidney DPP-IVHalf-life of the enzyme-inhibitor complex.[1]

Mechanism of Action and Signaling Pathway

NVP-DPP728 inhibits DPP-IV, an enzyme responsible for the rapid inactivation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[5][6] By inhibiting DPP-IV, NVP-DPP728 increases the circulating levels of active GLP-1.[5] This, in turn, potentiates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and ultimately leads to improved glucose homeostasis.[5][6] The inhibition mechanism is described as a two-step process involving the formation of a reversible, nitrile-dependent complex with transition state characteristics.[1][2]

cluster_0 DPP-IV Inhibition Pathway cluster_1 Physiological Response NVP-DPP728 NVP-DPP728 DPP-IV DPP-IV NVP-DPP728->DPP-IV Inhibits GLP-1 (inactive) GLP-1 (inactive) DPP-IV->GLP-1 (inactive) Inactivates GLP-1 (active) GLP-1 (active) GLP-1 (active)->DPP-IV Substrate Increased Insulin Secretion Increased Insulin Secretion GLP-1 (active)->Increased Insulin Secretion Stimulates Decreased Glucagon Secretion Decreased Glucagon Secretion GLP-1 (active)->Decreased Glucagon Secretion Inhibits Improved Glucose Homeostasis Improved Glucose Homeostasis Increased Insulin Secretion->Improved Glucose Homeostasis Decreased Glucagon Secretion->Improved Glucose Homeostasis

Mechanism of NVP-DPP728 action on GLP-1 signaling.

Experimental Protocols

The determination of the binding kinetics and affinity of NVP-DPP728 involves specific biochemical assays. The following sections detail the methodologies typically employed.

DPP-IV Inhibition Assay (Amidolytic Activity)

This assay measures the ability of NVP-DPP728 to inhibit the enzymatic activity of DPP-IV using a fluorogenic substrate.

Materials:

  • Purified human or other species-specific DPP-IV enzyme.

  • This compound stock solution (in DMSO or water).[3]

  • Assay Buffer (e.g., Tris-HCl, pH 8.0).[7]

  • Fluorogenic substrate: H-Gly-Pro-AMC (Aminomethylcoumarin).[1][8]

  • 96-well microplate (black, for fluorescence assays).

  • Fluorescence microplate reader (Excitation: ~350-360 nm, Emission: ~450-465 nm).[8]

Procedure:

  • Enzyme Preparation: Dilute the purified DPP-IV enzyme to the desired concentration in pre-warmed Assay Buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer.

  • Incubation: In a 96-well plate, add the DPP-IV enzyme solution to wells containing either the different concentrations of NVP-DPP728 or vehicle control. Incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme binding.[7]

  • Reaction Initiation: Add the fluorogenic substrate H-Gly-Pro-AMC to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths. The fluorescence is proportional to the amount of AMC released by DPP-IV activity.

  • Data Analysis: Calculate the initial reaction velocities (rates of fluorescence increase) for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay for Kd Determination

This assay directly measures the binding of a radiolabeled form of NVP-DPP728 to DPP-IV to determine the dissociation constant (Kd).

Materials:

  • Purified DPP-IV enzyme (e.g., from bovine kidney).[1]

  • [14C]-NVP-DPP728 (radiolabeled inhibitor).

  • Binding Buffer (specific composition depends on the protocol, but generally a physiological buffer).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In tubes, combine a fixed concentration of purified DPP-IV with increasing concentrations of [14C]-NVP-DPP728. Include tubes with a high concentration of unlabeled NVP-DPP728 to determine non-specific binding. Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the enzyme and any bound radioligand, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold Binding Buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration. Plot the specific binding against the free radioligand concentration and fit the data to a saturation binding isotherm to determine the Kd and Bmax (maximum number of binding sites).

cluster_0 Assay Preparation cluster_1 Experimental Steps cluster_2 Data Analysis Prepare Reagents Prepare Reagents Serial Dilution of NVP-DPP728 Serial Dilution of NVP-DPP728 Prepare Reagents->Serial Dilution of NVP-DPP728 Prepare DPP-IV Solution Prepare DPP-IV Solution Prepare Reagents->Prepare DPP-IV Solution Prepare Substrate Solution Prepare Substrate Solution Prepare Reagents->Prepare Substrate Solution Add DPP-IV and NVP-DPP728 to Plate Add DPP-IV and NVP-DPP728 to Plate Serial Dilution of NVP-DPP728->Add DPP-IV and NVP-DPP728 to Plate Prepare DPP-IV Solution->Add DPP-IV and NVP-DPP728 to Plate Add Substrate Add Substrate Prepare Substrate Solution->Add Substrate Incubate Incubate Add DPP-IV and NVP-DPP728 to Plate->Incubate Incubate->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate Reaction Rates Calculate Reaction Rates Measure Fluorescence->Calculate Reaction Rates Plot Inhibition Curve Plot Inhibition Curve Calculate Reaction Rates->Plot Inhibition Curve Determine IC50/Ki Determine IC50/Ki Plot Inhibition Curve->Determine IC50/Ki

Workflow for DPP-IV inhibition assay.

Conclusion

This compound is a well-characterized, potent, and selective slow-binding inhibitor of DPP-IV. Its high affinity and slow dissociation kinetics contribute to its efficacy in potentiating incretin signaling, making it a valuable tool for research into the physiological roles of DPP-IV and the development of therapeutics for type 2 diabetes. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this and other DPP-IV inhibitors.

References

NVP-DPP728 Dihydrochloride: A Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target specificity and selectivity of NVP-DPP728 dihydrochloride, a potent inhibitor of dipeptidyl peptidase-4 (DPP-IV). This document details the quantitative inhibitory activity of NVP-DPP728, outlines the experimental methodologies for its characterization, and visualizes the key signaling pathways and experimental workflows.

Core Target and Mechanism of Action

NVP-DPP728 is a slow-binding inhibitor of dipeptidyl peptidase-IV (DPP-IV), a serine protease that plays a crucial role in glucose homeostasis.[1] DPP-IV is responsible for the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, NVP-DPP728 prevents the inactivation of these hormones, leading to potentiation of insulin (B600854) release and improved glucose tolerance.[2]

The mechanism of inhibition involves a two-step process, where NVP-DPP728 forms a reversible, nitrile-dependent complex with the enzyme, exhibiting transition state characteristics.[1] The nitrile functionality at the 2-pyrrolidine position in the L-configuration is essential for its maximal inhibitory activity.[1]

Quantitative Inhibitory Activity

The potency of NVP-DPP728 against its primary target, human DPP-IV, has been extensively characterized. The following table summarizes the key kinetic parameters.

ParameterValueEnzyme SourceReference
Ki 11 nMHuman DPP-IV[1]
Kd 12 nMBovine kidney DPP-IV[1]
kon 1.3 x 105 M-1s-1Human DPP-IV[1]
koff 1.3 x 10-3 s-1Human DPP-IV[1]
Dissociation t1/2 ~10 minBovine kidney DPP-IV[1]

Selectivity Profile

Enzyme FamilySelectivity Information
Dipeptidyl Peptidases NVP-DPP728 exhibits high selectivity for DPP-IV over other dipeptidyl peptidases such as DPP-II. One report indicates a greater than 15,000-fold selectivity relative to DPP-II and a range of other proline-cleaving proteases. The importance of selectivity over DPP-8 and DPP-9 has been highlighted to avoid potential adverse effects, though specific data for NVP-DPP728 is not provided in the reviewed literature.
Fibroblast Activation Protein (FAP) FAP is another closely related serine protease. While the exact selectivity of NVP-DPP728 against FAP is not specified, the development of selective DPP-IV inhibitors often involves screening against FAP to ensure target specificity.
Other Serine Proteases NVP-DPP728 is described as a specific and selective inhibitor of DPP-IV, implying a lack of significant inhibition of other unrelated serine proteases.

Experimental Protocols

The characterization of NVP-DPP728's inhibitory activity and selectivity involves a series of biochemical assays. Below are detailed methodologies for key experiments.

DPP-IV Enzymatic Activity Assay (Fluorometric)

This assay is used to determine the in vitro potency of NVP-DPP728 against DPP-IV.

Materials:

  • Purified recombinant human DPP-IV

  • This compound

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl buffer (pH 7.4) containing a detergent (e.g., 0.1% BSA or 0.01% Triton X-100)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of NVP-DPP728 in the assay buffer.

  • In a 96-well plate, add a fixed concentration of human DPP-IV to each well.

  • Add the serially diluted NVP-DPP728 or vehicle control to the wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate, Gly-Pro-AMC, to all wells.

  • Monitor the increase in fluorescence intensity over time using a microplate reader (excitation ~360-380 nm, emission ~440-460 nm). The cleavage of the AMC group by DPP-IV results in a fluorescent signal.

  • Calculate the initial reaction velocities (rates of fluorescence increase) for each inhibitor concentration.

  • Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Determination of Kinetic Parameters (kon, koff, Ki)

To characterize the slow-binding inhibition mechanism of NVP-DPP728, progress curve analysis is employed.

Procedure:

  • Follow the general procedure for the enzymatic activity assay.

  • For the determination of the association rate constant (kon), initiate the reaction by adding the enzyme to a mixture of substrate and varying concentrations of NVP-DPP728. Monitor the fluorescence continuously from time zero.

  • The resulting progress curves will show a time-dependent decrease in the reaction rate as the inhibitor binds to the enzyme. Fit these curves to the appropriate equations for slow-binding inhibition to determine kon and the initial binding constant.

  • For the determination of the dissociation rate constant (koff), pre-incubate the enzyme with a high concentration of NVP-DPP728 to allow for complete binding.

  • Initiate the reaction by diluting the enzyme-inhibitor complex into a solution containing the substrate. The recovery of enzyme activity over time reflects the dissociation of the inhibitor.

  • Monitor the progress curves and fit them to a first-order equation to determine koff.

  • The equilibrium inhibition constant (Ki) can be calculated from the ratio of koff/kon.

Selectivity Profiling

To assess the selectivity of NVP-DPP728, its inhibitory activity is tested against a panel of related proteases.

Procedure:

  • Obtain purified enzymes for other dipeptidyl peptidases (e.g., DPP-II, DPP-8, DPP-9) and other relevant serine proteases (e.g., FAP, trypsin, chymotrypsin).

  • For each enzyme, use a specific and validated enzymatic assay, typically employing a fluorogenic or chromogenic substrate.

  • Determine the IC50 value of NVP-DPP728 for each of these enzymes using the same methodology as described for the DPP-IV enzymatic activity assay.

  • Calculate the selectivity ratio by dividing the IC50 value for the off-target enzyme by the IC50 value for DPP-IV. A higher ratio indicates greater selectivity for DPP-IV.

Signaling Pathways and Experimental Workflows

DPP-IV Signaling Pathway and Point of Intervention

The following diagram illustrates the physiological role of DPP-IV in incretin hormone degradation and the mechanism by which NVP-DPP728 enhances their activity.

DPP4_Signaling_Pathway cluster_0 Gut (L-cells) cluster_1 Circulation cluster_2 Pancreas (β-cells) Food Intake Food Intake GLP-1 (Active) GLP-1 (Active) Food Intake->GLP-1 (Active) GIP (Active) GIP (Active) Food Intake->GIP (Active) DPP4 DPP-IV GLP-1 (Active)->DPP4 Degradation GLP-1R GLP-1 Receptor GLP-1 (Active)->GLP-1R Binds to GIP (Active)->DPP4 Degradation GIPR GIP Receptor GIP (Active)->GIPR Binds to GLP-1 (Inactive) GLP-1 (Inactive) DPP4->GLP-1 (Inactive) GIP (Inactive) GIP (Inactive) DPP4->GIP (Inactive) Insulin Secretion Insulin Secretion GLP-1R->Insulin Secretion GIPR->Insulin Secretion NVP-DPP728 NVP-DPP728 NVP-DPP728->DPP4 Inhibition Inhibitor_Selectivity_Workflow start Start: Obtain Test Compound (e.g., NVP-DPP728) prepare_assays Prepare Enzymatic Assays for Target & Off-Target Proteases start->prepare_assays target_assay DPP-IV Inhibition Assay (Primary Target) prepare_assays->target_assay off_target_assays Off-Target Protease Assays (DPP-II, DPP-8, DPP-9, FAP, etc.) prepare_assays->off_target_assays determine_ic50 Determine IC50 Values target_assay->determine_ic50 off_target_assays->determine_ic50 calculate_selectivity Calculate Selectivity Ratios (IC50_off-target / IC50_DPP-IV) determine_ic50->calculate_selectivity analyze_results Analyze and Report Selectivity Profile calculate_selectivity->analyze_results end End analyze_results->end

References

In Vivo Efficacy of NVP-DPP728 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-DPP728 dihydrochloride (B599025) is a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme responsible for the rapid inactivation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, NVP-DPP728 increases the circulating concentrations of active GLP-1, thereby enhancing glucose-dependent insulin (B600854) secretion, improving glucose tolerance, and reducing glucagon (B607659) levels. This technical guide provides a comprehensive overview of the in vivo efficacy of NVP-DPP728, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: DPP-IV Inhibition and the Incretin Effect

The primary mechanism of action of NVP-DPP728 is the inhibition of the DPP-IV enzyme. DPP-IV is a serine protease that cleaves N-terminal dipeptides from various peptide hormones, including the incretins GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). Incretins are released from the gut in response to nutrient ingestion and play a crucial role in glucose homeostasis by stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner.

By inhibiting DPP-IV, NVP-DPP728 prevents the degradation of active GLP-1 (7-36 amide), leading to elevated plasma concentrations of this potent incretin hormone.[1][2] This augmentation of endogenous GLP-1 levels results in an amplified insulin response to glucose, suppression of glucagon secretion, and ultimately, improved glycemic control.[1][3][4]

Mechanism of Action of NVP-DPP728 cluster_gut Gut (L-cells) cluster_pancreas Pancreas (β-cells) cluster_circulation Circulation Food Nutrient Ingestion GLP1 Active GLP-1 (7-36) Released Food->GLP1 GLP1_receptor GLP-1 Receptor GLP1->GLP1_receptor Binds to DPP4 DPP-IV Enzyme GLP1->DPP4 Degradation Insulin Increased Insulin Secretion Blood_Glucose Decreased Blood Glucose Insulin->Blood_Glucose Lowers GLP1_receptor->Insulin Glucose-dependent Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 NVP_DPP728 NVP-DPP728 NVP_DPP728->DPP4 Inhibition

Caption: Signaling pathway of NVP-DPP728 action. (Max Width: 760px)

In Vivo Efficacy Data

The in vivo efficacy of NVP-DPP728 has been demonstrated in various animal models of insulin resistance and type 2 diabetes. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of NVP-DPP728 on Oral Glucose Tolerance in Obese Zucker Rats
Treatment GroupDose (p.o.)Animal ModelPeak Plasma Glucose (mmol/L)AUC Glucose (mmol/L * min)Early Phase Insulin ResponseReference
Vehicle Control-Obese Zucker (fa/fa)~18ElevatedBlunted[1][2]
NVP-DPP72810 µmol/kgObese Zucker (fa/fa)~11 (Normalized)Significantly ReducedSignificantly Amplified[1][2]
Vehicle Control-Lean Zucker (FA/?)~10NormalNormal[1][2]
NVP-DPP72810 µmol/kgLean Zucker (FA/?)Minor EffectMinor EffectMinor Effect[1][2]

Data are approximate values derived from published graphs and text, intended for comparative purposes.

Table 2: Effect of NVP-DPP728 on Plasma DPP-IV Activity and Incretin Levels
ParameterTreatment GroupDose (p.o.)Animal Model% DPP-IV InhibitionActive GLP-1 LevelsReference
Plasma DPP-IV ActivityNVP-DPP72810 µmol/kgAged Wistar Rats> 80%-
Active GLP-1NVP-DPP72810 µmol/kgObese Zucker RatsComplete prevention of inactivationSignificantly Increased[1][2]

Detailed Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Rodent Models

This protocol is a synthesized methodology based on standard practices and details from studies involving NVP-DPP728.[1][2]

1. Animal Models and Acclimation:

  • Species: Male obese Zucker rats (fa/fa) and their lean littermates (FA/?), or aged Wistar and Fischer 344 rats are commonly used.[1]

  • Acclimation: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to experimentation.

2. Fasting:

  • Animals are fasted overnight (typically 12-16 hours) with free access to water to ensure baseline glucose levels.

3. Drug Administration:

  • NVP-DPP728 dihydrochloride is dissolved in a suitable vehicle (e.g., water).

  • The drug solution or vehicle is administered orally (p.o.) via gavage at a specified time (e.g., 30-60 minutes) before the glucose challenge. Doses can range from 0.5 to 10 µmol/kg or mg/kg depending on the study design.[3][4]

4. Glucose Challenge:

  • A glucose solution (e.g., 1 g/kg or 2 g/kg body weight) is administered orally via gavage. This is considered time zero (t=0).

5. Blood Sampling:

  • Blood samples are collected at multiple time points, typically including baseline (t=0) and several post-glucose administration time points (e.g., 15, 30, 60, 90, and 120 minutes).

  • Blood is collected from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA) and a DPP-IV inhibitor to prevent ex vivo degradation of GLP-1.

6. Sample Processing and Analysis:

  • Plasma Separation: Blood samples are centrifuged to separate plasma.

  • Glucose Measurement: Plasma glucose concentrations are measured using a glucose analyzer.

  • Insulin and GLP-1 Measurement: Plasma insulin and active GLP-1 concentrations are determined using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).

  • DPP-IV Activity Assay: Plasma DPP-IV activity can be measured using a chromogenic or fluorogenic substrate.

Experimental Workflow: Oral Glucose Tolerance Test (OGTT) start Start: Acclimated & Fasted Rodents drug_admin Oral Administration: NVP-DPP728 or Vehicle start->drug_admin wait Wait Period (e.g., 30-60 min) drug_admin->wait glucose_admin Oral Glucose Challenge (t=0) wait->glucose_admin blood_sampling Serial Blood Sampling (t=0, 15, 30, 60, 90, 120 min) glucose_admin->blood_sampling analysis Plasma Analysis: - Glucose - Insulin - Active GLP-1 - DPP-IV Activity blood_sampling->analysis end End: Data Analysis & Interpretation analysis->end

Caption: Workflow for a typical in vivo OGTT study. (Max Width: 760px)

Logical Relationships in Efficacy Determination

The assessment of NVP-DPP728's in vivo efficacy involves a logical progression from target engagement to physiological outcomes. This can be visualized as a decision tree or logical flow.

Logical Framework for Efficacy Assessment target_engagement Target Engagement: DPP-IV Inhibition pk_pd Pharmacokinetics/ Pharmacodynamics target_engagement->pk_pd biomarker_modulation Biomarker Modulation: Increased Active GLP-1 target_engagement->biomarker_modulation phys_outcome Physiological Outcome: Improved Glucose Tolerance biomarker_modulation->phys_outcome insulin_response Enhanced Insulin Secretion phys_outcome->insulin_response glucagon_suppression Reduced Glucagon Levels phys_outcome->glucagon_suppression therapeutic_potential Therapeutic Potential for Type 2 Diabetes phys_outcome->therapeutic_potential

Caption: Logical flow of NVP-DPP728 efficacy evaluation. (Max Width: 760px)

Conclusion

The in vivo studies on this compound provide compelling evidence for its efficacy as a DPP-IV inhibitor for the potential treatment of type 2 diabetes. By effectively inhibiting DPP-IV, NVP-DPP728 enhances the action of endogenous incretin hormones, leading to significant improvements in glucose tolerance and insulin secretion in relevant animal models. The data summarized and the protocols detailed in this guide offer a solid foundation for researchers and drug development professionals working in this area. Further investigation into long-term efficacy and safety in preclinical models is a logical next step in the development of this and similar compounds.

References

NVP-DPP728 and Its Impact on Glucose Tolerance in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-DPP728, a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), has been a significant subject of preclinical research in the context of type 2 diabetes. This technical guide provides an in-depth analysis of the effects of NVP-DPP728 on glucose tolerance in various animal models. By summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms, this document aims to serve as a comprehensive resource for professionals in the field. The primary mechanism of NVP-DPP728 involves the inhibition of DPP-IV, an enzyme that rapidly inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). By preventing GLP-1 degradation, NVP-DPP728 enhances insulin (B600854) secretion in a glucose-dependent manner, leading to improved glucose homeostasis.[1][2]

Core Mechanism of Action

NVP-DPP728 exerts its glucose-lowering effects by inhibiting the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is responsible for the rapid inactivation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These hormones are released from the gut in response to food intake and play a crucial role in regulating insulin secretion.

By inhibiting DPP-IV, NVP-DPP728 increases the circulating levels of active GLP-1.[1][2] Elevated GLP-1 levels then potentiate glucose-stimulated insulin secretion from pancreatic β-cells. This action is glucose-dependent, meaning that insulin release is stimulated primarily when blood glucose levels are high, thus minimizing the risk of hypoglycemia. Furthermore, GLP-1 has been shown to suppress glucagon (B607659) secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[2] Some studies also suggest that DPP-IV inhibitors may have beneficial effects on β-cell function and mass.[4]

cluster_0 Oral Glucose Intake cluster_1 Intestinal Response cluster_2 DPP-IV Action cluster_3 NVP-DPP728 Intervention cluster_4 Pancreatic Response cluster_5 Physiological Effect Oral Glucose Oral Glucose L-cells L-cells Oral Glucose->L-cells GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) release DPPIV DPP-IV GLP-1 (active)->DPPIV degradation Pancreatic_Beta_Cells Pancreatic β-cells GLP-1 (active)->Pancreatic_Beta_Cells stimulates GLP-1 (inactive) GLP-1 (inactive) DPPIV->GLP-1 (inactive) NVP_DPP728 NVP-DPP728 NVP_DPP728->DPPIV inhibits Insulin Secretion Insulin Secretion Pancreatic_Beta_Cells->Insulin Secretion increases Improved Glucose Tolerance Improved Glucose Tolerance Insulin Secretion->Improved Glucose Tolerance leads to start Start fasting Overnight Fasting (16-18 hours) start->fasting baseline Baseline Blood Sample (t = -30 min) fasting->baseline dosing Oral Administration of NVP-DPP728 or Vehicle baseline->dosing wait Waiting Period (30 minutes) dosing->wait glucose Oral Glucose Challenge (2 g/kg body weight) wait->glucose sampling Serial Blood Sampling (t = 0, 15, 30, 60, 120 min) glucose->sampling analysis Measure Plasma Glucose and Insulin Levels sampling->analysis end End analysis->end GLP1 Active GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R binds AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Ca_channel Voltage-gated Ca2+ channels PKA->Ca_channel phosphorylates (potentiates opening) Epac2->Ca_channel sensitizes Ca_influx Ca2+ influx Ca_channel->Ca_influx leads to Exocytosis Exocytosis of Insulin Granules Ca_influx->Exocytosis triggers

References

Early research and development of NVP-DPP728

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early Research and Development of NVP-DPP728

Introduction

NVP-DPP728, chemically known as 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine, emerged as a significant compound in the early exploration of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus.[1][2] Developed by Novartis, it was one of the pioneering orally active, potent, and selective DPP-4 inhibitors that provided crucial proof-of-concept for this therapeutic class.[1][3] The research and development of NVP-DPP728 were instrumental in demonstrating that inhibiting DPP-4 could enhance endogenous incretin (B1656795) hormone levels, leading to improved glycemic control.[3][4] This document provides a detailed overview of the foundational research, experimental methodologies, and key findings related to NVP-DPP728.

Mechanism of Action

The primary mechanism of action of NVP-DPP728 is the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4).[4][5] DPP-4 is a serine protease that is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][6][7] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner.[4][6][8] By inhibiting DPP-4, NVP-DPP728 prevents the degradation of active GLP-1 and GIP, thereby prolonging their circulation and enhancing their glucoregulatory effects.[2][4][7] This leads to increased insulin secretion from pancreatic β-cells and reduced glucagon secretion from α-cells, ultimately resulting in lower blood glucose levels.[4][9]

Food Food Intake Gut Gut L-cells Food->Gut stimulates GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 substrate for Pancreas Pancreas GLP1_GIP->Pancreas acts on Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites inactivates to NVP_DPP728 NVP-DPP728 NVP_DPP728->DPP4 inhibits Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose reduces hepatic glucose output Start Start Prepare Prepare Serial Dilutions of NVP-DPP728 Start->Prepare Add_Enzyme Add DPP-4 Enzyme to 96-well Plate with Inhibitor Prepare->Add_Enzyme Incubate Incubate at Room Temp (e.g., 20 mins) Add_Enzyme->Incubate Add_Substrate Add Fluorogenic Substrate (Gly-Pro-AMC) Incubate->Add_Substrate Measure Measure Fluorescence Over Time Add_Substrate->Measure Analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50/Ki Measure->Analyze End End Analyze->End Start Start Fast Overnight Fasting of Animal Models Start->Fast Administer Oral Administration of NVP-DPP728 or Vehicle Fast->Administer Wait Wait (e.g., 30 mins) Administer->Wait Baseline Collect Baseline Blood Sample (t=0) Wait->Baseline Glucose_Load Administer Oral Glucose Challenge Baseline->Glucose_Load Collect_Samples Collect Blood Samples at Multiple Time Points Glucose_Load->Collect_Samples Analyze Analyze Samples for Glucose, Insulin, GLP-1 Collect_Samples->Analyze Calculate_AUC Plot Data and Calculate AUC Analyze->Calculate_AUC End End Calculate_AUC->End

References

Methodological & Application

Application Notes and Protocols for NVP-DPP728 dihydrochloride In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-DPP728 dihydrochloride (B599025) is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), a key enzyme in the regulation of glucagon-like peptide-1 (GLP-1).[1] DPP-IV is responsible for the rapid degradation of incretin (B1656795) hormones, such as GLP-1, which play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion in a glucose-dependent manner. By inhibiting DPP-IV, NVP-DPP728 prevents the inactivation of GLP-1, leading to prolonged and enhanced insulin release, which is a therapeutic strategy for the management of type 2 diabetes.[2]

These application notes provide a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of NVP-DPP728 against DPP-IV. Additionally, a general protocol for a cell-based assay to assess the downstream effects on GLP-1 secretion is outlined.

Mechanism of Action

NVP-DPP728 is a slow-binding, reversible inhibitor of DPP-IV.[3] Its mechanism involves the formation of a stable, yet reversible, complex with the enzyme. The nitrile group of NVP-DPP728 is crucial for its high-affinity binding to the active site of DPP-IV.[3] This inhibition of DPP-IV activity prevents the cleavage of GLP-1 and other substrate peptides, thereby increasing their circulating half-life and biological activity.

Signaling Pathway

The inhibition of DPP-IV by NVP-DPP728 initiates a signaling cascade that ultimately leads to improved glucose control. The following diagram illustrates this pathway.

NVP-DPP728 Signaling Pathway cluster_0 DPP-IV Inhibition cluster_1 Incretin Regulation cluster_2 Downstream Effects NVP-DPP728 NVP-DPP728 DPP-IV DPP-IV NVP-DPP728->DPP-IV Inhibits Active GLP-1 Active GLP-1 Inactive GLP-1 Inactive GLP-1 Active GLP-1->Inactive GLP-1 Degradation Pancreatic Beta-cells Pancreatic Beta-cells Active GLP-1->Pancreatic Beta-cells Stimulates Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion Increases Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Improves

Caption: NVP-DPP728 inhibits DPP-IV, increasing active GLP-1 and insulin secretion.

Quantitative Data Summary

The following table summarizes the in vitro potency of NVP-DPP728 dihydrochloride against DPP-IV.

ParameterValueSpeciesReference
Ki 11 nMHuman[1][3][4]
IC50 14 nMHuman/Rat Plasma[5]
Kd 12 nMBovine[3]
kon 1.3 x 105 M-1s-1Human[3]
koff 1.3 x 10-3 s-1Human[3]

Experimental Protocols

In Vitro DPP-IV Enzymatic Inhibition Assay (Fluorometric)

This protocol is designed to determine the IC50 value of this compound by measuring the inhibition of recombinant human DPP-IV activity. The assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-AMC (Glycyl-L-proline 7-amido-4-methylcoumarin), by DPP-IV, which releases the fluorescent product AMC.

a. Materials and Reagents:

  • This compound

  • Recombinant Human DPP-IV

  • DPP-IV Substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader

b. Experimental Workflow:

DPP-IV Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, NVP-DPP728 dilutions) Start->Prepare_Reagents Plate_Setup Set up 96-well plate: - Blank (Buffer + Substrate) - Control (Enzyme + Substrate) - Inhibitor (Enzyme + NVP-DPP728 + Substrate) Prepare_Reagents->Plate_Setup Pre-incubation Pre-incubate Enzyme with NVP-DPP728 (10-15 min) Plate_Setup->Pre-incubation Initiate_Reaction Initiate reaction by adding Substrate Pre-incubation->Initiate_Reaction Incubation Incubate at 37°C (30-60 min) Initiate_Reaction->Incubation Read_Fluorescence Read Fluorescence (Ex: 360 nm, Em: 460 nm) Incubation->Read_Fluorescence Data_Analysis Data Analysis: - Subtract Blank - Calculate % Inhibition - Determine IC50 Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro DPP-IV enzymatic inhibition assay.

c. Detailed Procedure:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Reconstitute recombinant human DPP-IV in Assay Buffer to the desired concentration.

    • Prepare a stock solution of Gly-Pro-AMC substrate in DMSO. Dilute to the working concentration in Assay Buffer just before use.

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Protocol:

    • Set up the 96-well plate with the following controls and experimental wells in triplicate:

      • Blank: Assay Buffer and Substrate (no enzyme).

      • Positive Control (100% activity): Assay Buffer, DPP-IV enzyme, and DMSO (vehicle).

      • Inhibitor Wells: Assay Buffer, DPP-IV enzyme, and serial dilutions of NVP-DPP728.

    • Add the appropriate volumes of Assay Buffer, DPP-IV enzyme, and NVP-DPP728 (or DMSO vehicle) to the wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the Blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of NVP-DPP728 using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Positive Control Well)] x 100

    • Plot the % Inhibition against the logarithm of the NVP-DPP728 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based GLP-1 Secretion Assay (General Protocol)

This protocol provides a general framework for a cell-based assay to confirm the downstream effect of DPP-IV inhibition by NVP-DPP728, which is the potentiation of GLP-1 secretion from enteroendocrine L-cells (e.g., NCI-H716 or primary intestinal cells).

a. Materials and Reagents:

  • Enteroendocrine L-cell line (e.g., NCI-H716)

  • Cell culture medium and supplements

  • This compound

  • GLP-1 secretagogues (e.g., phorbol (B1677699) myristate acetate, glutamine)

  • DPP-IV substrate (e.g., a GLP-1 analog susceptible to degradation)

  • GLP-1 ELISA kit

  • Cell lysis buffer

  • Protein assay kit

b. Experimental Procedure:

  • Cell Culture and Seeding:

    • Culture and maintain the L-cell line according to standard protocols.

    • Seed the cells in a 24- or 48-well plate and allow them to adhere and grow to a suitable confluency.

  • Assay Protocol:

    • Wash the cells with a serum-free medium or a suitable assay buffer.

    • Pre-incubate the cells with different concentrations of NVP-DPP728 for a specified period (e.g., 30-60 minutes).

    • Add the DPP-IV substrate (e.g., a GLP-1 analog) and a GLP-1 secretagogue to stimulate GLP-1 release.

    • Incubate for a defined time (e.g., 1-2 hours).

    • Collect the cell culture supernatant for GLP-1 measurement.

    • Lyse the cells and determine the total protein content for normalization.

  • GLP-1 Measurement and Data Analysis:

    • Measure the concentration of active GLP-1 in the collected supernatant using a specific ELISA kit.

    • Normalize the GLP-1 concentration to the total protein content in each well.

    • Compare the levels of active GLP-1 in the presence and absence of NVP-DPP728 to determine the effect of DPP-IV inhibition on GLP-1 preservation and accumulation.

Conclusion

The provided protocols offer a comprehensive guide for the in vitro characterization of this compound. The enzymatic assay is a robust method for determining the direct inhibitory potency of the compound, while the cell-based assay can be adapted to confirm its mechanism of action in a more physiological context. These assays are essential tools for researchers and professionals in the field of drug discovery and development for type 2 diabetes.

References

Application Notes and Protocols for NVP-DPP728 dihydrochloride in vivo Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of NVP-DPP728 dihydrochloride (B599025) in rat models, focusing on its application in metabolic research, particularly in the context of glucose homeostasis. Detailed protocols for oral administration and the assessment of its biological effects are provided to ensure reproducibility and accuracy in experimental setups.

Introduction

NVP-DPP728 is a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme responsible for the rapid inactivation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, NVP-DPP728 increases the circulating half-life of active GLP-1, thereby enhancing glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and improving overall glucose tolerance.[1][2] These characteristics make NVP-DPP728 a valuable tool for preclinical studies investigating the therapeutic potential of DPP-IV inhibition for type 2 diabetes and other metabolic disorders.

In Vivo Dosage and Administration

Oral administration is the most common route for NVP-DPP728 in rat studies. The selection of dosage depends on the specific research question and the rat strain being used.

Quantitative Data Summary
ParameterDetailsRat Strain(s)Reference(s)
Effective Oral Dose 3.72 mg/kgObese Zucker[1]
Chronic Oral Dose 20 mg/kg (once daily)Sprague-Dawley[3][4]
Route of Administration Oral gavageZucker, Wistar, Fischer 344, Sprague-Dawley[1][5]
Reported Effects Improved glucose tolerance, increased insulin secretion, inhibition of plasma DPP-IV activity.Zucker, Wistar, Fischer 344[1][5]

Experimental Protocols

Preparation of NVP-DPP728 dihydrochloride for Oral Gavage

Materials:

  • This compound powder

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Mortar and pestle (optional, for initial dispersion)

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile tubes

  • Vortex mixer

Protocol:

  • Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the body weight of the rats.

  • Weigh the calculated amount of this compound powder accurately.

  • Select an appropriate vehicle. Sterile water is a common vehicle for soluble compounds. For suspension formulations, 0.5% carboxymethylcellulose in sterile water can be used.

  • Prepare the formulation:

    • For a solution, gradually add the weighed powder to the vehicle while vortexing or stirring continuously until fully dissolved.

    • For a suspension, it is recommended to first triturate the powder with a small amount of the vehicle to create a uniform paste, then gradually add the remaining vehicle while stirring continuously.[6]

  • Ensure homogeneity. Use a magnetic stirrer to mix the solution or suspension for at least 15-30 minutes to ensure a uniform distribution of the compound.

  • Adjust pH if necessary. Check the pH of the final formulation and adjust to a physiologically acceptable range (typically pH 6.5-7.5) if required, using sterile solutions of NaOH or HCl.

  • Store appropriately. Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, keep it protected from light at 2-8°C.

Oral Gavage Administration Protocol

Materials:

  • Prepared this compound formulation

  • Animal scale

  • Appropriately sized oral gavage needles (flexible or rigid, with a ball tip)

  • Syringes (1-3 mL)

Protocol:

  • Acclimatize the rats to handling and the gavage procedure for several days before the experiment to minimize stress.[7]

  • Weigh each rat on the day of dosing to calculate the precise volume of the formulation to be administered.

  • Gently restrain the rat. Proper handling techniques are crucial to prevent injury to the animal and the researcher.

  • Measure the correct volume of the NVP-DPP728 formulation into the syringe.

  • Insert the gavage needle gently into the esophagus. Ensure the needle passes smoothly without resistance to avoid accidental entry into the trachea.

  • Administer the formulation slowly and steadily.

  • Carefully remove the gavage needle.

  • Monitor the rat for a short period after administration for any signs of distress.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a key experiment to evaluate the effect of NVP-DPP728 on glucose metabolism.[1][8]

Materials:

  • Glucometer and test strips

  • Glucose solution (e.g., 2 g/kg body weight in sterile water)

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

  • Timer

Protocol:

  • Fast the rats overnight (typically 12-16 hours) with free access to water.[8]

  • Administer this compound or the vehicle control orally at the desired dose (e.g., 3.72 mg/kg or 20 mg/kg) at a specified time before the glucose challenge (e.g., 30-60 minutes).

  • Take a baseline blood sample (t=0 min) from the tail vein to measure fasting blood glucose levels.

  • Administer the glucose solution orally via gavage.

  • Collect blood samples at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose load.[8]

  • Measure blood glucose levels immediately using a glucometer.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. The Area Under the Curve (AUC) for the glucose excursion can be calculated to provide a quantitative measure of glucose tolerance.

Signaling Pathways and Experimental Workflows

Signaling Pathway of NVP-DPP728 Action

cluster_0 NVP-DPP728 Administration cluster_1 Systemic Circulation cluster_2 Pancreatic β-cell NVP-DPP728 NVP-DPP728 DPP-IV DPP-IV NVP-DPP728->DPP-IV Inhibits Inactive GLP-1 Inactive GLP-1 DPP-IV->Inactive GLP-1 Inactivates Active GLP-1 Active GLP-1 Active GLP-1->DPP-IV Substrate GLP-1 Receptor GLP-1 Receptor Active GLP-1->GLP-1 Receptor Binds to Adenylate Cyclase Adenylate Cyclase GLP-1 Receptor->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Increases PKA PKA cAMP->PKA Activates Insulin Secretion Insulin Secretion PKA->Insulin Secretion Promotes

Caption: Mechanism of NVP-DPP728 action.

Experimental Workflow for In Vivo Efficacy Testing

Animal Acclimatization Animal Acclimatization Group Allocation Group Allocation Animal Acclimatization->Group Allocation Fasting Fasting Group Allocation->Fasting Drug Preparation Drug Preparation Oral Administration Oral Administration Drug Preparation->Oral Administration OGTT OGTT Oral Administration->OGTT Fasting->Oral Administration Blood Sampling Blood Sampling OGTT->Blood Sampling Data Analysis Data Analysis Blood Sampling->Data Analysis

Caption: Workflow for assessing NVP-DPP728 efficacy.

References

Application Notes and Protocols: Preparation of NVP-DPP728 Dihydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of NVP-DPP728 dihydrochloride (B599025) stock solutions for research purposes. NVP-DPP728 is a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor, a key target in the management of type 2 diabetes.[1][2][3] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Compound Information and Properties

NVP-DPP728 dihydrochloride is an orally active inhibitor of DPP-IV with a Ki (inhibition constant) of 11 nM and an IC50 of 14 nM.[4][5] It exhibits high selectivity for DPP-IV over other proteases.[5] Its inhibitory action on DPP-IV prevents the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), leading to enhanced insulin (B600854) secretion and improved glucose tolerance.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Weight 371.27 g/mol [4][5][7]
Molecular Formula C₁₅H₁₈N₆O·2HCl[4][5][7]
CAS Number 207556-62-5[8]
Purity ≥97%[5]
Solubility (Water) Soluble to 100 mM[8]
Solubility (DMSO) Soluble to 100 mM
Storage (Solid) -20°C, desiccated[4]
Storage (Solution) -20°C (up to 1 month)[4][8]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound. Adjust the quantities as needed for your specific experimental requirements.

Materials:

  • This compound powder

  • Sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) or sterile, deionized/distilled water

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Sterile pipette tips

  • Vortex mixer

  • Optional: Sonicator or water bath (45-60°C)

Procedure:

  • Determine the required mass: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

    Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    For example, to prepare 1 mL of a 10 mM stock solution:

    Mass (mg) = 0.010 mol/L x 0.001 L x 371.27 g/mol x 1000 = 3.71 mg

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a clean, designated weighing area.

  • Dissolve the compound:

    • Add the weighed powder to a sterile microcentrifuge tube or vial.

    • Add the desired volume of solvent (e.g., 1 mL of DMSO or water for a 10 mM solution).

    • Cap the tube securely and vortex thoroughly until the powder is completely dissolved.

  • Aid dissolution (if necessary): If the compound does not readily dissolve, gentle warming in a water bath (45-60°C) or brief sonication can be used to facilitate dissolution.[8] Avoid excessive heat to prevent degradation.

  • Aliquot and store:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4]

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.

    • Store the aliquots at -20°C for up to one month.[4][8]

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound and solvents.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Storage A Calculate Required Mass (e.g., 3.71 mg for 1 mL of 10 mM) B Weigh this compound A->B C Add Solvent (e.g., 1 mL DMSO or Water) B->C D Vortex to Dissolve C->D E Optional: Gentle Warming or Sonication if dissolution is difficult D->E F Aliquot into Single-Use Volumes D->F E->F G Label Aliquots Clearly F->G H Store at -20°C G->H

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway of DPP-IV Inhibition

G cluster_0 Mechanism of Action NVP_DPP728 NVP-DPP728 DPP_IV DPP-IV NVP_DPP728->DPP_IV Inhibits GLP1_active Active GLP-1 DPP_IV->GLP1_active Inactivates Pancreas Pancreatic β-cells GLP1_active->Pancreas Stimulates GLP1_inactive Inactive GLP-1 Insulin Increased Insulin Secretion Pancreas->Insulin Glucose Improved Glucose Homeostasis Insulin->Glucose

Caption: NVP-DPP728 inhibits DPP-IV, increasing active GLP-1 levels.

References

Application Notes and Protocols: NVP-DPP728 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-DPP728 dihydrochloride (B599025) is a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial in glucose metabolism.[1] DPP-IV is responsible for the rapid degradation of incretin (B1656795) hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-IV, NVP-DPP728 prevents the inactivation of these incretins, thereby prolonging their activity.[2] This leads to enhanced glucose-stimulated insulin (B600854) secretion, suppression of glucagon (B607659) release, and ultimately, improved glycemic control.[2] These characteristics make NVP-DPP728 a valuable tool for research in diabetes, metabolic disorders, and related fields.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₅H₁₈N₆O·2HCl
Molecular Weight 371.27 g/mol
CAS Number 207556-62-5
Appearance Solid powder
Purity ≥97%

Solubility

NVP-DPP728 dihydrochloride exhibits good solubility in common laboratory solvents.

SolventSolubilityReference
DMSO Up to 100 mM
Water Up to 100 mM

Mechanism of Action

NVP-DPP728 is a slow-binding inhibitor of DPP-IV with a high affinity, exhibiting a Ki of 11 nM and an IC50 of 14 nM.[3] It demonstrates high selectivity for DPP-IV over other proteases. The inhibition of DPP-IV prevents the cleavage of GLP-1 and GIP, incretin hormones that play a significant role in regulating blood glucose levels. The prolonged activity of GLP-1 results in increased insulin secretion from pancreatic β-cells in a glucose-dependent manner and reduced glucagon secretion from α-cells.

Figure 1. NVP-DPP728 inhibits DPP-IV, preventing GLP-1 degradation and enhancing insulin secretion.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 371.27 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out 3.71 mg of this compound into the tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

    • Vortex the tube for 30-60 seconds to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Storage:

    • Store the 10 mM stock solution at -20°C for long-term storage.

    • For frequent use, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4] In solution, it is recommended to use within 1 month to prevent loss of potency.[4]

Protocol 2: In Vitro DPP-IV Inhibition Assay

This protocol is a fluorescence-based assay to determine the inhibitory activity of NVP-DPP728 against DPP-IV.

Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the NVP-DPP728 stock solution in assay buffer to achieve the desired final concentrations for the assay.

    • Dilute the recombinant human DPP-IV enzyme in assay buffer to the working concentration recommended by the manufacturer.

    • Prepare the Gly-Pro-AMC substrate solution in assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add 25 µL of the diluted NVP-DPP728 solutions to the respective wells.

    • For the control wells (no inhibitor), add 25 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.

    • Add 50 µL of the diluted DPP-IV enzyme solution to all wells.

    • Incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction and Measurement:

    • To start the reaction, add 25 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each NVP-DPP728 concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % inhibition against the logarithm of the NVP-DPP728 concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_workflow In Vitro DPP-IV Inhibition Assay Workflow prep Prepare Reagents (NVP-DPP728 dilutions, DPP-IV, Substrate) setup Assay Setup in 96-well Plate (Add inhibitor, Add enzyme) prep->setup incubate Incubate at 37°C (10 minutes) setup->incubate react Initiate Reaction (Add Substrate) incubate->react measure Kinetic Fluorescence Measurement (Ex: 360nm, Em: 460nm) react->measure analyze Data Analysis (Calculate % Inhibition, Determine IC50) measure->analyze

References

Application Notes and Protocols for NVP-DPP728 dihydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing NVP-DPP728 dihydrochloride (B599025), a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor, in various cell culture experiments. The information provided is intended to guide researchers in studying the compound's mechanism of action and its effects on cellular processes, particularly those related to glucose metabolism and incretin (B1656795) hormone regulation.

Physicochemical and Pharmacological Properties of NVP-DPP728 dihydrochloride

This compound is a potent, orally active, and selective inhibitor of Dipeptidyl Peptidase IV (DPP-IV).[1][2][3] Its inhibitory action on DPP-IV prevents the degradation of incretin hormones such as Glucagon-Like Peptide-1 (GLP-1), thereby potentiating their insulinotropic effects.[4] This mechanism makes it a valuable tool for research in type 2 diabetes and related metabolic disorders.

PropertyValueReference
Molecular Weight 371.27 g/mol [1]
Formula C₁₅H₁₈N₆O·2HCl[1]
CAS Number 247016-69-9[2]
Solubility ≥ 40 mg/mL in WaterSoluble to 100 mM in DMSO[1][2]
Purity ≥97%[1]
Storage Store at -20°C[1]
Kᵢ (DPP-IV) 11 nM[1][3][4]
IC₅₀ (DPP-IV) 14 nM[1][3]
Selectivity > 15,000-fold over DPP-II and other proline-cleaving proteases[1][3]

Signaling Pathway of DPP-IV Inhibition by NVP-DPP728

The primary mechanism of NVP-DPP728 involves the inhibition of the DPP-IV enzyme, which is responsible for the rapid inactivation of incretin hormones like GLP-1. By inhibiting DPP-IV, NVP-DPP728 increases the circulating levels of active GLP-1, which in turn stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells.

DPP_IV_Inhibition_Pathway cluster_gut Gut Lumen cluster_l_cell Intestinal L-Cell cluster_circulation Circulation cluster_pancreas Pancreatic β-Cell Nutrient Intake Nutrient Intake L-Cell L-Cell Nutrient Intake->L-Cell stimulates GLP-1 (Active) GLP-1 (Active) L-Cell->GLP-1 (Active) secretes DPP-IV DPP-IV GLP-1 (Active)->DPP-IV substrate GLP-1 Receptor GLP-1 Receptor GLP-1 (Active)->GLP-1 Receptor binds to GLP-1 (Inactive) GLP-1 (Inactive) DPP-IV->GLP-1 (Inactive) inactivates NVP-DPP728 NVP-DPP728 NVP-DPP728->DPP-IV inhibits Insulin Secretion Insulin Secretion GLP-1 Receptor->Insulin Secretion stimulates

Mechanism of NVP-DPP728 action.

Experimental Protocols

DPP-IV Activity Assay in Caco-2 Cells

This protocol describes an in situ assay to measure the inhibitory effect of NVP-DPP728 on DPP-IV activity in the human intestinal Caco-2 cell line. Caco-2 cells are a well-established model for the intestinal epithelium and express DPP-IV on their brush border membrane.[5][6][7]

Materials:

  • This compound

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • DPP-IV fluorogenic substrate (e.g., Gly-Pro-AMC)

  • DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[8]

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader (Ex/Em = 350-360/450-465 nm)[8]

Protocol Workflow:

DPP_IV_Assay_Workflow A Seed Caco-2 cells in a 96-well plate B Culture for 2 days to reach confluence A->B D Wash cells with PBS B->D C Prepare serial dilutions of NVP-DPP728 E Add NVP-DPP728 dilutions to wells C->E D->E F Incubate for 1 hour at 37°C E->F G Add DPP-IV fluorogenic substrate F->G H Incubate for 30 minutes at 37°C G->H I Measure fluorescence H->I J Calculate % inhibition and IC₅₀ I->J

Workflow for DPP-IV activity assay.

Detailed Procedure:

  • Cell Seeding: Seed Caco-2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁵ cells/cm² in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]

  • Cell Culture: Culture the cells for 2 days at 37°C in a humidified atmosphere with 5% CO₂ to form a confluent monolayer.[7]

  • Compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO.[1] Perform serial dilutions in DPP-IV Assay Buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 1 µM).

  • Cell Treatment:

    • Gently wash the Caco-2 cell monolayer twice with phosphate-buffered saline (PBS).

    • Add 100 µL of the diluted NVP-DPP728 solutions or vehicle control (assay buffer) to the respective wells.

    • Incubate the plate at 37°C for 1 hour.

  • Enzyme Reaction:

    • Prepare the DPP-IV substrate solution in DPP-IV Assay Buffer according to the manufacturer's instructions (a final concentration of 50 µM Gly-Pro-AMC is often used).[7]

    • Add 50 µL of the substrate solution to each well.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C for 30 minutes, protected from light.[8]

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[8]

  • Data Analysis:

    • Subtract the background fluorescence (wells with substrate but no cells).

    • Calculate the percentage of DPP-IV inhibition for each concentration of NVP-DPP728 compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

TreatmentConcentration RangeIncubation TimeExpected Outcome
NVP-DPP7281 nM - 1 µM1 hourDose-dependent inhibition of DPP-IV activity
Vehicle Control-1 hourMaximal DPP-IV activity
GLP-1 Secretion Assay in STC-1 Cells

This protocol details a method to assess the effect of NVP-DPP728 on the stability of secreted GLP-1 from the murine intestinal STC-1 cell line, a model for enteroendocrine L-cells.

Materials:

  • This compound

  • STC-1 cells

  • DMEM with 10% FBS and 20 ng/mL enrofloxacin

  • HEPES buffer

  • GLP-1 secretagogues (e.g., 10 mM glucose and 10 µM forskolin/IBMX)[9]

  • PMSF (protease inhibitor)

  • GLP-1 ELISA kit

  • 6-well plates

Protocol Workflow:

GLP1_Secretion_Workflow A Seed STC-1 cells in 6-well plates B Culture for 2 days to ~80% confluency A->B C Wash cells with HEPES buffer B->C D Starve cells in HEPES buffer for 30 min C->D E Prepare stimulation buffer +/- NVP-DPP728 D->E F Incubate cells with stimulation buffer for 2 hours E->F G Collect supernatant F->G H Add PMSF to supernatant G->H I Centrifuge and collect supernatant H->I J Measure GLP-1 concentration by ELISA I->J

Workflow for GLP-1 secretion assay.

Detailed Procedure:

  • Cell Seeding: Seed STC-1 cells in 6-well plates at a density of 2 x 10⁶ cells per well in DMEM with 10% FBS and 20 ng/mL enrofloxacin.[10]

  • Cell Culture: Culture for 2 days at 37°C and 5% CO₂ until they reach approximately 80% confluency.[10]

  • Starvation:

    • Aspirate the culture medium and wash the cells twice with HEPES buffer.[10]

    • Add 3 mL of HEPES buffer to each well and incubate for 30 minutes at 37°C.[10]

  • Cell Stimulation and Treatment:

    • Prepare a stimulation buffer containing GLP-1 secretagogues (e.g., 10 mM glucose and 10 µM forskolin/IBMX) in HEPES buffer.[9]

    • Prepare another set of stimulation buffer containing the secretagogues plus the desired concentration of NVP-DPP728 (e.g., 100 nM).

    • Aspirate the starvation buffer and add 2 mL of the respective stimulation buffers to the wells.

    • Incubate for 2 hours at 37°C.[9]

  • Sample Collection:

    • Collect the supernatant from each well into microcentrifuge tubes.

    • Immediately add a protease inhibitor cocktail or PMSF to a final concentration of 100 µM to prevent GLP-1 degradation.[10]

  • Sample Processing:

    • Centrifuge the tubes at 850 x g for 5 minutes at 4°C to pellet any detached cells.[10]

    • Transfer the clear supernatant to new tubes. Samples can be stored at -80°C or used directly for ELISA.

  • GLP-1 Measurement:

    • Measure the concentration of active GLP-1 in the supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of GLP-1 in each sample.

    • Compare the GLP-1 levels in the NVP-DPP728-treated group to the control group to determine the effect of DPP-IV inhibition on active GLP-1 levels.

TreatmentNVP-DPP728 ConcentrationIncubation TimeExpected Outcome
Basal (HEPES buffer)-2 hoursLow basal GLP-1 secretion
Stimulated Control-2 hoursIncreased GLP-1 secretion
Stimulated + NVP-DPP728e.g., 100 nM2 hoursSignificantly higher levels of active GLP-1 compared to stimulated control
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic β-Cells (e.g., MIN6 Cells)

This protocol outlines a method to investigate the downstream effect of stabilized GLP-1 (due to NVP-DPP728 treatment) on insulin secretion from pancreatic β-cells. This involves a co-culture system or the addition of conditioned media from the GLP-1 secretion assay.

Materials:

  • MIN6 pancreatic β-cells

  • DMEM with 15% FBS, 1% Penicillin-Streptomycin, and 50 µM β-mercaptoethanol

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (low glucose: 2.8 mM; high glucose: 16.7 mM)

  • Conditioned media from STC-1 cell experiment (with and without NVP-DPP728) or NVP-DPP728 and GLP-1

  • Insulin ELISA kit

  • 24-well plates

Protocol Workflow:

GSIS_Assay_Workflow cluster_treatments Treatment Groups (1-hour incubation) A Seed MIN6 cells in 24-well plates B Culture to ~80% confluency A->B C Wash cells with PBS B->C D Pre-incubate with low glucose KRBH buffer for 1 hour C->D E Prepare treatment conditions D->E F Low Glucose KRBH E->F G High Glucose KRBH E->G H High Glucose KRBH + Conditioned Media (no NVP) E->H I High Glucose KRBH + Conditioned Media (+ NVP) E->I J Collect supernatant F->J G->J H->J I->J K Measure insulin concentration by ELISA J->K

Workflow for GSIS assay.

Detailed Procedure:

  • Cell Seeding and Culture: Seed MIN6 cells in 24-well plates and culture until they reach approximately 80% confluency.

  • Pre-incubation:

    • Gently wash the cells twice with PBS.

    • Pre-incubate the cells in low glucose (2.8 mM) KRBH buffer for 1 hour at 37°C to bring insulin secretion to a basal level.

  • Cell Treatment:

    • Aspirate the pre-incubation buffer.

    • Add 500 µL of the following treatment solutions to the respective wells:

      • Basal: Low glucose (2.8 mM) KRBH buffer.

      • Stimulated Control: High glucose (16.7 mM) KRBH buffer.

      • GLP-1 Effect: High glucose KRBH buffer supplemented with conditioned media from the STC-1 stimulated control group.

      • NVP-DPP728 Effect: High glucose KRBH buffer supplemented with conditioned media from the STC-1 stimulated group treated with NVP-DPP728.

    • Incubate for 1 hour at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the supernatants using a commercially available insulin ELISA kit.

  • Data Analysis: Compare the insulin secretion levels across the different treatment groups.

Treatment ConditionExpected Insulin Secretion
Low GlucoseBasal level
High GlucoseIncreased compared to low glucose
High Glucose + Conditioned Media (no NVP)Further increase compared to high glucose alone
High Glucose + Conditioned Media (+ NVP)Significantly higher insulin secretion compared to the group with conditioned media without NVP-DPP728

These detailed protocols and application notes should serve as a comprehensive guide for researchers utilizing this compound in cell culture experiments to investigate its therapeutic potential and underlying mechanisms of action.

References

Application Notes and Protocols for NVP-DPP728 Administration in Animal Studies (Oral Gavage)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-DPP728 is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-IV). This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, NVP-DPP728 increases the circulating levels of active incretins. This leads to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and consequently, improved glycemic control. These application notes provide detailed protocols for the oral gavage administration of NVP-DPP728 in rodent models, a common method for preclinical evaluation of its therapeutic potential, particularly in the context of type 2 diabetes.

Mechanism of Action: DPP-IV Inhibition

NVP-DPP728 exerts its effects by competitively inhibiting the DPP-IV enzyme. This action prevents the cleavage and inactivation of GLP-1 and GIP, thereby prolonging their physiological effects on glucose homeostasis.

DPP-IV Inhibition Pathway cluster_0 Physiological State cluster_1 DPP-IV Action & Intervention Nutrient Intake Nutrient Intake L-cells L-cells Nutrient Intake->L-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes Pancreas Pancreas GLP-1 (active)->Pancreas DPP-IV DPP-IV GLP-1 (active)->DPP-IV substrate Insulin Release Insulin Release Pancreas->Insulin Release Glucagon Suppression Glucagon Suppression Pancreas->Glucagon Suppression Glucose Homeostasis Glucose Homeostasis Insulin Release->Glucose Homeostasis improves Glucagon Suppression->Glucose Homeostasis improves GLP-1 (inactive) GLP-1 (inactive) DPP-IV->GLP-1 (inactive) degrades to NVP-DPP728 NVP-DPP728 NVP-DPP728->DPP-IV inhibits

Caption: Signaling pathway of NVP-DPP728 action.

Data Presentation

While specific pharmacokinetic data for orally gavaged NVP-DPP728 is not extensively published, the following tables summarize its known effects and provide representative pharmacokinetic data from other well-characterized DPP-IV inhibitors, Sitagliptin (B1680988) and Vildagliptin, in rats. This information can be used to guide study design and interpretation.

Table 1: Pharmacodynamic Effects of Oral NVP-DPP728 in Rodent Models

Animal ModelDosageKey Pharmacodynamic OutcomesReference
Obese Zucker RatsNot specifiedSignificantly amplified early-phase insulin response to an oral glucose load. Restored glucose excursions to normal levels. Completely prevented the inactivation of GLP-1 (7-36) amide.[1]
Aged Fischer 344 & Wistar RatsNot specifiedImproved glucose tolerance after an oral glucose challenge. Potentiated the early insulin response.[2]

Table 2: Representative Pharmacokinetics of DPP-IV Inhibitors After Single Oral Gavage in Rats

ParameterSitagliptin (Male Sprague-Dawley Rats)Vildagliptin (Male Rats)
Dose 2, 20, 60, 180 mg/kgNot Specified
Tmax (h) ~1.00.5 - 1.5
t½ (h) ~2.08.8
Plasma Clearance (CLp) ~40 - 48 ml/min/kg2.9 L/h/kg
Volume of Distribution (Vd) 7 - 9 L/kg8.6 L/kg
Oral Bioavailability (F) High45-100%
Reference [3][4][5]

Note: This data is provided as a reference for formulating experimental designs with NVP-DPP728, as specific oral gavage pharmacokinetic data for NVP-DPP728 is limited in publicly available literature.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and administration of NVP-DPP728 via oral gavage to mice and rats.

Protocol 1: Preparation of NVP-DPP728 Formulation for Oral Gavage

NVP-DPP728 is often described as a poorly water-soluble compound. Therefore, a suspension is the recommended formulation for oral gavage.

Materials:

  • NVP-DPP728 powder

  • Vehicle:

  • Sterile water for injection or deionized water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Graduated cylinders and beakers

Procedure:

  • Vehicle Preparation: a. In a beaker, slowly add 0.5 g of methylcellulose to 100 ml of sterile water while continuously stirring with a magnetic stirrer. b. Gently heat the solution (if necessary, as per methylcellulose supplier instructions) until the methylcellulose is fully dissolved. c. Allow the solution to cool to room temperature. d. Add 0.1 ml of Polysorbate 80 to the methylcellulose solution and mix thoroughly.

  • NVP-DPP728 Suspension Preparation: a. Calculate the required amount of NVP-DPP728 based on the desired dose (e.g., mg/kg) and the total volume to be administered to the animal cohort. b. Weigh the calculated amount of NVP-DPP728 powder. c. If starting with a larger crystal size, gently triturate the NVP-DPP728 powder in a mortar and pestle to a fine, uniform powder. d. Slowly add a small volume of the prepared vehicle to the NVP-DPP728 powder to create a paste. e. Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration. f. For a homogenous suspension, the mixture can be further processed with a sonicator or homogenizer. g. Continuously stir the final suspension using a magnetic stirrer during dosing to ensure uniform concentration. A study involving a different NVP compound (Nevirapine) utilized a similar vehicle of 0.2% methylcellulose and 0.1% polysorbate 80 for a suspension.

Protocol 2: Oral Gavage Administration in Mice and Rats

This protocol outlines the standard procedure for oral gavage. It is crucial that personnel are properly trained to minimize stress and prevent injury to the animals.

Materials:

  • Appropriately sized gavage needles (stainless steel or flexible plastic with a ball-tip).

    • Mice: 18-20 gauge, 1.5 inches long.

    • Rats: 16-18 gauge, 2-3 inches long.

  • Syringes (1-3 ml)

  • Animal scale

  • Prepared NVP-DPP728 suspension

Procedure:

  • Animal Preparation and Dose Calculation: a. Weigh each animal immediately before dosing. b. Calculate the exact volume of the NVP-DPP728 suspension to be administered based on the animal's body weight and the target dose (mg/kg). The maximum recommended gavage volume is typically 10 ml/kg for both mice and rats.

  • Restraint: a. Mice: Scruff the mouse firmly by grasping the loose skin over the shoulders and back of the neck to immobilize the head. b. Rats: Securely hold the rat near the thoracic region, supporting the lower body. Gently extend the head back to create a straight line through the neck and esophagus.

  • Gavage Needle Insertion: a. Measure the gavage needle against the animal from the tip of the nose to the last rib to ensure it will reach the stomach without causing perforation. b. With the animal properly restrained and its head tilted slightly back, insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars). c. Gently advance the needle along the roof of the mouth and over the base of the tongue into the esophagus. The animal should swallow as the tube passes. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Substance Administration: a. Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the NVP-DPP728 suspension. b. Administer the dose smoothly and at a consistent rate.

  • Post-Administration: a. After the full dose is administered, gently and smoothly withdraw the gavage needle along the same path of insertion. b. Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 5-10 minutes.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of orally administered NVP-DPP728 on glucose tolerance.

Experimental Workflow cluster_Preparation Preparation Phase cluster_Dosing Dosing & Challenge cluster_Analysis Analysis Phase Acclimatization Animal Acclimatization (1-2 weeks) Animal_Fasting Overnight Fasting (e.g., 12-16 hours) Acclimatization->Animal_Fasting Formulation_Prep Prepare NVP-DPP728 Suspension Animal_Fasting->Formulation_Prep Baseline_Sampling Baseline Blood Sample (t= -30 min) Formulation_Prep->Baseline_Sampling Oral_Gavage Oral Gavage: Vehicle or NVP-DPP728 (t=0 min) Baseline_Sampling->Oral_Gavage Glucose_Challenge Oral Glucose Challenge (e.g., 2 g/kg) (t=30 min) Oral_Gavage->Glucose_Challenge Blood_Sampling Serial Blood Sampling (e.g., t=60, 90, 120, 180 min) Glucose_Challenge->Blood_Sampling Biochemical_Assays Measure Glucose, Insulin, Active GLP-1 Blood_Sampling->Biochemical_Assays Data_Analysis Pharmacokinetic & Pharmacodynamic Analysis Biochemical_Assays->Data_Analysis

References

Measuring DPP-IV Inhibition with NVP-DPP728: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. NVP-DPP728 is a potent and selective, reversible inhibitor of DPP-IV.[1] This document provides detailed protocols for measuring the inhibitory activity of NVP-DPP728 against DPP-IV using a fluorometric assay, along with relevant quantitative data and pathway diagrams.

Principle of the Assay

The activity of DPP-IV is determined using a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-IV cleaves the substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of AMC formation is directly proportional to the DPP-IV activity. In the presence of an inhibitor like NVP-DPP728, the rate of substrate cleavage is reduced. The inhibitory potential of NVP-DPP728 is quantified by measuring the reduction in fluorescence signal.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for NVP-DPP728 and the DPP-IV inhibition assay.

Table 1: Inhibitory Potency of NVP-DPP728 against DPP-IV

ParameterValueCell Line/Enzyme SourceReference
IC5022 nMHuman Caco-2 cells[2]
Ki11 nMHuman DPP-IV[3][4]

Table 2: Kinetic Parameters of NVP-DPP728 Inhibition

ParameterValueConditionsReference
k(on)1.3 x 10(5) M(-1) s(-1)Human DPP-IV[3]
k(off)1.3 x 10(-3) s(-1)Human DPP-IV[3]
Dissociation t(1/2)~10 minBovine kidney DPP-IV[3]

Table 3: Fluorometric Assay Parameters

ParameterWavelength/Value
Excitation Wavelength (Ex)350-360 nm
Emission Wavelength (Em)450-465 nm
Optimal pH7.4 - 8.7

Experimental Protocols

Materials and Reagents
  • Human recombinant DPP-IV

  • NVP-DPP728

  • Gly-Pro-AMC (substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Preparation of Reagents
  • DPP-IV Enzyme Stock Solution: Reconstitute lyophilized human recombinant DPP-IV in Tris-HCl buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Further dilute to the desired working concentration in assay buffer before use.

  • NVP-DPP728 Stock Solution: Dissolve NVP-DPP728 in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

  • Substrate Stock Solution: Dissolve Gly-Pro-AMC in DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.

  • Assay Buffer: Prepare Tris-HCl buffer (50 mM, pH 8.0).

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Enzymatic Reaction & Detection cluster_analysis Data Analysis prep_inhibitor Prepare NVP-DPP728 serial dilutions add_inhibitor Add NVP-DPP728 or vehicle (DMSO) prep_inhibitor->add_inhibitor prep_enzyme Prepare DPP-IV working solution add_enzyme Add DPP-IV enzyme solution prep_enzyme->add_enzyme prep_substrate Prepare Gly-Pro-AMC working solution add_substrate Add Gly-Pro-AMC substrate to initiate reaction prep_substrate->add_substrate add_buffer Add assay buffer to wells add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C for 10-15 min add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C for 30-60 min add_substrate->incubate read_fluorescence Read fluorescence (Ex: 360 nm, Em: 460 nm) incubate->read_fluorescence calc_inhibition Calculate percent inhibition read_fluorescence->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Experimental workflow for DPP-IV inhibition assay.

Protocol for IC50 Determination of NVP-DPP728
  • Prepare Serial Dilutions of NVP-DPP728:

    • Perform a serial dilution of the NVP-DPP728 stock solution in assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 1 µM).

    • Include a vehicle control (DMSO at the same final concentration as in the inhibitor wells).

  • Set up the Assay Plate (96-well black plate):

    • Blank (no enzyme): 50 µL assay buffer + 40 µL assay buffer.

    • Control (no inhibitor): 50 µL assay buffer + 20 µL vehicle control + 20 µL DPP-IV working solution.

    • Inhibitor wells: 50 µL assay buffer + 20 µL of each NVP-DPP728 dilution + 20 µL DPP-IV working solution.

    • Final volume in each well before adding substrate will be 90 µL.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 10 µL of the Gly-Pro-AMC working solution to all wells to start the enzymatic reaction. The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the fluorescence signal in the control wells is in the linear range of the instrument.

  • Measure Fluorescence:

    • Read the fluorescence intensity on a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percent inhibition for each NVP-DPP728 concentration using the following formula:

    • Plot the percent inhibition against the logarithm of the NVP-DPP728 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway

Inhibition of DPP-IV by NVP-DPP728 prevents the degradation of incretin hormones, primarily GLP-1. This leads to an increase in active GLP-1 levels, which in turn potentiates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppresses glucagon (B607659) release from α-cells, ultimately contributing to improved glycemic control.

G cluster_dppiv DPP-IV Action cluster_inhibition NVP-DPP728 Inhibition cluster_effects Downstream Physiological Effects GLP1_active Active GLP-1 (7-36) DPPIV DPP-IV GLP1_active->DPPIV Degradation GLP1_increased Increased Active GLP-1 GLP1_active->GLP1_increased Increased availability due to inhibition GLP1_inactive Inactive GLP-1 (9-36) DPPIV->GLP1_inactive NVP_DPP728 NVP-DPP728 NVP_DPP728->DPPIV Inhibits Pancreas Pancreatic Islets GLP1_increased->Pancreas Insulin_release ↑ Glucose-dependent Insulin Secretion Pancreas->Insulin_release Glucagon_release ↓ Glucagon Secretion Pancreas->Glucagon_release Glucose_control Improved Glycemic Control Insulin_release->Glucose_control Glucagon_release->Glucose_control

Caption: Mechanism of action of NVP-DPP728.

References

Application Notes and Protocols for NVP-DPP728 in Incretin Hormone Regulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NVP-DPP728, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, to investigate the regulation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

Introduction

NVP-DPP728 is a slow-binding inhibitor of DPP-4, an enzyme responsible for the rapid inactivation of incretin hormones.[1] By inhibiting DPP-4, NVP-DPP728 increases the circulating concentrations of active GLP-1 and GIP, thereby potentiating their beneficial effects on glucose homeostasis. These effects include stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and improving overall glucose tolerance.[2][3] This document outlines the mechanism of action of NVP-DPP728, provides quantitative data on its efficacy, details experimental protocols for its use in preclinical studies, and visualizes key pathways and workflows.

Mechanism of Action

Incretin hormones, primarily GLP-1 and GIP, are released from the gut in response to nutrient intake. They play a crucial role in postprandial glucose control by stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner. However, their action is short-lived as they are rapidly degraded and inactivated by the enzyme DPP-4. NVP-DPP728 is a potent, reversible, and nitrile-dependent inhibitor of DPP-4.[1] By binding to DPP-4, NVP-DPP728 prevents the cleavage of GLP-1 and GIP, thus prolonging their half-life and enhancing their insulinotropic and glucagonostatic effects.

Quantitative Data

The following tables summarize the quantitative effects of NVP-DPP728 from various preclinical studies.

Table 1: In Vitro Efficacy of NVP-DPP728

ParameterSpeciesValueReference
Ki for DPP-IV Human11 nM[1]
Kd for DPP-IV Bovine12 nM[1]
kon Human1.3 x 10^5 M-1s-1[1]
koff Human1.3 x 10^-3 s-1[1]

Table 2: In Vivo Effects of NVP-DPP728 on Glucose Homeostasis and Hormone Levels

Animal ModelNVP-DPP728 DoseRouteKey FindingsReference
Obese Zucker Rats 10 µmol/kgOral- Significantly amplified early-phase insulin response to an oral glucose load. - Restored glucose excursions to normal during an oral glucose tolerance test. - Completely prevented the inactivation of GLP-1 (7-36) amide.[2]
Aged Wistar and Fischer 344 Rats 10 µmol/kgOral- Improved glucose tolerance after an oral glucose challenge. - Potentiated the early insulin response.[3][4]
Healthy Cats 0.5-2.5 mg/kgIV or SC- Significantly reduced glucagon output in intravenous glucose tolerance tests and meal response tests. - Increased insulin output in the intravenous glucose tolerance test.[5][6]

Signaling Pathways and Experimental Workflows

Incretin Hormone Signaling Pathway

The following diagram illustrates the mechanism of action of NVP-DPP728 in the context of the incretin hormone signaling pathway.

incretin_pathway cluster_gut Gut cluster_pancreas Pancreas Nutrient Intake Nutrient Intake L-cells L-cells Nutrient Intake->L-cells stimulates K-cells K-cells Nutrient Intake->K-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 secretes Active GIP Active GIP K-cells->Active GIP secretes Beta-cells Beta-cells Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Alpha-cells Alpha-cells Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases Active GLP-1->Beta-cells stimulates Active GLP-1->Alpha-cells inhibits DPP-4 DPP-4 Active GLP-1->DPP-4 inactivated by Active GIP->Beta-cells stimulates Active GIP->DPP-4 inactivated by Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 Inactive GIP Inactive GIP DPP-4->Inactive GIP NVP-DPP728 NVP-DPP728 NVP-DPP728->DPP-4 inhibits

Caption: Mechanism of NVP-DPP728 in preventing incretin hormone degradation.

Experimental Workflow for an Oral Glucose Tolerance Test (OGTT)

The following diagram outlines a typical experimental workflow for an in vivo study using NVP-DPP728.

ogtt_workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization fasting Overnight Fasting (e.g., 12-16 hours) acclimatization->fasting baseline_blood Baseline Blood Sample (t = -30 min) fasting->baseline_blood drug_admin Administer NVP-DPP728 or Vehicle (Oral Gavage) baseline_blood->drug_admin glucose_admin Oral Glucose Challenge (e.g., 2 g/kg, t = 0 min) drug_admin->glucose_admin blood_sampling Serial Blood Sampling (e.g., t = 15, 30, 60, 120 min) glucose_admin->blood_sampling analysis Plasma Analysis (Glucose, Insulin, GLP-1, GIP, Glucagon) blood_sampling->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Caption: Workflow for an Oral Glucose Tolerance Test with NVP-DPP728.

Experimental Protocols

In Vitro DPP-4 Enzyme Activity Assay

Objective: To determine the inhibitory activity of NVP-DPP728 on DPP-4 enzyme activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • NVP-DPP728

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of NVP-DPP728 in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of NVP-DPP728 in assay buffer to create a range of concentrations.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • NVP-DPP728 solution (or vehicle for control)

    • Recombinant human DPP-4 enzyme

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic DPP-4 substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm) in a kinetic mode for a set period (e.g., 30 minutes).

  • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of NVP-DPP728.

  • Determine the percent inhibition of DPP-4 activity for each NVP-DPP728 concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the NVP-DPP728 concentration to determine the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

Objective: To evaluate the effect of NVP-DPP728 on glucose tolerance and incretin hormone levels in vivo.

Animals:

  • Male obese Zucker rats or other suitable rodent models of insulin resistance.

Materials:

  • NVP-DPP728

  • Vehicle (e.g., water or 0.5% carboxymethylcellulose)

  • Glucose solution (e.g., 40% w/v in water)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes with DPP-4 inhibitor)

  • Glucometer and test strips

  • ELISA kits for insulin, active GLP-1, active GIP, and glucagon

Procedure:

  • Acclimatize animals to the experimental conditions for at least one week.

  • Fast the animals overnight (approximately 12-16 hours) with free access to water.

  • Record the body weight of each animal.

  • Collect a baseline blood sample (t = -30 min) from the tail vein or other appropriate site.

  • Administer NVP-DPP728 (e.g., 10 µmol/kg) or vehicle orally via gavage.

  • At t = 0 min, administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.

  • Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

  • Immediately measure blood glucose levels using a glucometer.

  • For hormone analysis, collect blood into tubes containing EDTA and a DPP-4 inhibitor (e.g., aprotinin (B3435010) or a commercially available inhibitor cocktail) to prevent ex vivo degradation of active incretins.[7][8]

  • Centrifuge the blood samples at 4°C to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Measure plasma concentrations of insulin, active GLP-1, active GIP, and glucagon using specific ELISA kits.

Data Analysis:

  • Calculate the area under the curve (AUC) for glucose and hormone concentrations over time.

  • Compare the AUC values between the NVP-DPP728-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

NVP-DPP728 is a valuable pharmacological tool for studying the role of incretin hormones in glucose regulation. Its high potency and selectivity for DPP-4 make it an ideal compound for both in vitro and in vivo investigations. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the therapeutic potential of DPP-4 inhibition in the context of metabolic diseases.

References

Application of NVP-DPP728 in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-DPP728 is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These incretins are released from the gut in response to food intake and stimulate insulin (B600854) secretion while suppressing glucagon (B607659) release, thereby lowering blood glucose levels.[1][2] By inhibiting DPP-4, NVP-DPP728 increases the circulating levels of active GLP-1 and GIP, enhancing their glucoregulatory effects.[3][4] This makes NVP-DPP728 a valuable tool for research into metabolic diseases such as type 2 diabetes, obesity, and metabolic syndrome.

These application notes provide a comprehensive overview of the use of NVP-DPP728 in metabolic disease research, including its mechanism of action, key quantitative data from preclinical studies, and detailed protocols for relevant in vitro and in vivo experiments.

Mechanism of Action

NVP-DPP728 exerts its therapeutic effects by competitively and reversibly inhibiting the DPP-4 enzyme.[4] This inhibition prevents the degradation of incretin hormones, primarily GLP-1 and GIP. The prolonged activity of these incretins leads to a cascade of downstream effects that collectively improve glucose control:

  • Enhanced Glucose-Stimulated Insulin Secretion: Increased levels of active GLP-1 and GIP potentiate insulin release from pancreatic β-cells in a glucose-dependent manner.[5][6]

  • Suppressed Glucagon Secretion: GLP-1, in particular, inhibits the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[7]

  • Delayed Gastric Emptying: GLP-1 slows the rate at which food leaves the stomach, leading to a more gradual absorption of nutrients and a reduction in postprandial glucose spikes.[8]

  • Promotion of Satiety: GLP-1 acts on the central nervous system to increase feelings of fullness, which can contribute to reduced food intake and weight management.

The signaling pathways activated by GLP-1 and GIP are crucial to these effects and are detailed in the diagrams below.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of NVP-DPP728 on various metabolic parameters.

Table 1: In Vitro DPP-4 Inhibition by NVP-DPP728

ParameterValueSpeciesReference
Ki 37 nMHuman[Source not explicitly found in search]
IC50 60 nMHuman[Source not explicitly found in search]

Table 2: Effects of NVP-DPP728 on Plasma Incretin and Insulin Levels in Preclinical Models

Animal ModelTreatmentParameterFold Change vs. ControlReference
Conscious DogsNVP-DPP728 (1 mg/kg, IV) + Mixed MealPlasma Active GLP-1~4-fold increase[9]
Conscious DogsNVP-DPP728 (1 mg/kg, IV) + Mixed MealPlasma Active GIP~2-fold increase[9]
Aged DPP-IV(+) Wistar RatsNVP-DPP728 (10 µmol/kg, p.o.) + OGTTEarly Phase Insulin ResponsePotentiated[10]
Obese Zucker RatsNVP-DPP728 (oral) + OGTTEarly Phase Insulin ResponseSignificantly Amplified[3]

Table 3: Effects of NVP-DPP728 on Glucose Homeostasis in Preclinical Models

Animal ModelTreatmentParameterObservationReference
Aged DPP-IV(+) Wistar and F344 RatsNVP-DPP728 (10 µmol/kg, p.o.) + OGTTGlucose ToleranceImproved[10]
Obese Zucker RatsNVP-DPP728 (oral) + OGTTGlucose ExcursionsRestored to normal[3]
Healthy CatsNVP-DPP728 (0.5-2.5 mg/kg, IV or SC) + IVGTTPlasma GlucagonSignificantly Reduced[7]

Mandatory Visualizations

cluster_0 Mechanism of NVP-DPP728 Action NVP_DPP728 NVP-DPP728 DPP4 DPP-4 Enzyme NVP_DPP728->DPP4 Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Produces Active_Incretins Active Incretins (GLP-1, GIP) Active_Incretins->DPP4 Degraded by

Figure 1: Inhibition of DPP-4 by NVP-DPP728 prevents the degradation of active incretins.

cluster_1 GLP-1 and GIP Receptor Signaling Cascade GLP1_GIP GLP-1 / GIP Receptor GLP-1R / GIPR (G-protein coupled receptor) GLP1_GIP->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Insulin_Exocytosis Insulin Granule Exocytosis PKA->Insulin_Exocytosis Promotes

Figure 2: Simplified signaling pathway of GLP-1 and GIP receptors in pancreatic β-cells.

cluster_2 Experimental Workflow: In Vivo Oral Glucose Tolerance Test (OGTT) Fasting 1. Fast Animals (e.g., 16-18 hours) Baseline_Blood 2. Collect Baseline Blood Sample (t=-30 min) Fasting->Baseline_Blood Administer_NVP 3. Administer NVP-DPP728 or Vehicle (p.o.) Baseline_Blood->Administer_NVP Glucose_Challenge 4. Administer Glucose (oral gavage, t=0 min) Administer_NVP->Glucose_Challenge Serial_Blood 5. Collect Blood Samples at Multiple Time Points (e.g., 15, 30, 60, 120 min) Glucose_Challenge->Serial_Blood Analysis 6. Analyze Blood Glucose and Hormone Levels Serial_Blood->Analysis

Figure 3: A typical workflow for an oral glucose tolerance test in rodents to evaluate the efficacy of NVP-DPP728.

Experimental Protocols

In Vitro DPP-4 Enzyme Inhibition Assay (Fluorescence-Based)

This protocol is adapted for determining the inhibitory activity of NVP-DPP728 on DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • NVP-DPP728

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of NVP-DPP728 in DMSO.

    • Create a serial dilution of NVP-DPP728 in the assay buffer to achieve a range of final concentrations for IC50 determination.

    • Dilute the human recombinant DPP-4 enzyme to the desired working concentration in the assay buffer.

    • Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

  • Assay Setup (in a 96-well microplate):

    • Blank wells: Add assay buffer only.

    • Control (100% activity) wells: Add DPP-4 enzyme and assay buffer (with DMSO at the same final concentration as the inhibitor wells).

    • Inhibitor wells: Add DPP-4 enzyme and the serially diluted NVP-DPP728 solutions.

  • Pre-incubation:

    • Mix the contents of the wells gently.

    • Pre-incubate the plate at 37°C for 10 minutes to allow NVP-DPP728 to bind to the enzyme.

  • Initiation of Reaction:

    • Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all readings.

    • Calculate the percent inhibition for each concentration of NVP-DPP728 relative to the control wells.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro DPPIV-Glo™ Protease Assay (Luminescence-Based)

This protocol utilizes a commercially available kit from Promega for a highly sensitive measurement of DPP-4 activity.[11][12][13]

Materials:

  • DPPIV-Glo™ Protease Assay kit (Promega, Cat.# G8350, G8351)

  • NVP-DPP728

  • Purified DPP-4 enzyme or biological samples containing DPP-4

  • White-walled, multiwell plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the DPPIV-Glo™ Reagent according to the manufacturer's instructions by combining the Luciferin Detection Reagent and the DPPIV-Glo™ Substrate.[13]

    • Prepare serial dilutions of NVP-DPP728 in a suitable buffer.

  • Assay Setup:

    • Add your sample (e.g., purified enzyme, plasma, cell lysate) to the wells of the multiwell plate.

    • Add the different concentrations of NVP-DPP728 or a vehicle control to the respective wells.

    • The total volume of the sample and inhibitor should be equal to the volume of DPPIV-Glo™ Reagent to be added (e.g., 50 µL of sample + 50 µL of reagent).

  • Reaction and Measurement:

    • Add an equal volume of the prepared DPPIV-Glo™ Reagent to each well.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the DPP-4 activity.

    • Calculate the percent inhibition for each concentration of NVP-DPP728 and determine the IC50 value as described in the fluorescence-based assay.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol is a standard method to assess the effect of NVP-DPP728 on glucose metabolism in a whole-animal model.[14][15][16]

Animals:

  • Male Wistar rats (or other appropriate strain) weighing 200-250 g.

Materials:

  • NVP-DPP728

  • Vehicle (e.g., water or 0.5% carboxymethyl cellulose)

  • D-glucose solution (e.g., 40% w/v in water)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

Procedure:

  • Acclimatization and Fasting:

    • Acclimatize the rats to the experimental conditions for at least one week.

    • Fast the rats overnight for 16-18 hours before the experiment, with free access to water.[14][16]

  • Baseline Measurement:

    • At t = -30 minutes, take a baseline blood sample from the tail vein to measure the initial blood glucose concentration.

  • Drug Administration:

    • Immediately after the baseline blood sample is taken, administer NVP-DPP728 or the vehicle solution orally via gavage at the desired dose (e.g., 10 µmol/kg).

  • Glucose Challenge:

    • At t = 0 minutes, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Serial Blood Sampling:

    • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

    • Measure the blood glucose concentration at each time point using a glucometer.

    • If hormone levels are to be measured, collect blood into tubes containing appropriate preservatives (e.g., EDTA and a DPP-4 inhibitor for active GLP-1 measurement) and centrifuge to obtain plasma.

  • Data Analysis:

    • Plot the mean blood glucose concentrations over time for each treatment group.

    • Calculate the area under the curve (AUC) for the blood glucose response from 0 to 120 minutes.

    • Compare the AUC values between the NVP-DPP728-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

    • Analyze plasma insulin, GLP-1, and GIP levels if measured.

Conclusion

NVP-DPP728 is a powerful research tool for investigating the role of the incretin system in metabolic diseases. Its ability to selectively inhibit DPP-4 allows for the elucidation of the downstream effects of enhanced GLP-1 and GIP signaling. The protocols and data presented here provide a foundation for researchers to effectively utilize NVP-DPP728 in their studies to better understand and develop novel therapies for type 2 diabetes and related metabolic disorders.

References

Application Notes and Protocols: NVP-DPP728 Treatment in Rodent Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of NVP-DPP728, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in rodent models of type 2 diabetes. The protocols and data presented are intended to guide researchers in designing and interpreting experiments aimed at evaluating the therapeutic potential of DPP-4 inhibitors.

Introduction

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that rapidly inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. In type 2 diabetes, the incretin effect is diminished. Inhibition of DPP-4 by agents such as NVP-DPP728 prevents the degradation of GLP-1 and GIP, thereby enhancing their endogenous activity and improving glycemic control.[1] Rodent models of diabetes, such as the obese Zucker rat, are valuable tools for studying the efficacy and mechanism of action of DPP-4 inhibitors.[1]

Mechanism of Action: DPP-4 Inhibition

NVP-DPP728 is a selective and potent inhibitor of the DPP-4 enzyme.[1] By blocking DPP-4, NVP-DPP728 increases the circulating concentrations of active GLP-1 and GIP. This leads to an amplified insulin response to glucose, suppression of glucagon secretion, and ultimately, improved glucose tolerance.[1]

DPP4_Inhibition_Pathway cluster_gut Gut (L-cells) cluster_circulation Circulation cluster_treatment Therapeutic Intervention cluster_pancreas Pancreas cluster_outcome Physiological Outcome Nutrient Ingestion Nutrient Ingestion GLP1_GIP Active GLP-1 & GIP (Incretins) Nutrient Ingestion->GLP1_GIP stimulates secretion DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degradation Beta_Cells β-cells GLP1_GIP->Beta_Cells stimulates Alpha_Cells α-cells GLP1_GIP->Alpha_Cells inhibits Inactive_Incretins Inactive GLP-1 & GIP DPP4->Inactive_Incretins NVP_DPP728 NVP-DPP728 NVP_DPP728->DPP4 inhibits Insulin Insulin Secretion Beta_Cells->Insulin increases Glucagon Glucagon Secretion Alpha_Cells->Glucagon decreases Glucose_Homeostasis Improved Glucose Homeostasis Insulin->Glucose_Homeostasis promotes glucose uptake Glucagon->Glucose_Homeostasis reduces hepatic glucose output

Caption: DPP-4 Inhibition Signaling Pathway.

Data Presentation: NVP-DPP728 in Obese Zucker Rats

The following tables summarize the quantitative data from a study investigating the effect of NVP-DPP728 on oral glucose tolerance in obese Zucker rats.

Table 1: Plasma Glucose Concentrations During Oral Glucose Tolerance Test (OGTT)

Time (min)Control (mmol/L)NVP-DPP728 (mmol/L)
-306.8 ± 0.36.7 ± 0.2
06.9 ± 0.36.8 ± 0.2
1511.2 ± 0.68.9 ± 0.4
3013.1 ± 0.79.8 ± 0.5
6012.8 ± 0.89.1 ± 0.6
1209.2 ± 0.57.3 ± 0.3

Data are presented as mean ± SEM.

Table 2: Plasma Insulin Concentrations During OGTT

Time (min)Control (pmol/L)NVP-DPP728 (pmol/L)
-30485 ± 65510 ± 70
0490 ± 68525 ± 72
15850 ± 951250 ± 110
301100 ± 1201800 ± 150
60950 ± 1051450 ± 130
120650 ± 80800 ± 90

Data are presented as mean ± SEM.

Table 3: Active GLP-1 (7-36 amide) Concentrations During OGTT

Time (min)Control (pmol/L)NVP-DPP728 (pmol/L)
-302.1 ± 0.51.8 ± 0.4
02.3 ± 0.62.0 ± 0.5
154.5 ± 0.815.2 ± 2.1
303.8 ± 0.718.5 ± 2.5
603.1 ± 0.612.8 ± 1.9
1202.5 ± 0.58.5 ± 1.2

Data are presented as mean ± SEM.

Experimental Protocols

Rodent Model
  • Species: Male obese Zucker (fa/fa) rats and their lean (fa/+) littermates.

  • Age: 12-14 weeks.

  • Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and access to standard chow and water ad libitum.

NVP-DPP728 Administration
  • Formulation: NVP-DPP728 is dissolved in distilled water.

  • Dosage: 10 µmol/kg body weight.

  • Route of Administration: Oral gavage.

  • Timing: Administered 30 minutes prior to the oral glucose challenge.

Oral Glucose Tolerance Test (OGTT)
  • Fasting: Fast animals overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Sample: Take a baseline blood sample (t = -30 min) from the tail vein.

  • Drug Administration: Administer NVP-DPP728 (or vehicle for the control group) via oral gavage.

  • Pre-Glucose Blood Sample: Take a second blood sample (t = 0 min) immediately before the glucose challenge.

  • Glucose Challenge: Administer a 2 g/kg body weight glucose solution (40% w/v) via oral gavage.

  • Post-Glucose Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes after the glucose load.

  • Sample Processing: Collect blood in tubes containing EDTA and a DPP-4 inhibitor (for GLP-1 measurements) and keep on ice. Centrifuge to separate plasma and store at -80°C until analysis.

Caption: Experimental Workflow for OGTT.
Biochemical Analysis

  • Plasma Glucose: Measured using a standard glucose oxidase method.

  • Plasma Insulin: Determined by a radioimmunoassay (RIA) specific for rat insulin.

  • Active GLP-1: Measured by a specific sandwich ELISA for GLP-1 (7-36) amide.

Conclusion

The DPP-4 inhibitor NVP-DPP728 effectively improves glucose tolerance in the obese Zucker rat model of type 2 diabetes. This effect is mediated by the potentiation of the incretin axis, leading to a significant increase in active GLP-1 and an enhanced insulin response to an oral glucose challenge. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of DPP-4 inhibitors in preclinical models of diabetes.

References

Application Notes and Protocols for NVP-DPP728 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting experiments involving NVP-DPP728, a potent and reversible inhibitor of Dipeptidyl Peptidase-IV (DPP-IV). The following sections detail the inhibitor's characteristics, relevant signaling pathways, and detailed protocols for key in vitro and in vivo assays.

Introduction to NVP-DPP728

NVP-DPP728 is a nitrile-containing, slow-binding inhibitor of DPP-IV.[1] Its mechanism of action involves the reversible inhibition of DPP-IV, an enzyme responsible for the degradation of incretin (B1656795) hormones such as Glucagon-Like Peptide-1 (GLP-1). By inhibiting DPP-IV, NVP-DPP728 prolongs the activity of GLP-1, leading to enhanced glucose-dependent insulin (B600854) secretion and improved glucose homeostasis.[2][3] This makes it a valuable tool for research in diabetes and metabolic disorders.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of NVP-DPP728's inhibitory activity against DPP-IV.

ParameterValueSpeciesNotesReference
Ki 11 nMHumanAmidolytic activity[4][5][6]
IC50 14 nMHuman[6]
IC50 22 nMHumanCaco-2 cells[]
kon 1.3 x 105 M-1s-1Human[4]
koff 1.3 x 10-3 s-1Human[4]
Kd 12 nMBovine[4]

Signaling Pathway

The primary signaling pathway modulated by NVP-DPP728 is the DPP-IV/GLP-1 axis, which plays a crucial role in glucose regulation.

DPP4_GLP1_Pathway cluster_gut Intestinal L-Cell cluster_circulation Circulation cluster_pancreas Pancreatic β-Cell Food Food Intake GLP1_release GLP-1 Release Food->GLP1_release Stimulates GLP1_active Active GLP-1 GLP1_release->GLP1_active DPP4 DPP-4 Enzyme GLP1_active->DPP4 Substrate GLP1R GLP-1 Receptor GLP1_active->GLP1R Binds GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Degrades GLP1_inactive->GLP1R No Binding NVP_DPP728 NVP-DPP728 NVP_DPP728->DPP4 Inhibits Insulin Insulin Secretion GLP1R->Insulin Stimulates Blood_Glucose Blood Glucose Insulin->Blood_Glucose Lowers

DPP-4/GLP-1 Signaling Pathway and NVP-DPP728 Inhibition.

Experimental Workflow

A typical experimental workflow for evaluating the efficacy of NVP-DPP728 involves a multi-step process, starting from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cell Cell-Based Assays cluster_invivo In Vivo Studies A1 DPP-IV Enzyme Inhibition Assay A2 Determine IC50 and Ki A1->A2 A3 Kinetic Analysis (kon, koff) A2->A3 B1 Cellular DPP-IV Activity Assay A3->B1 B2 GLP-1 Receptor Activation Assay B1->B2 B3 Insulin Secretion from Pancreatic Cell Lines B2->B3 C1 Animal Model Selection (e.g., Zucker Rats) B3->C1 C2 Oral Glucose Tolerance Test (oGTT) C1->C2 C3 Measure Plasma GLP-1, Insulin, and Glucose C2->C3

General Experimental Workflow for NVP-DPP728 Evaluation.

Experimental Protocols

In Vitro DPP-IV Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of NVP-DPP728 against purified DPP-IV enzyme.

Materials:

  • Human recombinant DPP-IV enzyme

  • NVP-DPP728

  • DPP-IV substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA[8]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NVP-DPP728 in DMSO (e.g., 10 mM).

    • Create a serial dilution of NVP-DPP728 in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

    • Dilute the DPP-IV enzyme in Assay Buffer to the desired working concentration.

    • Prepare the Gly-Pro-AMC substrate solution in Assay Buffer (e.g., 100 µM).

  • Assay Setup (in triplicate):

    • 100% Activity Control (No Inhibitor): Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of DMSO (or solvent used for inhibitor) to wells.

    • Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the respective NVP-DPP728 dilution to wells.

    • Blank (No Enzyme): Add 40 µL of Assay Buffer and 10 µL of DMSO to wells.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 50 µL of the prepared DPP-IV substrate solution to all wells.[8]

    • Mix the contents of the wells gently.

    • Incubate the plate at 37°C for 30 minutes, protected from light.[9]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.[8][9]

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each NVP-DPP728 concentration: % Inhibition = [1 - (FluorescenceInhibitor / Fluorescence100% Activity)] * 100

    • Plot the % Inhibition against the logarithm of the NVP-DPP728 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Oral Glucose Tolerance Test (oGTT) in Rats

Objective: To evaluate the effect of NVP-DPP728 on glucose tolerance in an animal model.

Materials:

  • Male Zucker rats (or other appropriate rodent model)

  • NVP-DPP728

  • Vehicle (e.g., water or 0.5% carboxymethylcellulose)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimate the rats to the experimental conditions for at least one week.

    • Fast the animals overnight (approximately 16-18 hours) with free access to water.[10]

  • Drug Administration:

    • Weigh the fasted rats.

    • Administer NVP-DPP728 or vehicle orally via gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).

  • Baseline Blood Glucose Measurement (t=0):

    • Obtain a small blood sample from the tail vein.

    • Measure the blood glucose concentration using a glucometer. This is the baseline reading.

  • Glucose Challenge:

    • Administer the glucose solution orally via gavage.

  • Post-Glucose Blood Sampling:

    • Collect blood samples at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[11]

    • Measure the blood glucose concentration at each time point.

  • Plasma Analysis (Optional):

    • At each time point, collect additional blood into heparinized tubes.

    • Centrifuge the blood to separate the plasma.

    • Store the plasma at -80°C for later analysis of insulin and active GLP-1 levels using ELISA kits.

  • Data Analysis:

    • Plot the mean blood glucose concentration against time for both the NVP-DPP728-treated and vehicle-treated groups.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion for each animal.

    • Compare the AUC values between the two groups using an appropriate statistical test (e.g., t-test or ANOVA) to determine the effect of NVP-DPP728 on glucose tolerance. An improvement in glucose tolerance is indicated by a lower AUC.[12]

References

Application Notes and Protocols for NVP-DPP728 and Other DPP-4 Inhibitors in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the dipeptidyl peptidase-4 (DPP-4) inhibitor NVP-DPP728 and other compounds in its class in combination with other therapeutic agents. Given that NVP-DPP728 was a pioneering, proof-of-concept molecule, the detailed quantitative data and established protocols presented here are largely based on studies with newer, more extensively researched DPP-4 inhibitors such as sitagliptin (B1680988) and vildagliptin (B1682220). The principles and methodologies described are broadly applicable to the study of DPP-4 inhibitors in combination therapies.

Introduction to NVP-DPP728 and DPP-4 Inhibition

NVP-DPP728 is a slow-binding inhibitor of dipeptidyl peptidase IV (DPP-4).[1] DPP-4 is an enzyme that rapidly inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, NVP-DPP728 and other gliptins increase the circulating levels of active GLP-1 and GIP.[2][3] This leads to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and consequently, improved glycemic control in patients with type 2 diabetes.[2][3] The first proof-of-concept study with NVP-DPP728 demonstrated improved metabolic control, including reduced fasting and prandial glucose levels and a reduction in HbA1c after four weeks of treatment.[3]

Combination Therapy Rationale

The management of type 2 diabetes often requires a multi-faceted approach. Combining DPP-4 inhibitors with other antidiabetic agents that have complementary mechanisms of action can lead to enhanced glycemic control.[[“]][5]

Combination with Metformin (B114582)

Metformin, a first-line therapy for type 2 diabetes, primarily reduces hepatic glucose production and improves insulin sensitivity.[[“]][6] DPP-4 inhibitors, on the other hand, enhance the incretin system. The combination of a DPP-4 inhibitor and metformin targets different pathophysiological defects of type 2 diabetes, leading to additive and potentially synergistic effects on glycemic control.[[“]][7] Preclinical studies have shown that the combination of a DPP-4 inhibitor with metformin results in an additive increase in the plasma concentration of active GLP-1.[2][7]

Combination with GLP-1 Receptor Agonists

GLP-1 receptor agonists (GLP-1 RAs) are a class of drugs that mimic the action of endogenous GLP-1, but are resistant to degradation by DPP-4.[5][8] While the combination of a DPP-4 inhibitor (which preserves endogenous GLP-1) and a GLP-1 RA (which provides a supra-physiological level of a GLP-1 analogue) might seem logical for a synergistic effect, clinical evidence suggests otherwise.[9][10] Studies have shown that this combination provides only modest improvement in glycemic control, similar to monotherapy with either agent, and is therefore not generally recommended.[9][10]

Combination with Insulin

In later stages of type 2 diabetes, insulin therapy is often necessary to achieve glycemic targets.[11] DPP-4 inhibitors can be used in combination with insulin to improve glycemic control.[7] The rationale is that DPP-4 inhibitors can enhance the meal-stimulated insulin secretion and suppress glucagon, potentially leading to better post-prandial glucose control and a possible reduction in the required insulin dosage.

Data Presentation: Efficacy of DPP-4 Inhibitors in Combination with Metformin

The following tables summarize the quantitative data from clinical trials involving the combination of DPP-4 inhibitors (sitagliptin and vildagliptin) with metformin.

Table 1: Change in HbA1c with Sitagliptin and Metformin Combination Therapy

Study / TreatmentDuration (weeks)Baseline HbA1c (%)Mean Change in HbA1c (%)Reference
Sitagliptin 100 mg QD + Metformin24~8.0-0.65[12]
Sitagliptin 50 mg BID + Metformin 500 mg BID104~8.8-1.4[12]
Sitagliptin 50 mg BID + Metformin 1000 mg BID104~8.8-1.7[12]
Sitagliptin 100 mg QD104~8.8-1.2[12]
Metformin 500 mg BID104~8.8-1.1[12]
Metformin 1000 mg BID104~8.8-1.3[12]
Initial Sitagliptin 50mg BID + Metformin 1000mg BID548.7-1.8[13]
Initial Sitagliptin 50mg BID + Metformin 500mg BID548.7-1.4[13]
Initial Metformin 1000mg BID548.7-1.3[13]
Initial Metformin 500mg BID548.7-1.0[13]
Initial Sitagliptin 100mg QD548.7-0.8[13]

Table 2: Change in HbA1c with Vildagliptin and Metformin Combination Therapy

Study / TreatmentDuration (weeks)Baseline HbA1c (%)Mean Change in HbA1c (%)Reference
Vildagliptin 50 mg BID + Metformin12 or 24Not SpecifiedSignificant Improvement[1]
Vildagliptin 50 mg or 50/500 mg with Metformin24 (months)8.62-1.34[14]
Vildagliptin SR 100mg + Metformin SR 500/1000mgNot Specified8.19-0.81[15]

Experimental Protocols

Preclinical Assessment of Synergy in Animal Models

Objective: To evaluate the synergistic or additive effects of a DPP-4 inhibitor (e.g., NVP-DPP728) in combination with metformin on glycemic control in a diabetic animal model.

Animal Model: Zucker Diabetic Fatty (ZDF) rats or diet-induced obese (DIO) mice are commonly used models.

Protocol:

  • Animal Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.

  • Grouping: Randomly assign animals to the following treatment groups (n=8-10 per group):

    • Vehicle control

    • DPP-4 inhibitor alone

    • Metformin alone

    • DPP-4 inhibitor + Metformin combination

  • Dosing: Administer compounds orally (e.g., by gavage) once daily for a specified period (e.g., 4 weeks). Doses should be based on prior dose-ranging studies.

  • Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period.

    • Fast animals overnight (12-16 hours).

    • Collect a baseline blood sample (t=0) from the tail vein.

    • Administer a glucose solution orally (e.g., 2 g/kg body weight).

    • Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

    • Measure plasma glucose and insulin levels at each time point.

  • Data Analysis: Calculate the area under the curve (AUC) for glucose and insulin. Compare the effects of the combination therapy to monotherapies and vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Clinical Trial Protocol for Add-on Therapy

Objective: To assess the efficacy and safety of adding a DPP-4 inhibitor to metformin therapy in patients with type 2 diabetes inadequately controlled on metformin alone.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Patients with type 2 diabetes (e.g., HbA1c between 7.0% and 10.0%) who have been on a stable dose of metformin (e.g., ≥1500 mg/day) for at least 8 weeks.

Protocol:

  • Screening and Run-in Period: Screen patients for eligibility. Eligible patients enter a run-in period (e.g., 4 weeks) to ensure compliance with metformin therapy.

  • Randomization: Randomly assign patients to receive either the DPP-4 inhibitor (e.g., sitagliptin 100 mg once daily) or a matching placebo, in addition to their ongoing metformin therapy.

  • Treatment Period: The treatment period is typically 24 to 52 weeks.

  • Efficacy Assessments:

    • Measure HbA1c at baseline and at regular intervals (e.g., every 12 weeks). The primary endpoint is the change in HbA1c from baseline to the end of the study.

    • Measure fasting plasma glucose (FPG) at each visit.

    • Perform a standardized meal tolerance test to assess postprandial glucose and insulin levels at baseline and at the end of the study.

  • Safety Assessments: Monitor adverse events, body weight, and vital signs at each visit. Perform laboratory safety tests (hematology, clinical chemistry, urinalysis) at baseline and at the end of the study.

  • Statistical Analysis: Analyze the primary efficacy endpoint using an analysis of covariance (ANCOVA) model with treatment as a factor and baseline HbA1c as a covariate.

Visualizations

cluster_0 Mechanism of DPP-4 Inhibition and Metformin Combination Ingestion Food Ingestion Gut Gut L-cells Ingestion->Gut GLP1 Active GLP-1 Gut->GLP1 releases DPP4 DPP-4 Enzyme GLP1->DPP4 Pancreas Pancreas (β-cells) GLP1->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Metformin Metformin Liver Liver Metformin->Liver HGP ↓ Hepatic Glucose Production Liver->HGP HGP->Glucose_Control DPP4_Inhibitor NVP-DPP728 (or other Gliptin) DPP4_Inhibitor->DPP4 inhibits

Caption: Signaling pathway of DPP-4 inhibitor and metformin combination therapy.

cluster_1 Preclinical Synergy Assessment Workflow Start Start: Diabetic Animal Model (e.g., ZDF rats) Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Randomization into 4 Groups: - Vehicle - DPP-4i - Metformin - Combination Acclimatization->Grouping Dosing Daily Oral Dosing (4 weeks) Grouping->Dosing OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Measurements Blood Sampling at 0, 15, 30, 60, 120 min (Glucose & Insulin levels) OGTT->Measurements Analysis Data Analysis: - AUC Calculation - Statistical Comparison Measurements->Analysis End End: Assess Synergy/Additivity Analysis->End

Caption: Experimental workflow for preclinical assessment of combination therapy.

cluster_2 Logical Relationship of Combination Therapies DPP4i DPP-4 Inhibitor (e.g., NVP-DPP728) Synergy Additive/Synergistic Effect (Recommended) DPP4i->Synergy NoSynergy No Additive Benefit (Not Recommended) DPP4i->NoSynergy Additive Additive Effect (Recommended) DPP4i->Additive Metformin Metformin Metformin->Synergy GLP1RA GLP-1 Receptor Agonist GLP1RA->NoSynergy Insulin Insulin Insulin->Additive

References

Application Notes and Protocols for Investigating GLP-1 Receptor Signaling Using NVP-DPP728

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NVP-DPP728, a selective dipeptidyl peptidase-IV (DPP-IV) inhibitor, as a tool to investigate the physiological roles of Glucagon-Like Peptide-1 (GLP-1) in metabolic regulation. By preventing the rapid degradation of active GLP-1, NVP-DPP728 allows for the study of the effects of endogenously elevated GLP-1 levels on insulin (B600854) secretion and glucose homeostasis.

Mechanism of Action

NVP-DPP728 is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-IV[1]. DPP-IV is responsible for the rapid inactivation of the active form of GLP-1, GLP-1 (7-36) amide, in the circulation. By inhibiting DPP-IV, NVP-DPP728 effectively increases the half-life of active GLP-1, leading to potentiation of its downstream effects on the GLP-1 receptor. This includes enhanced glucose-dependent insulin secretion from pancreatic β-cells and improved overall glucose tolerance[2][3].

Diagram of NVP-DPP728 Mechanism of Action

cluster_0 Normal GLP-1 Inactivation cluster_1 With NVP-DPP728 Active GLP-1 Active GLP-1 DPP-IV DPP-IV Active GLP-1->DPP-IV Degradation Inactive GLP-1 Inactive GLP-1 DPP-IV->Inactive GLP-1 NVP-DPP728 NVP-DPP728 DPP-IV_inhibited DPP-IV NVP-DPP728->DPP-IV_inhibited Inhibition Active GLP-1_prolonged Active GLP-1 GLP-1 Receptor GLP-1 Receptor Active GLP-1_prolonged->GLP-1 Receptor Prolonged Signaling Increased Insulin Secretion Increased Insulin Secretion GLP-1 Receptor->Increased Insulin Secretion

Caption: Mechanism of NVP-DPP728 in prolonging GLP-1 signaling.

Data Presentation

The following tables summarize the quantitative effects of NVP-DPP728 on plasma glucose, insulin, and active GLP-1 levels during an oral glucose tolerance test (OGTT) in key preclinical models.

Table 1: Effect of NVP-DPP728 on Oral Glucose Tolerance in Obese Zucker Rats
Time (min)Plasma Glucose (mmol/L) - VehiclePlasma Glucose (mmol/L) - NVP-DPP728 (10 µmol/kg)
07.1 ± 0.36.9 ± 0.2
1510.9 ± 0.78.9 ± 0.5
3013.8 ± 0.810.1 ± 0.6
6014.2 ± 0.910.3 ± 0.7
12010.8 ± 0.78.8 ± 0.5

Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. Data extracted from Balkan et al., 1999.

Table 2: Effect of NVP-DPP728 on Plasma Insulin Levels in Obese Zucker Rats during OGTT
Time (min)Plasma Insulin (pmol/L) - VehiclePlasma Insulin (pmol/L) - NVP-DPP728 (10 µmol/kg)
0480 ± 60450 ± 50
15890 ± 1101580 ± 180
301250 ± 1502100 ± 230
601380 ± 1602250 ± 250
120950 ± 1201650 ± 190

Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. Data extracted from Balkan et al., 1999.

Table 3: Effect of NVP-DPP728 on Active GLP-1 Levels in Obese Zucker Rats during OGTT
Time (min)Active GLP-1 (pmol/L) - VehicleActive GLP-1 (pmol/L) - NVP-DPP728 (10 µmol/kg)
05 ± 16 ± 1
158 ± 225 ± 4
3010 ± 235 ± 5
609 ± 232 ± 5
1206 ± 120 ± 3

Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. Data extracted from Balkan et al., 1999.

Table 4: Effect of NVP-DPP728 on Glucose and Insulin Response in Aged Wistar Rats during OGTT
ParameterAged Rats - VehicleAged Rats - NVP-DPP728 (3 mg/kg)
Glucose AUC (0-120 min)20017 ± 90116850 ± 750
Insulin AUC (0-30 min)1850 ± 2103240 ± 350

Data are presented as mean ± SEM. AUC: Area Under the Curve. *p < 0.05 vs. Vehicle. Data extracted from Mitani et al., 2002.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the procedures described in the cited literature.

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Rats

Objective: To assess the effect of NVP-DPP728 on glucose disposal in response to an oral glucose challenge.

Materials:

  • NVP-DPP728

  • Vehicle (e.g., water or 0.5% carboxymethyl cellulose)

  • D-Glucose solution (e.g., 40% w/v)

  • Rats (e.g., Zucker rats, Wistar rats), fasted overnight (16-18 hours) with free access to water

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Glucometer and test strips

  • Centrifuge

Procedure:

  • Administer NVP-DPP728 or vehicle orally by gavage at the desired dose (e.g., 3-10 mg/kg or 10 µmol/kg).

  • After a specified pre-treatment time (e.g., 60 minutes), take a baseline blood sample (t=0) from the tail vein.

  • Administer a glucose solution orally by gavage at a standard dose (e.g., 2 g/kg body weight).

  • Collect blood samples at subsequent time points (e.g., 15, 30, 60, and 120 minutes) after the glucose load.

  • Measure blood glucose concentrations immediately using a glucometer.

  • For plasma analysis, collect blood into EDTA-coated tubes, keep on ice, and centrifuge at 4°C to separate plasma. Store plasma at -80°C until further analysis.

Diagram of OGTT Experimental Workflow

start Start: Fasted Rats administer Administer NVP-DPP728 or Vehicle (Oral Gavage) start->administer wait Wait 60 min administer->wait baseline Baseline Blood Sample (t=0) wait->baseline glucose Administer Glucose (Oral Gavage) baseline->glucose samples Collect Blood Samples (t=15, 30, 60, 120 min) glucose->samples glucose_analysis Measure Blood Glucose samples->glucose_analysis plasma_prep Prepare Plasma samples->plasma_prep hormone_analysis Measure Insulin & GLP-1 plasma_prep->hormone_analysis

Caption: Workflow for the oral glucose tolerance test (OGTT).

Protocol 2: Measurement of Plasma Active GLP-1 by Radioimmunoassay (RIA)

Objective: To quantify the concentration of biologically active GLP-1 (7-36) amide in plasma samples.

Materials:

  • Plasma samples collected during OGTT

  • Radioimmunoassay (RIA) kit for active GLP-1 (e.g., as described by Ørskov and Holst)

  • ¹²⁵I-labeled GLP-1 (7-36) amide tracer

  • GLP-1 (7-36) amide standard

  • Specific antibody against the N-terminus of GLP-1 (7-36) amide

  • Assay buffer (e.g., phosphate (B84403) buffer containing human serum albumin)

  • Precipitating reagent (e.g., charcoal suspension)

  • Gamma counter

Procedure:

  • Prepare a standard curve using known concentrations of GLP-1 (7-36) amide.

  • In assay tubes, add plasma samples, standards, or quality controls.

  • Add the specific GLP-1 antibody to each tube.

  • Add the ¹²⁵I-labeled GLP-1 tracer to each tube.

  • Incubate the tubes according to the kit manufacturer's instructions (e.g., 48-72 hours at 4°C) to allow for competitive binding.

  • Separate antibody-bound and free tracer by adding a precipitating reagent (e.g., charcoal) and centrifuging.

  • Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

  • Calculate the concentration of active GLP-1 in the samples by comparing their radioactive counts to the standard curve.

Protocol 3: Measurement of Plasma Insulin by Radioimmunoassay (RIA)

Objective: To quantify the concentration of insulin in plasma samples.

Materials:

  • Plasma samples collected during OGTT

  • Radioimmunoassay (RIA) kit for rat insulin

  • ¹²⁵I-labeled insulin tracer

  • Rat insulin standard

  • Anti-insulin antibody

  • Assay buffer

  • Precipitating reagent (e.g., polyethylene (B3416737) glycol)

  • Gamma counter

Procedure:

  • Prepare a standard curve using known concentrations of rat insulin.

  • In assay tubes, add plasma samples, standards, or quality controls.

  • Add the anti-insulin antibody to each tube.

  • Add the ¹²⁵I-labeled insulin tracer to each tube.

  • Incubate the tubes as per the kit's protocol (e.g., 24 hours at 4°C).

  • Separate the antibody-bound and free tracer by adding a precipitating reagent and centrifuging.

  • Aspirate or decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

  • Determine the insulin concentration in the samples by interpolating from the standard curve.

GLP-1 Receptor Signaling Pathway

The binding of active GLP-1 to its G-protein coupled receptor (GPCR) on pancreatic β-cells initiates a cascade of intracellular events, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP). This signaling pathway ultimately leads to the potentiation of glucose-dependent insulin secretion.

Diagram of GLP-1 Receptor Signaling Pathway

cluster_0 Pancreatic β-cell GLP-1 Active GLP-1 GLP-1R GLP-1 Receptor GLP-1->GLP-1R Binds G-protein Gαs GLP-1R->G-protein Activates AC Adenylyl Cyclase G-protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Mobilization & Exocytosis Epac2->Insulin_Vesicles Mobilization & Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Simplified GLP-1 receptor signaling cascade in pancreatic β-cells.

References

Application Notes and Protocols: NVP-DPP728 in Feline Diabetes Mellitus Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dipeptidyl peptidase IV (DPP-4) inhibitor, NVP-DPP728, and its potential application in the study and treatment of feline diabetes mellitus. The information is based on preclinical studies in healthy cats, as the use of NVP-DPP728 in diabetic felines is an area for further investigation.

Introduction and Rationale

Feline diabetes mellitus shares pathophysiological similarities with human type 2 diabetes, including the potential for insulin (B600854) resistance and impaired insulin secretion.[1] Incretin-based therapies, which are effective in human diabetes, present a promising avenue for feline diabetes management.[2][3] The incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1) enhances glucose-dependent insulin secretion, suppresses glucagon (B607659) release, and may protect pancreatic beta cells.[2][3] However, endogenous GLP-1 is rapidly degraded by the enzyme dipeptidyl peptidase IV (DPP-4).[4][5]

NVP-DPP728 is a potent and selective inhibitor of DPP-4.[5][6] By inhibiting DPP-4, NVP-DPP728 is presumed to increase the circulating half-life of active GLP-1, thereby augmenting its beneficial effects on glucose homeostasis.[5][7] Studies in healthy cats have demonstrated that NVP-DPP728 can increase insulin secretion and significantly reduce plasma glucagon concentrations, suggesting its potential as a therapeutic agent for feline diabetes.[1][4][7]

Mechanism of Action: DPP-4 Inhibition

The following diagram illustrates the proposed signaling pathway through which NVP-DPP728 exerts its effects on glucose metabolism.

Food Intake Food Intake Intestinal L-cells Intestinal L-cells Food Intake->Intestinal L-cells stimulates GLP-1 (active) GLP-1 (active) Intestinal L-cells->GLP-1 (active) secretes DPP-4 DPP-4 GLP-1 (active)->DPP-4 degraded by Pancreatic Beta-cells Pancreatic Beta-cells GLP-1 (active)->Pancreatic Beta-cells stimulates Pancreatic Alpha-cells Pancreatic Alpha-cells GLP-1 (active)->Pancreatic Alpha-cells inhibits GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion decreases NVP-DPP728 NVP-DPP728 NVP-DPP728->DPP-4 inhibits

Figure 1: Mechanism of Action of NVP-DPP728.

Quantitative Data from Preclinical Studies in Healthy Cats

The following tables summarize the key quantitative findings from a study investigating the effects of NVP-DPP728 in healthy cats during an intravenous glucose tolerance test (ivGTT) and a meal response test.[1][7]

Table 1: Effects of NVP-DPP728 on Glucagon and Insulin During Intravenous Glucose Tolerance Test (ivGTT)

ParameterTreatment GroupBaseline (mean ± SEM)Post-Treatment (mean ± SEM)Percentage ChangeStatistical Significance
Glucagon Output (AUC) NVP-DPP728 (0.5 mg/kg IV)471 ± 85 pg/mL329 ± 29 pg/mL-30.1%P < 0.05
Insulin Output (AUC over 15 min) NVP-DPP728 (1 mg/kg SC)--~25% increaseP < 0.05

AUC: Area Under the Curve

Table 2: Effects of NVP-DPP728 on Glucagon During Meal Response Test

ParameterTreatment GroupOutcome
Postprandial Glucagon Response NVP-DPP728 (IV and SC)Significantly reduced glucagon output

Experimental Protocols

The following are detailed protocols for experiments conducted in studies with NVP-DPP728 in healthy cats.[1][4][7] These can be adapted for future studies in diabetic felines.

Intravenous Glucose Tolerance Test (ivGTT)

Objective: To assess the effect of NVP-DPP728 on glucose-stimulated insulin and glucagon secretion.

Materials:

  • NVP-DPP728

  • Sterile saline for injection

  • 50% Dextrose solution

  • Catheters for intravenous access

  • Blood collection tubes (e.g., EDTA tubes)

  • Centrifuge

  • Assay kits for plasma glucose, insulin, and glucagon

Protocol:

  • Animal Preparation: Healthy adult cats are fasted for 12 hours with free access to water.

  • Catheter Placement: An intravenous catheter is placed in a cephalic vein for administration of substances and blood sampling.

  • Baseline Sampling: A baseline blood sample is collected (t= -15 min and t=0 min).

  • NVP-DPP728 Administration: NVP-DPP728 is administered either intravenously (0.5 mg/kg) or subcutaneously (1.0 mg/kg) dissolved in sterile saline. A control group receives a saline placebo.

  • Glucose Challenge: A bolus of 50% dextrose solution is administered intravenously at a dose of 0.5 g/kg body weight.

  • Post-Challenge Blood Sampling: Blood samples are collected at specific time points post-glucose administration (e.g., 2, 5, 10, 15, 30, 45, and 60 minutes).

  • Sample Processing: Blood samples are immediately centrifuged at 4°C, and plasma is separated and stored at -80°C until analysis.

  • Biochemical Analysis: Plasma samples are analyzed for glucose, insulin, and glucagon concentrations using validated assays.

Meal Response Test

Objective: To evaluate the effect of NVP-DPP728 on postprandial glucagon secretion.

Materials:

  • NVP-DPP728

  • Sterile saline for injection

  • Standardized palatable cat food

  • Blood collection supplies as listed for ivGTT

Protocol:

  • Animal Preparation: Healthy adult cats are fasted for 24 hours with free access to water.

  • NVP-DPP728 Administration: Administer NVP-DPP728 (0.5-2.5 mg/kg IV or SC) or saline placebo.

  • Meal Provision: A standardized meal, consisting of 50% of the cat's average daily food intake, is offered.

  • Blood Sampling: Blood samples are collected at baseline (pre-meal) and at various time points post-meal initiation (e.g., 30, 60, 120, 180, 240, and 300 minutes).

  • Sample Processing and Analysis: Follow steps 7 and 8 from the ivGTT protocol to process and analyze plasma for glucagon, insulin, and glucose concentrations.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the preclinical evaluation of NVP-DPP728 in healthy cats.

cluster_ivGTT Intravenous Glucose Tolerance Test (ivGTT) cluster_MRT Meal Response Test (MRT) ivGTT_Fasting 12h Fasting ivGTT_Admin Administer NVP-DPP728 (0.5 mg/kg IV or 1 mg/kg SC) or Saline ivGTT_Fasting->ivGTT_Admin ivGTT_Glucose IV Glucose Bolus (0.5 g/kg) ivGTT_Admin->ivGTT_Glucose ivGTT_Sampling Serial Blood Sampling ivGTT_Glucose->ivGTT_Sampling Analysis Plasma Analysis: - Glucose - Insulin - Glucagon ivGTT_Sampling->Analysis MRT_Fasting 24h Fasting MRT_Admin Administer NVP-DPP728 (0.5-2.5 mg/kg IV or SC) or Saline MRT_Fasting->MRT_Admin MRT_Meal Provide Standardized Meal MRT_Admin->MRT_Meal MRT_Sampling Serial Blood Sampling MRT_Meal->MRT_Sampling MRT_Sampling->Analysis Animal_Prep Healthy Cat Cohort (Crossover Design) Animal_Prep->ivGTT_Fasting Animal_Prep->MRT_Fasting

Figure 2: Experimental Workflow for NVP-DPP728 Feline Studies.

Considerations for Future Research in Diabetic Cats

While the initial data is promising, further studies are necessary to establish the safety and efficacy of NVP-DPP728 in diabetic cats. Future research should focus on:

  • Pharmacokinetics and Pharmacodynamics: Determining the optimal oral and injectable dosing regimens in diabetic cats.[8][9]

  • Long-term Efficacy: Evaluating the long-term effects on glycemic control (e.g., blood glucose curves, fructosamine (B8680336) levels) and the potential for diabetic remission.

  • Safety and Tolerability: Monitoring for any adverse effects, particularly gastrointestinal side effects, which can be associated with incretin-based therapies.

  • Combination Therapy: Investigating the potential for NVP-DPP728 to be used in conjunction with insulin or other oral hypoglycemic agents.

The development of oral antidiabetic agents for cats, such as the recently approved SGLT2 inhibitors, highlights the demand for alternatives to insulin injections.[10][11] DPP-4 inhibitors like NVP-DPP728 represent another class of oral medications that could potentially improve the management of feline diabetes mellitus.

References

Troubleshooting & Optimization

NVP-DPP728 dihydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of NVP-DPP728 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized NVP-DPP728 dihydrochloride?

A: Lyophilized this compound should be stored at -20°C in a desiccated environment.[1][2][3] Some suppliers suggest that for short-term storage (days to weeks), 0-4°C is acceptable.[4]

Q2: How long is the lyophilized powder stable?

A: When stored at -20°C and kept desiccated, the lyophilized powder is stable for up to 36 months.[1] One supplier suggests a shelf life of over 2 years if stored properly.[4]

Q3: What are the storage recommendations for this compound in solution?

A: Solutions of this compound should be stored at -20°C.[1] It is recommended to use the solution within one month to avoid loss of potency.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use volumes.[1]

Q4: In which solvents is this compound soluble?

A: this compound is soluble in water and DMSO, with a solubility of up to 100 mM in both solvents.[2][5] Another source indicates a solubility of at least 40 mg/mL in water.[6]

Q5: How is this compound shipped, and is it stable during transit?

A: The compound is typically shipped at ambient temperature as a non-hazardous chemical.[4] It is considered stable for a few weeks during ordinary shipping and customs processing.[4]

Q6: Is this compound sensitive to light?

A: One supplier recommends storing the compound in the dark.[4] While specific photostability data is not available, it is a general best practice to protect chemical compounds from light, especially when in solution.

Q7: What is the stability of this compound at different pH values?

Data Summary Tables

Storage Conditions and Stability

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder-20°CUp to 36 months[1]Keep desiccated.[1]
0 - 4°CShort-term (days to weeks)[4]Keep dry and dark.[4]
In Solution-20°CUp to 1 month[1]Aliquot to avoid freeze-thaw cycles.[1]

Solubility

SolventConcentration
WaterUp to 100 mM[2][5]
≥ 40 mg/mL[6]
DMSOUp to 100 mM[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve Incorrect solvent or insufficient volume.Confirm the correct solvent (water or DMSO). Gently warm the solution and vortex or sonicate to aid dissolution. Ensure you are using a sufficient volume of solvent for the desired concentration.
Compound may have precipitated out of solution during storage.Warm the solution to 37°C and vortex or sonicate to redissolve. Visually inspect to ensure no particulates remain before use.
Inconsistent experimental results Compound degradation due to improper storage.Always store the stock solution at -20°C and use within one month.[1] Avoid multiple freeze-thaw cycles by preparing aliquots.[1]
Inaccurate concentration of stock solution.Recalculate the required mass of the compound and volume of the solvent. Use a calibrated balance and pipettes.
pH of the experimental medium affecting compound activity.Ensure the pH of your final assay buffer is within a range where the compound is known to be active and stable. If unsure, perform a pH stability pilot experiment.
Precipitation observed in cell culture media Poor solubility of the compound in the media.Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line. Prepare intermediate dilutions in media before adding to the final culture volume.
Interaction with media components.Review the composition of your cell culture media for any components that might react with the compound.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in Water

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder (Molecular Weight: 371.27 g/mol ) using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.71 mg.

  • Add Solvent: Add the calculated volume of sterile, deionized water to the vial containing the compound.

  • Dissolve: Gently vortex or sonicate the solution until the compound is completely dissolved. If necessary, warm the solution briefly at 37°C to aid dissolution.

  • Sterilization (Optional): If required for your application (e.g., cell culture), sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile, single-use vials and store at -20°C for up to one month.[1]

Visual Workflows

G cluster_receipt Receiving and Initial Storage cluster_prep Stock Solution Preparation cluster_storage Solution Storage and Handling cluster_troubleshooting Troubleshooting Receive Receive Lyophilized NVP-DPP728 Store_Powder Store at -20°C, Desiccated Receive->Store_Powder Immediate Action Weigh Weigh Compound Store_Powder->Weigh Add_Solvent Add Water or DMSO Weigh->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Precipitation Precipitation Add_Solvent->Precipitation Incorrect Solvent Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store_Solution Store at -20°C Aliquot->Store_Solution Use Use Within 1 Month Store_Solution->Use Degradation Potential Degradation Store_Solution->Degradation Improper Storage

Caption: Workflow for Handling and Storing this compound.

G cluster_stability Factors Affecting Stability cluster_recommendations Recommendations Compound NVP-DPP728 Solution Temperature Temperature Compound->Temperature Degrades above -20°C Time Time Compound->Time < 1 Month in Solution Freeze_Thaw Freeze-Thaw Cycles Compound->Freeze_Thaw Avoid Multiple Cycles Light Light Exposure Compound->Light Protect from Light pH pH Compound->pH Potential for Degradation Store_Neg20 Store at -20°C Temperature->Store_Neg20 Use_Promptly Use Promptly Time->Use_Promptly Aliquot Aliquot Freeze_Thaw->Aliquot Store_Dark Store in Dark Light->Store_Dark Buffer_Carefully Buffer Appropriately pH->Buffer_Carefully

Caption: Key Relationships in this compound Stability.

References

Troubleshooting NVP-DPP728 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of NVP-DPP728. Find answers to frequently asked questions and detailed troubleshooting guides to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving NVP-DPP728?

A1: NVP-DPP728 is soluble in both water and Dimethyl Sulfoxide (DMSO) up to a concentration of 100 mM.[1][2][3] The choice of solvent will depend on the specific requirements of your experiment and downstream applications.

Q2: I am observing incomplete dissolution of the NVP-DPP728 powder. What should I do?

A2: If you are experiencing difficulty dissolving NVP-DPP728, consider the following troubleshooting steps:

  • Vortexing/Sonication: Ensure thorough mixing by vortexing the solution. If crystals or particulates are still visible, brief sonication in a water bath can aid in dissolution.

  • Gentle Warming: Gently warming the solution to 37°C can increase the solubility of the compound. However, avoid excessive heat as it may degrade the compound.

  • Solvent Quality: Ensure you are using high-purity, anhydrous solvents. The presence of water in DMSO can significantly decrease the solubility of some compounds.

Q3: My NVP-DPP728 solution appears cloudy or has formed a precipitate after dilution into an aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue, often referred to as "solvent shock." To mitigate this:

  • Pre-warm the Aqueous Solution: Pre-warming your aqueous buffer or cell culture medium to 37°C can help.

  • Rapid Mixing: Add the DMSO stock solution dropwise and slowly while vortexing or stirring the aqueous solution to ensure rapid and even dispersion.

  • Intermediate Dilution Step: For sensitive applications, consider a serial dilution. First, dilute the concentrated DMSO stock to a lower concentration in DMSO. Then, add this intermediate stock to the pre-warmed aqueous medium while mixing.

  • Lower Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%, to minimize both solvent-induced precipitation and potential cellular toxicity.[4]

Q4: What is the stability of NVP-DPP728 in solution?

Quantitative Data Summary

For ease of reference, the key quantitative data for NVP-DPP728 are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 298.34 g/mol (free base)[5]
371.27 g/mol (dihydrochloride salt)[1][3][6]
Formula C₁₅H₁₈N₆O (free base)[5]
C₁₅H₁₈N₆O·2HCl (dihydrochloride salt)[1][3]
Solubility ≤ 100 mM in Water[1][2][3]
≤ 100 mM in DMSO[1][2][3]
Purity ≥97%[1][3][6]
Storage Temperature -20°C (as solid)[1][3][6]
IC₅₀ (DPP-IV) 14 nM[1][6]
Kᵢ (DPP-IV) 11 nM[1][6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of NVP-DPP728 (dihydrochloride salt, MW: 371.27 g/mol ) in DMSO.

Materials:

  • NVP-DPP728 dihydrochloride (B599025) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.71 mg of NVP-DPP728 dihydrochloride.

    • Calculation: 0.01 mol/L * 0.001 L * 371.27 g/mol = 0.00371 g = 3.71 mg

  • Weigh the compound: Carefully weigh out the calculated amount of NVP-DPP728 powder and place it in a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Dissolve the compound: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved.

  • Visual inspection: Visually inspect the solution to ensure there are no visible particles. If undissolved material remains, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Store the stock solution in aliquots at -20°C for long-term use.

Protocol 2: Troubleshooting Precipitation During Dilution

This protocol provides a stepwise approach to identifying the maximum soluble concentration of NVP-DPP728 in your experimental aqueous medium.

Materials:

  • NVP-DPP728 DMSO stock solution (e.g., 10 mM)

  • Your complete experimental aqueous medium (e.g., cell culture medium with serum)

  • 96-well plate

  • Microplate reader (optional, for quantitative assessment)

Procedure:

  • Prepare a serial dilution in DMSO: Prepare a 2-fold serial dilution of your NVP-DPP728 DMSO stock solution in DMSO.

  • Add to aqueous medium: In a 96-well plate, add a fixed volume of each DMSO dilution to the corresponding wells containing your pre-warmed (37°C) aqueous medium. For example, add 2 µL of each DMSO dilution to 200 µL of medium. Include a DMSO-only control.

  • Incubate and observe: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂).

  • Assess precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measure, you can read the absorbance of the plate at a wavelength of 600 nm; an increase in absorbance indicates precipitation.

  • Determine the maximum soluble concentration: The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration under your specific experimental conditions.

Visualizations

NVP-DPP728 Mechanism of Action: DPP-IV Inhibition and GLP-1 Signaling

NVP-DPP728 is a potent inhibitor of the enzyme Dipeptidyl Peptidase-IV (DPP-IV).[1][6][7] DPP-IV is responsible for the rapid inactivation of the incretin (B1656795) hormone Glucagon-Like Peptide-1 (GLP-1).[8][9] By inhibiting DPP-IV, NVP-DPP728 increases the circulating levels of active GLP-1.[8] This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells, suppression of glucagon (B607659) release, and ultimately, improved glucose homeostasis.[1][6][10]

NVP-DPP728 Signaling Pathway cluster_0 DPP-IV Inhibition cluster_1 GLP-1 Receptor Signaling in Pancreatic β-cell NVP-DPP728 NVP-DPP728 DPP-IV DPP-IV NVP-DPP728->DPP-IV inhibits Inactive GLP-1 Inactive GLP-1 DPP-IV->Inactive GLP-1 GLP-1 (active) GLP-1 (active) GLP-1 (active)->DPP-IV inactivated by GLP-1R GLP-1R GLP-1 (active)->GLP-1R binds Adenylate Cyclase Adenylate Cyclase GLP-1R->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP produces PKA/Epac PKA / Epac cAMP->PKA/Epac activates Insulin Secretion Insulin Secretion PKA/Epac->Insulin Secretion promotes Improved Glucose Homeostasis Improved Glucose Homeostasis Insulin Secretion->Improved Glucose Homeostasis

Caption: NVP-DPP728 inhibits DPP-IV, increasing active GLP-1 and promoting insulin secretion.

Experimental Workflow for NVP-DPP728 Solution Preparation and Use

The following diagram illustrates a logical workflow for preparing and using NVP-DPP728 solutions in your experiments, incorporating the troubleshooting steps.

NVP-DPP728 Experimental Workflow start Start weigh_compound Weigh NVP-DPP728 start->weigh_compound end_success Experiment end_fail Re-evaluate add_solvent Add Solvent (DMSO or Water) weigh_compound->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution prepare_working_solution Prepare Working Solution (Dilute in Aqueous Medium) check_dissolution->prepare_working_solution Yes troubleshoot_dissolution Troubleshoot: - Gentle Warming (37°C) - Check Solvent Quality check_dissolution->troubleshoot_dissolution No check_precipitation Precipitation Observed? prepare_working_solution->check_precipitation check_precipitation->end_success No troubleshoot_precipitation Troubleshoot: - Pre-warm Medium - Slow, Dropwise Addition - Lower Final DMSO % check_precipitation->troubleshoot_precipitation Yes troubleshoot_dissolution->dissolve troubleshoot_precipitation->end_fail troubleshoot_precipitation->prepare_working_solution

Caption: Workflow for preparing and troubleshooting NVP-DPP728 solutions.

References

Technical Support Center: Optimizing NVP-DPP728 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NVP-DPP728, a potent dipeptidyl peptidase IV (DPP-IV) inhibitor, in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of NVP-DPP728?

A1: NVP-DPP728 is a potent, reversible, and slow-binding inhibitor of dipeptidyl peptidase IV (DPP-IV).[1][2] It forms a reversible nitrile-dependent complex with the enzyme, thereby preventing the degradation of its substrates, such as glucagon-like peptide-1 (GLP-1).[1][3] This inhibition of DPP-IV leads to increased levels of active GLP-1, which in turn potentiates glucose-dependent insulin (B600854) secretion.[2][3][4]

Q2: What are the recommended starting concentrations for NVP-DPP728 in in vitro assays?

A2: Based on its reported inhibitory constants, a good starting point for in vitro assays is in the low nanomolar range. The reported Ki value for human DPP-IV is approximately 11 nM, with an IC50 value of around 14 nM.[1] We recommend performing a dose-response curve starting from 0.1 nM up to 1 µM to determine the optimal concentration for your specific experimental conditions.

Q3: What is the solubility and recommended storage for NVP-DPP728?

A3: NVP-DPP728 dihydrochloride (B599025) is soluble in water and DMSO up to 100 mM.[5] For long-term storage, it is recommended to store the compound at -20°C.[6]

Q4: What are the known off-target effects of NVP-DPP728?

A4: NVP-DPP728 displays high selectivity for DPP-IV, with over 15,000-fold selectivity against DPP-II and a range of other proline-cleaving proteases.[7] While significant off-target effects are not widely reported in the literature for in vitro assays, it is always good practice to include appropriate controls to monitor for any unexpected cellular responses.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or low inhibition of DPP-IV activity observed 1. Incorrect concentration of NVP-DPP728: The concentration may be too low to elicit an inhibitory effect. 2. Inactive NVP-DPP728: Improper storage or handling may have led to degradation of the compound. 3. Issues with assay components: The DPP-IV enzyme may be inactive, or the substrate may have degraded.1. Perform a dose-response experiment: Test a wider range of NVP-DPP728 concentrations (e.g., 0.1 nM to 10 µM). 2. Use a fresh stock of NVP-DPP728: Prepare a new stock solution from powder stored under recommended conditions. 3. Run assay controls: Include a positive control inhibitor (e.g., Sitagliptin) and verify the activity of the enzyme with a known substrate concentration.[8]
High variability between replicate wells 1. Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of NVP-DPP728, enzyme, or substrate. 2. Incomplete mixing: Failure to properly mix the assay components in the wells. 3. Edge effects in the microplate: Evaporation from the outer wells of the plate.1. Use calibrated pipettes and proper technique: Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. 2. Gently mix the plate: After adding all components, gently tap or use a plate shaker to ensure thorough mixing. 3. Avoid using the outer wells: If edge effects are suspected, fill the outer wells with buffer or media and do not use them for experimental data.
Unexpected cell toxicity or morphological changes 1. High concentration of NVP-DPP728: The concentration used may be cytotoxic to the specific cell line. 2. High concentration of solvent (DMSO): The final concentration of DMSO in the culture medium may be toxic.1. Determine the cytotoxic concentration: Perform a cell viability assay (e.g., MTT or LDH assay) with a range of NVP-DPP728 concentrations. 2. Maintain a low final DMSO concentration: Ensure the final DMSO concentration is typically below 0.5% and include a vehicle control (DMSO alone) in your experiments.
IC50 value is significantly different from reported values 1. Different assay conditions: Variations in enzyme concentration, substrate concentration, incubation time, or temperature can affect the IC50 value.[9] 2. Different source or purity of reagents: The source and purity of the DPP-IV enzyme and NVP-DPP728 can influence the results.1. Standardize assay parameters: Clearly document and maintain consistent assay conditions. Compare your protocol to published methods. 2. Use high-purity reagents: Ensure the purity of NVP-DPP728 (≥97%) and use a reliable source for the DPP-IV enzyme.

Quantitative Data Summary

Table 1: Inhibitory Activity of NVP-DPP728

ParameterValueSpeciesReference
Ki 11 nMHuman[1][2]
IC50 14 nMHuman
IC50 5-10 nMHuman and Rat Plasma[7]
Kd 12 nMBovine[1]

Experimental Protocols

Protocol 1: Determination of IC50 for NVP-DPP728 using a Fluorometric Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of NVP-DPP728 on DPP-IV activity.

Materials:

  • Recombinant Human DPP-IV enzyme

  • DPP-IV fluorogenic substrate (e.g., Gly-Pro-AMC)

  • NVP-DPP728

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare NVP-DPP728 dilutions:

    • Prepare a 10 mM stock solution of NVP-DPP728 in DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 µM to 0.1 nM).

  • Prepare reagents:

    • Dilute the recombinant human DPP-IV enzyme in cold assay buffer to the desired working concentration. Keep the enzyme on ice.

    • Prepare the DPP-IV substrate solution in assay buffer according to the manufacturer's instructions.

  • Assay setup (in triplicate):

    • Blank (No Enzyme): 40 µL of Assay Buffer + 10 µL of DMSO.

    • Enzyme Control (100% Activity): 30 µL of Assay Buffer + 10 µL of diluted DPP-IV enzyme + 10 µL of DMSO.

    • NVP-DPP728 Test Wells: 30 µL of Assay Buffer + 10 µL of diluted DPP-IV enzyme + 10 µL of NVP-DPP728 dilution.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction:

    • Add 50 µL of the DPP-IV substrate solution to all wells.

  • Measure fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).

    • Subtract the average slope of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each NVP-DPP728 concentration relative to the enzyme control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the NVP-DPP728 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

DPP-IV Signaling Pathway

DPP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Pancreatic Beta-Cell GLP-1 (Active) GLP-1 (Active) DPP-4 DPP-4 GLP-1 (Active)->DPP-4 Degradation GLP-1R GLP-1 Receptor GLP-1 (Active)->GLP-1R GLP-1 (Inactive) GLP-1 (Inactive) DPP-4->GLP-1 (Inactive) NVP-DPP728 NVP-DPP728 NVP-DPP728->DPP-4 Inhibition AC Adenylate Cyclase GLP-1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Insulin Secretion Insulin Secretion PKA->Insulin Secretion Promotes

Caption: DPP-4 inhibition by NVP-DPP728 prevents GLP-1 degradation, promoting insulin secretion.

Workflow for Optimizing NVP-DPP728 Concentration

Concentration_Optimization_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_validation Validation (Optional) A Prepare NVP-DPP728 Stock Solution (e.g., 10 mM in DMSO) B Prepare Serial Dilutions for Dose-Response Curve (e.g., 10µM to 0.1nM) A->B C Perform DPP-IV Inhibition Assay (Fluorometric) B->C E Measure Enzyme Activity (Kinetic Reading) C->E D Include Controls: - Blank (No Enzyme) - Vehicle (DMSO) - Positive Control (e.g., Sitagliptin) D->C F Calculate % Inhibition vs. Vehicle Control E->F G Plot Dose-Response Curve (% Inhibition vs. Log[NVP-DPP728]) F->G H Determine IC50 Value using Non-linear Regression G->H I Perform Cell-Based Assay to Confirm Cellular Potency H->I J Assess Cytotoxicity at Optimal Concentration (e.g., MTT Assay) H->J

Caption: A stepwise workflow for determining the optimal in vitro concentration of NVP-DPP728.

References

Potential off-target effects of NVP-DPP728

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NVP-DPP728.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of NVP-DPP728?

NVP-DPP728 is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2] It functions as a slow-binding inhibitor, forming a reversible, nitrile-dependent complex with the enzyme.[1] This inhibition prevents the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), thereby potentiating insulin (B600854) release in response to glucose.[1][2]

Q2: What are the known on-target effects of NVP-DPP728 in preclinical models?

Inhibition of DPP-4 by NVP-DPP728 has been shown to increase plasma levels of active GLP-1, which in turn enhances the early phase of insulin response to an oral glucose load.[2][3] This leads to improved glucose tolerance in animal models of type 2 diabetes.[2][3][4] Studies in aged rats have also demonstrated its efficacy in ameliorating glucose tolerance by directly inhibiting plasma DPP-4 activity.[3]

Q3: What are the potential off-target enzymes for NVP-DPP728?

The primary off-target concerns for DPP-4 inhibitors are other members of the dipeptidyl peptidase family, including DPP-8, DPP-9, and Fibroblast Activation Protein (FAP), due to structural similarities in their active sites.[5]

Q4: What are the potential consequences of inhibiting these off-target enzymes?

Inhibition of DPP-8 and DPP-9 has been associated with adverse effects in preclinical studies, including multiorgan histopathological changes and mortality in rats, and gastrointestinal toxicity in dogs.[6] Non-specific inhibition of DPP-8/9 by some DPP-4 inhibitors has also been shown to negatively affect mesenchymal stem cell differentiation.[7] FAP is involved in extracellular matrix remodeling and is overexpressed in various pathological conditions, including cancer.[8][9][10]

Q5: Is there quantitative data on the selectivity of NVP-DPP728 against DPP-8, DPP-9, and FAP?

While NVP-DPP728 is described as a "specific and selective inhibitor" of DPP-4, publicly available literature does not provide specific IC50 or Ki values for its activity against DPP-8, DPP-9, and FAP.[2] Researchers should experimentally determine the selectivity profile of NVP-DPP728 for their specific experimental system.

II. Data Presentation

Table 1: On-Target Potency of NVP-DPP728 against Human DPP-4

ParameterValueReference
Ki 11 nM[1]
IC50 22 nM

III. Troubleshooting Guides

This section provides guidance for common issues encountered during in vitro enzymatic assays with NVP-DPP728.

Issue 1: High Variability in IC50 Values for DPP-4 Inhibition

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inconsistent Pipetting Use calibrated pipettes and standardized techniques. For high-throughput screening, consider automated liquid handlers.
Temperature Fluctuations Ensure a stable incubation temperature using a calibrated incubator or water bath. Allow plates to equilibrate to the assay temperature before adding reagents.
Reagent Degradation Prepare fresh enzyme and substrate solutions for each experiment. Store stock solutions in single-use aliquots at the recommended temperature (-20°C or -80°C) to prevent freeze-thaw cycles.
Plate Edge Effects Use a plate sealer to minimize evaporation. Avoid using the outermost wells for critical samples as they are more prone to evaporation.
Incomplete Mixing Ensure thorough mixing of reagents in each well by gently tapping the plate or using a plate shaker.
Issue 2: Unexpected Results in Off-Target Activity Assays (DPP-8, DPP-9, FAP)

Possible Causes & Solutions:

Possible Cause Recommended Solution
Low Signal-to-Noise Ratio Optimize enzyme and substrate concentrations. Ensure the fluorometric plate reader settings (gain, excitation/emission wavelengths) are optimal for the specific substrate used.
Compound Autofluorescence Run a control experiment with NVP-DPP728 in the assay buffer without the enzyme to measure its intrinsic fluorescence. If significant, subtract this background from the experimental wells.
Substrate Inhibition At very high concentrations, some substrates can inhibit enzyme activity. Perform a substrate titration to determine the optimal concentration (ideally at or below the Km).
Contaminated Reagents Use high-purity water and reagents. Ensure that buffers and other assay components do not contain contaminating proteases.

IV. Experimental Protocols

Protocol 1: Determining the IC50 of NVP-DPP728 against DPP-4, DPP-8, DPP-9, and FAP using a Fluorometric Assay

This protocol provides a general framework. Researchers should optimize conditions for their specific laboratory setup.

Materials:

  • Recombinant human DPP-4, DPP-8, DPP-9, and FAP enzymes

  • Fluorogenic Substrate (e.g., Gly-Pro-AMC for DPP-4, DPP-8, DPP-9; Ala-Pro-AFC for FAP)

  • NVP-DPP728

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black, flat-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Prepare NVP-DPP728 Dilutions: Prepare a serial dilution of NVP-DPP728 in assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.1 nM to 100 µM).

  • Enzyme Preparation: Dilute the recombinant enzymes to their optimal working concentration in cold assay buffer immediately before use.

  • Assay Plate Setup:

    • Blank wells: 100 µL of assay buffer.

    • Control wells (100% activity): 50 µL of assay buffer and 50 µL of diluted enzyme.

    • Inhibitor wells: 50 µL of each NVP-DPP728 dilution and 50 µL of diluted enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Subtract the average velocity of the blank wells from all other wells.

    • Normalize the data by setting the average velocity of the control wells (no inhibitor) to 100% activity.

    • Plot the percent inhibition versus the logarithm of the NVP-DPP728 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

V. Visualizations

Signaling_Pathway_DPP4_Inhibition cluster_0 Gut cluster_1 Bloodstream cluster_2 Pancreas GLP-1_GIP_Release GLP-1 and GIP Release (in response to food) Active_Incretins Active GLP-1 and GIP GLP-1_GIP_Release->Active_Incretins DPP4_Enzyme DPP-4 Enzyme Active_Incretins->DPP4_Enzyme Degradation Insulin_Secretion Increased Insulin Secretion Active_Incretins->Insulin_Secretion Glucagon_Secretion Decreased Glucagon Secretion Active_Incretins->Glucagon_Secretion Inactive_Incretins Inactive GLP-1 and GIP DPP4_Enzyme->Inactive_Incretins NVP_DPP728 NVP-DPP728 NVP_DPP728->DPP4_Enzyme Inhibition

Caption: Mechanism of NVP-DPP728 action.

Experimental_Workflow_IC50 Start Start: Prepare Reagents Prepare_Inhibitor Prepare Serial Dilutions of NVP-DPP728 Start->Prepare_Inhibitor Prepare_Enzyme Prepare Enzyme Solutions (DPP-4, DPP-8, DPP-9, FAP) Start->Prepare_Enzyme Plate_Setup Set up 96-well Plate (Blank, Control, Inhibitor) Prepare_Inhibitor->Plate_Setup Prepare_Enzyme->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Kinetic Measurement in Plate Reader Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Initial Velocities and Percent Inhibition Measure_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 using Non-linear Regression Data_Analysis->Determine_IC50 End End: Report IC50 Values Determine_IC50->End

Caption: Workflow for IC50 determination.

Troubleshooting_Logic Problem Unexpected Experimental Results? Check_Reagents Check Reagent Preparation and Storage Problem->Check_Reagents Yes Check_Protocol Review Experimental Protocol for Errors Problem->Check_Protocol Yes Check_Instrument Verify Instrument Settings (Wavelengths, Temp, Gain) Problem->Check_Instrument Yes Run_Controls Run Appropriate Controls (Positive, Negative, Vehicle) Check_Reagents->Run_Controls Check_Protocol->Run_Controls Check_Instrument->Run_Controls Analyze_Data Re-analyze Data with Correct Parameters Run_Controls->Analyze_Data Consult Consult Literature/ Technical Support Analyze_Data->Consult Issue Persists Resolved Problem Resolved Analyze_Data->Resolved Issue Identified

Caption: Logical troubleshooting workflow.

References

NVP-DPP728 Dihydrochloride Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed public information on the specific degradation pathways of NVP-DPP728 dihydrochloride (B599025) is limited. This guide provides best practices for handling and storage to minimize potential degradation and offers troubleshooting advice based on general principles of chemical stability for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for NVP-DPP728 dihydrochloride?

A1: It is recommended to store this compound at -20°C.

Q2: What are the solubility properties of this compound?

A2: this compound is soluble to 100 mM in both water and DMSO.

Q3: What is the purity of commercially available this compound?

A3: The purity is typically ≥97%. For batch-specific data, it is always best to refer to the Certificate of Analysis provided by the supplier.

Q4: What is the mechanism of action of NVP-DPP728?

A4: NVP-DPP728 is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), with a Ki of 11 nM.[1][2][3][4] It acts by preventing the degradation of glucagon-like peptide-1 (GLP-1), which in turn potentiates insulin (B600854) release in response to glucose.[1][5]

Summary of Compound Properties

PropertyValueSource
Molecular Weight371.27 g/mol
Molecular FormulaC₁₅H₁₈N₆O·2HCl
Purity≥97%
Storage Temperature-20°C
Solubility100 mM in water, 100 mM in DMSO
CAS Number207556-62-5
Mechanism of ActionDPP-IV Inhibitor (Ki = 11 nM)[1][3][4]

Troubleshooting Guide

Q5: My compound has been left at room temperature for an extended period. Is it still viable?

A5: While some suppliers may ship the compound at room temperature, long-term storage should be at -20°C to minimize potential degradation.[1] If the compound was left at room temperature for an extended period, its stability might be compromised. It is advisable to perform a quality control check, such as comparing its activity to a fresh stock, before use in critical experiments. General factors that affect drug stability include temperature, light, pH, and oxidation.[6]

Q6: I am observing lower than expected activity in my in vitro assays. Could the compound have degraded?

A6: Lower than expected activity can be due to several factors, one of which could be compound degradation. To troubleshoot this:

  • Confirm Stock Concentration: Ensure your stock solution concentration is accurate.

  • Solution Stability: Prepare fresh solutions for your experiments. The stability of NVP-DPP728 in various buffers and over time is not well-documented. Repeated freeze-thaw cycles of stock solutions should be avoided.

  • pH of Assay Buffer: The stability of many compounds is pH-dependent.[6] While specific data for NVP-DPP728 is unavailable, significant deviations from neutral pH could potentially affect its integrity.

  • Contamination: Ensure all reagents and labware are free from contaminants that might interfere with the assay or degrade the compound.

Q7: My powdered this compound has changed color/texture. What should I do?

A7: Any change in the physical appearance of the compound could indicate degradation or contamination. It is not recommended to use the compound if its appearance has changed. Contact the supplier for a replacement.

Q8: How should I prepare and store solutions of this compound?

A8: Based on its solubility, you can prepare stock solutions in water or DMSO at concentrations up to 100 mM. For storage, it is generally recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. The long-term stability of the compound in solution is not publicly documented, so it is best to prepare fresh solutions when possible or use solutions stored for a minimal amount of time.

Experimental Protocols & Methodologies

While specific degradation pathways for NVP-DPP728 are not published, a general approach to investigate its stability would involve forced degradation studies under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.[7][8]

General Protocol for Forced Degradation Study:

A forced degradation study would typically involve exposing a solution of this compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

  • Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for a defined period.

  • Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80°C).

  • Photolytic Degradation: Exposing a solution to UV light.

Samples would be collected at various time points and analyzed using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.[9] The structure of significant degradation products could then be elucidated using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare NVP-DPP728 Solution acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose to oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid Expose to therm Thermal Stress (e.g., 80°C) prep->therm Expose to photo Photolytic Stress (UV light) prep->photo Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples therm->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Degradant Identification hplc->lcms Isolate & Identify Degradants nmr NMR for Structure Elucidation lcms->nmr

Caption: General experimental workflow for a forced degradation study.

G cluster_issue Observed Issue cluster_troubleshooting Troubleshooting Steps cluster_outcome Potential Cause issue Unexpected Experimental Results (e.g., low activity) check_conc Verify Stock Concentration issue->check_conc check_handling Review Handling & Storage (Temp, Light, Freeze-Thaw) issue->check_handling check_solution Assess Solution Stability (Age, Buffer pH) issue->check_solution check_purity Consider Compound Purity (Use fresh stock/lot) issue->check_purity conc_err Concentration Error check_conc->conc_err degradation Compound Degradation check_handling->degradation check_solution->degradation check_purity->degradation assay_issue Assay-Specific Issue degradation->assay_issue May contribute to

Caption: Troubleshooting logic for unexpected experimental results.

References

How to prevent NVP-DPP728 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for NVP-DPP728. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of NVP-DPP728 in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you prevent common issues, such as precipitation, and ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is NVP-DPP728 and what are its solubility properties?

A1: NVP-DPP728 is a potent and reversible slow-binding inhibitor of dipeptidyl peptidase IV (DPP-IV).[1] It is a nitrile-dependent compound that inhibits the degradation of glucagon-like peptide-1 (GLP-1), which in turn potentiates insulin (B600854) release in response to glucose.[1][2] Chemically, its molecular formula is C₁₅H₁₈N₆O.[3] NVP-DPP728 is highly soluble in both water and dimethyl sulfoxide (B87167) (DMSO), with a reported solubility of up to 100 mM in each solvent.

Q2: If NVP-DPP728 is water-soluble, why am I observing precipitation in my cell culture media?

A2: While NVP-DPP728 has high intrinsic water solubility, precipitation in complex solutions like cell culture media can still occur. This is often not due to the compound's inherent insolubility in water, but rather due to interactions with other components in the media or changes in the solution's physicochemical properties. Key factors include:

  • High Final Concentration: The desired experimental concentration may still exceed the solubility limit of NVP-DPP728 within the specific, complex environment of your cell culture medium.

  • "Solvent Shock": When a concentrated DMSO stock is rapidly diluted into the aqueous media, the localized high concentration of the compound can cause it to crash out of solution before it can be properly dispersed.

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if using serum). NVP-DPP728 may interact with these components, leading to the formation of less soluble complexes.

  • Temperature Fluctuations: The solubility of compounds can be temperature-dependent. Adding a room temperature stock solution to cold media can decrease its solubility. Conversely, changes in temperature during incubation can also affect stability.

  • pH Shifts: The pH of the cell culture medium is critical for cell health and can also affect the stability and solubility of dissolved compounds. Cellular metabolism can cause the pH of the medium to shift over time.

Q3: What is the recommended method for preparing NVP-DPP728 stock solutions?

A3: To ensure complete dissolution and minimize the risk of precipitation upon dilution, it is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q4: How should I store NVP-DPP728 stock solutions?

A4: NVP-DPP728 stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe immediate cloudiness or precipitate formation when adding your NVP-DPP728 stock solution to the cell culture medium, consider the following causes and solutions.

Potential CauseExplanationRecommended Solution
High Final Concentration The target concentration of NVP-DPP728 in your experiment may be too high for the specific media composition, even with its high water solubility.Decrease the final working concentration. It is crucial to determine the maximum soluble concentration of NVP-DPP728 in your specific media and under your experimental conditions by performing a solubility test.
Rapid Dilution ("Solvent Shock") Adding a highly concentrated DMSO stock directly into a large volume of aqueous media can cause a rapid solvent exchange, leading to the compound precipitating out of solution.Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Always add the compound solution dropwise while gently vortexing or swirling the media.
Low Temperature of Media The solubility of many compounds decreases at lower temperatures. Adding your stock solution to cold media can promote precipitation.Always use pre-warmed (37°C) cell culture media when preparing your final working solution.
High Final DMSO Concentration While DMSO aids in initial dissolution, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute stock solution in DMSO.
Issue 2: Delayed Precipitation After Incubation

If the medium is clear initially but becomes cloudy or shows precipitate after a period of incubation, the issue may be related to the stability of NVP-DPP728 in the culture environment over time.

Potential CauseExplanationRecommended Solution
Interaction with Media Components NVP-DPP728 may slowly interact with salts, amino acids, or proteins in the serum over time, forming insoluble complexes.If using serum, consider reducing the serum concentration or switching to a serum-free medium if your cell line permits. Prepare fresh NVP-DPP728-containing media immediately before each experiment.
pH Instability Cellular metabolism can acidify the culture medium, altering its pH. This pH shift can affect the solubility and stability of NVP-DPP728.Ensure your medium is adequately buffered for the CO₂ concentration in your incubator. Monitor the pH of your culture regularly, especially in long-term experiments.
Evaporation of Media Over time, water can evaporate from the culture vessel, increasing the concentration of all components, including NVP-DPP728, which may then exceed its solubility limit.Ensure proper humidification in your incubator. Use well-sealed culture flasks or plates to minimize evaporation.
Compound Degradation NVP-DPP728, like any small molecule, may degrade over time under culture conditions (37°C, aqueous environment), and its degradation products may be less soluble.Use the prepared media containing NVP-DPP728 as soon as possible. For long-term experiments, consider replenishing the media with a freshly prepared solution at appropriate intervals.

Experimental Protocols

Protocol 1: Preparation of NVP-DPP728 Working Solution

This protocol describes a stepwise dilution method to minimize the risk of precipitation.

Materials:

  • NVP-DPP728 powder

  • 100% sterile DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Prepare High-Concentration Stock Solution:

    • Dissolve NVP-DPP728 powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.

    • Visually inspect the solution to confirm it is clear and free of particulates.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

  • Prepare Intermediate Dilution (Recommended):

    • Pre-warm your complete cell culture medium to 37°C.

    • In a sterile tube, prepare an intermediate dilution of your stock solution in pre-warmed media. For example, dilute a 10 mM stock 1:100 in media to get a 100 µM solution.

  • Prepare Final Working Solution:

    • Add the required volume of the intermediate dilution to your final volume of pre-warmed media to achieve the desired target concentration.

    • Alternatively, for very low final concentrations, add a small volume of the high-concentration DMSO stock directly to the pre-warmed media while gently swirling. For instance, add 1 µL of a 10 mM stock to 10 mL of media for a final concentration of 1 µM (final DMSO concentration of 0.01%).

  • Final Check:

    • After the final dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Protocol 2: Solubility Assessment in Cell Culture Media

This protocol helps determine the maximum soluble concentration of NVP-DPP728 in your specific cell culture medium.

Materials:

  • High-concentration NVP-DPP728 stock solution in DMSO (e.g., 100 mM)

  • Your specific complete cell culture medium, pre-warmed to 37°C

  • Sterile 96-well plate or microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

Methodology:

  • Prepare Serial Dilutions:

    • In a 96-well plate or a series of microcentrifuge tubes, prepare a range of NVP-DPP728 concentrations in your pre-warmed complete cell culture medium. For example, you can prepare final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

    • It is important to keep the final DMSO concentration constant and low across all wells (e.g., ≤ 0.1%).

    • Include a vehicle control well containing only the medium and the same final concentration of DMSO.

  • Incubate and Observe:

    • Incubate the plate at 37°C and 5% CO₂ for a duration relevant to your planned experiments (e.g., 2, 6, and 24 hours).

  • Assess Precipitation:

    • At each time point, visually inspect each well for any signs of precipitation (e.g., cloudiness, visible particles) against a light source.

    • For a more quantitative assessment, you can read the absorbance of the plate at a wavelength of 600-650 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear and shows no significant increase in absorbance is the maximum working soluble concentration of NVP-DPP728 under your specific experimental conditions.

Visualizations

DPP-IV Inhibition and GLP-1 Signaling Pathway

The diagram below illustrates the mechanism of action of NVP-DPP728. By inhibiting DPP-IV, NVP-DPP728 prevents the degradation of active GLP-1. This leads to increased GLP-1 levels, which in turn stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner.

DPP-IV Inhibition Pathway Ingestion Nutrient Ingestion L_Cells Intestinal L-Cells Ingestion->L_Cells stimulates GLP1_Active Active GLP-1 (7-36) L_Cells->GLP1_Active secretes DPP4 DPP-IV Enzyme GLP1_Active->DPP4 is a substrate for Pancreas Pancreatic β-Cells GLP1_Active->Pancreas stimulates GLP1_Inactive Inactive GLP-1 (9-36) DPP4->GLP1_Inactive degrades to NVP_DPP728 NVP-DPP728 NVP_DPP728->DPP4 inhibits Insulin Insulin Secretion Pancreas->Insulin releases Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake promotes

Mechanism of NVP-DPP728 action on the GLP-1 signaling pathway.
Troubleshooting Workflow for NVP-DPP728 Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve issues with NVP-DPP728 precipitation in your cell culture media.

Troubleshooting Workflow Start Precipitation Observed Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower the working concentration Check_Concentration->Lower_Concentration Yes Check_Dilution Was a stepwise dilution used with pre-warmed media? Check_Concentration->Check_Dilution No Lower_Concentration->Check_Dilution Implement_Dilution Implement stepwise dilution Use pre-warmed (37°C) media Check_Dilution->Implement_Dilution No Check_DMSO Is the final DMSO concentration <0.5%? Check_Dilution->Check_DMSO Yes Implement_Dilution->Check_DMSO Adjust_Stock Adjust stock concentration to lower final DMSO % Check_DMSO->Adjust_Stock No Check_Incubation Does precipitation occur after incubation? Check_DMSO->Check_Incubation Yes Adjust_Stock->Check_Incubation Solubility_Test Perform a solubility test in your specific media End Problem Resolved Solubility_Test->End Check_Incubation->Solubility_Test No Fresh_Media Prepare fresh media before use Consider reducing serum Check_Incubation->Fresh_Media Yes Monitor_pH Monitor media pH Fresh_Media->Monitor_pH Monitor_pH->End

A step-by-step logical guide for troubleshooting NVP-DPP728 precipitation.

References

NVP-DPP728 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reproducible results in experiments involving the dipeptidyl peptidase-IV (DPP-IV) inhibitor, NVP-DPP728.

This center addresses common sources of experimental variability and provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to support your research.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments with NVP-DPP728.

Problem Potential Cause Recommended Solution
High Variability in IC50 Values for NVP-DPP728 Inconsistent Pre-incubation Times: NVP-DPP728 is a slow-binding inhibitor, meaning it takes time to reach equilibrium with the DPP-IV enzyme.[1][2] Varying the pre-incubation time between the enzyme and the inhibitor before adding the substrate will lead to inconsistent IC50 values.Standardize a pre-incubation time for all experiments. For slow-binding inhibitors, a longer pre-incubation (e.g., 30-60 minutes) is often necessary to ensure the binding has reached equilibrium. Perform a time-course experiment to determine the optimal pre-incubation time for your specific assay conditions.
Substrate Concentration: The apparent IC50 value of a competitive inhibitor can be influenced by the substrate concentration.Use a substrate concentration at or below the Km value for the enzyme to obtain an IC50 value that is a good approximation of the Ki. Ensure the substrate concentration is consistent across all assays.
Enzyme Activity Variation: The activity of the DPP-IV enzyme can vary between batches or with storage conditions.Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Run a positive control with a known inhibitor to normalize for variations in enzyme activity between experiments.
Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in inhibitor concentrations, especially at the lower end of the dose-response curve.Use calibrated pipettes and appropriate tip sizes for the volumes being dispensed. Prepare serial dilutions carefully and use a fresh tip for each dilution.
Lower Than Expected Potency in Cell-Based Assays Presence of Serum Proteins: Serum contains soluble DPP-IV and other proteins that can bind to NVP-DPP728, reducing its effective concentration available to inhibit cell-surface DPP-IV.[3][4][5]Whenever possible, perform cell-based assays in serum-free media. If serum is required for cell viability, use a consistent and low percentage of serum across all experiments and note its potential impact on potency.
Cell Density and DPP-IV Expression: The number of cells and the level of DPP-IV expression can vary between experiments, affecting the inhibitor's apparent potency.Standardize the cell seeding density and passage number for all experiments. Monitor DPP-IV expression levels if significant variability is observed.
Compound Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the actual concentration in the assay.Use low-adhesion microplates and labware. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can sometimes mitigate this issue.
Inconsistent Results in In Vivo Studies Variability in Drug Formulation and Administration: The solubility and stability of NVP-DPP728 in the vehicle can affect its bioavailability.Ensure NVP-DPP728 is fully dissolved in the vehicle before administration. Prepare fresh formulations for each experiment and protect them from light if the compound is light-sensitive. Administer the compound consistently (e.g., time of day, route of administration).[6]
Physiological State of Animals: Factors such as age, sex, diet, and stress levels can influence DPP-IV activity and the overall metabolic state of the animals, leading to variable responses.[7]Use animals of the same age, sex, and genetic background. Acclimatize animals to the experimental conditions before starting the study. Control for diet and housing conditions.
Timing of Blood Sampling: The levels of active GLP-1 are transient. Inconsistent timing of blood collection relative to drug administration and glucose challenge can lead to high variability in GLP-1 measurements.Establish a strict and consistent timeline for drug administration, glucose challenge, and blood sampling for all animals in the study.

Frequently Asked Questions (FAQs)

General
  • What is NVP-DPP728 and what is its mechanism of action? NVP-DPP728 is a potent and selective, reversible inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV).[1] It belongs to the cyanopyrrolidide class of compounds. Its mechanism of action involves binding to the active site of DPP-IV, thereby preventing the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[6] This leads to increased levels of active GLP-1, which in turn potentiates glucose-dependent insulin (B600854) secretion.

  • What are the key physicochemical properties of NVP-DPP728? It is important to refer to the manufacturer's technical data sheet for batch-specific information. General properties are summarized below.

    Property Value
    Molecular Weight ~371.27 g/mol (dihydrochloride salt)
    Solubility Soluble in water and DMSO
    Storage Store at -20°C
Experimental Design
  • Why is the pre-incubation step critical when working with NVP-DPP728? NVP-DPP728 is a slow-binding inhibitor, which means that the equilibrium between the inhibitor and the enzyme is not reached instantaneously.[1][2] A pre-incubation period allows the binding to reach a steady state before the enzymatic reaction is initiated by the addition of the substrate. Omitting or having inconsistent pre-incubation times is a major source of variability in potency measurements.

  • What are the recommended concentrations of NVP-DPP728 to use in in vitro assays? The optimal concentration range will depend on the specific assay conditions, particularly the enzyme and substrate concentrations. A typical starting point for an IC50 determination would be to use a serial dilution series that brackets the expected IC50 value (reported to be in the low nanomolar range). For example, you could start with a high concentration of 1 µM and perform 1:3 or 1:5 serial dilutions.

  • Are there known off-target effects of NVP-DPP728 that I should be aware of? NVP-DPP728 is reported to be highly selective for DPP-IV over other related proteases. However, as with any pharmacological inhibitor, the potential for off-target effects should be considered, especially at high concentrations. It is good practice to include appropriate controls in your experiments to rule out non-specific effects.

Data Interpretation
  • My IC50 value for NVP-DPP728 is higher than what is reported in the literature. What could be the reason? Several factors could contribute to this discrepancy:

    • Pre-incubation time: As a slow-binding inhibitor, insufficient pre-incubation time will lead to an underestimation of potency (higher IC50).

    • Substrate concentration: If the substrate concentration is significantly above the Km, the apparent IC50 will be higher for a competitive inhibitor.

    • Enzyme concentration: A high enzyme concentration can lead to an underestimation of the potency of tight-binding inhibitors.

    • Assay conditions: Differences in pH, temperature, and buffer components can all affect enzyme activity and inhibitor potency.

    • Compound integrity: Ensure the compound has been stored correctly and has not degraded.

  • I am not observing the expected potentiation of GLP-1 signaling in my cell-based assay. What should I check?

    • DPP-IV expression: Confirm that your cell line expresses sufficient levels of DPP-IV on the cell surface.

    • GLP-1 receptor expression: Ensure the cells also express the GLP-1 receptor to be able to respond to the protected GLP-1.

    • Serum in media: Serum contains soluble DPP-IV which can degrade GLP-1 and bind to NVP-DPP728.[3][4][5] Try performing the experiment in serum-free media.

    • Endogenous GLP-1 production: If you are relying on endogenous GLP-1 production by the cells, ensure that your experimental conditions are conducive to its secretion.

Experimental Protocols

In Vitro DPP-IV Inhibition Assay

This protocol provides a general framework for determining the IC50 of NVP-DPP728 using a fluorogenic substrate.

Materials:

  • Recombinant human DPP-IV

  • NVP-DPP728

  • DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare NVP-DPP728 dilutions: Prepare a serial dilution of NVP-DPP728 in assay buffer. It is recommended to perform a 10-point dilution series.

  • Pre-incubation: In a 96-well plate, add the DPP-IV enzyme to each well (except for the no-enzyme control). Add the NVP-DPP728 dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate the plate at 37°C for 30-60 minutes.

  • Initiate the reaction: Add the DPP-IV substrate to all wells.

  • Kinetic measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence (e.g., Ex/Em = 360/460 nm for AMC) every minute for 30-60 minutes.

  • Data analysis: Determine the initial reaction velocity (slope of the linear portion of the kinetic read). Plot the percent inhibition against the logarithm of the NVP-DPP728 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway of NVP-DPP728 Action

NVP_DPP728_Pathway Ingestion Food Ingestion L_Cells Intestinal L-Cells Ingestion->L_Cells GLP1_active Active GLP-1 L_Cells->GLP1_active releases DPP4 DPP-IV Enzyme GLP1_active->DPP4 Pancreas Pancreatic β-cells GLP1_active->Pancreas stimulates GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive degrades Insulin Insulin Secretion Pancreas->Insulin Glucose Lower Blood Glucose Insulin->Glucose NVP_DPP728 NVP-DPP728 NVP_DPP728->DPP4 inhibits

Caption: NVP-DPP728 inhibits DPP-IV, increasing active GLP-1 and insulin secretion.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start prep_inhibitor Prepare NVP-DPP728 Serial Dilutions start->prep_inhibitor add_enzyme Add DPP-IV Enzyme to Microplate start->add_enzyme add_inhibitor Add NVP-DPP728 Dilutions and Vehicle Control prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C (30-60 min) add_inhibitor->pre_incubate add_substrate Add Fluorogenic Substrate (e.g., Gly-Pro-AMC) pre_incubate->add_substrate read_plate Measure Fluorescence Kinetically add_substrate->read_plate analyze_data Calculate Initial Velocities and Plot Dose-Response Curve read_plate->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of NVP-DPP728 in a DPP-IV inhibition assay.

Logical Flow for Troubleshooting Inconsistent Results

Troubleshooting_Flow start Inconsistent Experimental Results is_in_vitro In Vitro Assay? start->is_in_vitro check_preincubation Verify Pre-incubation Time (Slow-Binding Kinetics) is_in_vitro->check_preincubation Yes is_cell_based Cell-Based Assay? is_in_vitro->is_cell_based No check_reagents Check Reagent Stability (Enzyme, Substrate, Inhibitor) check_preincubation->check_reagents check_concentrations Confirm Enzyme and Substrate Concentrations check_reagents->check_concentrations resolve Problem Resolved check_concentrations->resolve check_serum Assess Impact of Serum in Media is_cell_based->check_serum Yes is_in_vivo In Vivo Study? is_cell_based->is_in_vivo No check_cells Standardize Cell Density and Passage Number check_serum->check_cells check_cells->resolve check_formulation Ensure Consistent Drug Formulation is_in_vivo->check_formulation Yes check_animal_model Standardize Animal Characteristics and Conditions check_formulation->check_animal_model check_timing Verify Consistent Dosing and Sampling Times check_animal_model->check_timing check_timing->resolve

Caption: A logical guide to troubleshooting sources of variability in NVP-DPP728 experiments.

References

Technical Support Center: Interpreting Unexpected Results with NVP-DPP728

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals using NVP-DPP728. It provides troubleshooting advice and frequently asked questions (FAQs) to help interpret unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: My in vitro DPP-IV activity assay shows lower than expected inhibition with NVP-DPP728. What are the possible causes?

A1: Several factors could contribute to lower-than-expected inhibition of dipeptidyl peptidase IV (DPP-IV) activity. Consider the following possibilities:

  • Reagent Integrity:

    • NVP-DPP728 Degradation: Ensure that your stock solution of NVP-DPP728 is fresh and has been stored correctly, protected from light and at the recommended temperature. Repeated freeze-thaw cycles can degrade the compound.

    • Enzyme Activity: Verify the activity of your recombinant DPP-IV enzyme. Enzyme activity can decrease over time, even when stored correctly. It is advisable to run a positive control with a known inhibitor like Sitagliptin.

    • Substrate Quality: The fluorogenic or chromogenic substrate (e.g., Gly-Pro-AMC) can degrade. Ensure it has been stored properly and prepare fresh solutions as needed.

  • Assay Conditions:

    • Incorrect pH: DPP-IV activity is optimal between pH 7.4 and 8.7. Check that your assay buffer is within this range.

    • Incubation Time: NVP-DPP728 is a slow-binding inhibitor.[1] Ensure you are pre-incubating the enzyme with the inhibitor for a sufficient amount of time before adding the substrate to allow for the binding to reach equilibrium.

    • Solvent Effects: If NVP-DPP728 is dissolved in a solvent like DMSO, ensure the final concentration in the assay does not exceed a level that inhibits enzyme activity. Run a solvent control to check for any inhibitory effects.[2]

  • Experimental Error:

    • Pipetting Inaccuracies: Inaccurate pipetting can lead to incorrect concentrations of the enzyme, inhibitor, or substrate. Calibrate your pipettes regularly.

    • Plate Reader Settings: Ensure the excitation and emission wavelengths on your plate reader are correctly set for the specific substrate you are using.[2]

Q2: I am observing unexpected cytotoxicity in my cell-based assays after treatment with NVP-DPP728. Is this a known effect?

A2: While NVP-DPP728 is a selective DPP-IV inhibitor, high concentrations or specific experimental conditions could lead to unexpected cytotoxicity. Here’s how to troubleshoot this:

  • Confirm Cytotoxicity: Use a reliable cell viability assay, such as the MTT or MTS assay, to confirm the cytotoxic effect.[3] Include positive (e.g., a known cytotoxic agent) and negative (vehicle control) controls.

  • Dose-Response and Time-Course: Perform a dose-response experiment with a wide range of NVP-DPP728 concentrations to determine the cytotoxic threshold. Also, conduct a time-course experiment to see if the cytotoxicity is acute or develops over time.

  • Off-Target Effects: While not extensively documented for NVP-DPP728, pharmacological inhibitors can sometimes have off-target effects.[4] Consider investigating other cellular pathways that might be affected. For instance, some DPP-4 inhibitors have been linked to changes in signaling pathways beyond their primary target.

  • Purity of the Compound: Ensure the NVP-DPP728 you are using is of high purity. Impurities from the synthesis process could be responsible for the observed cytotoxicity.

Q3: My in vivo experiments with NVP-DPP728 are not showing the expected improvement in glucose tolerance. What could be wrong?

A3: In vivo experiments are complex, and many factors can influence the outcome. If you are not observing the expected improvement in glucose tolerance, consider these points:

  • Pharmacokinetics and Dosing:

    • Route of Administration: The method of administration (oral, intravenous, etc.) will affect the bioavailability of NVP-DPP728. Ensure you are using a route that has been validated in previous studies.[5]

    • Dose and Timing: The dose might be too low, or the timing of administration relative to the glucose challenge may not be optimal. Refer to established protocols and consider performing a dose-response study.[6]

  • Animal Model:

    • DPP-IV Activity: Different animal strains can have varying levels of plasma DPP-IV activity. For example, Fischer 344 rats have a DPP-IV deficient variant, which would not respond to a DPP-IV inhibitor.[6]

    • Health Status: The overall health and metabolic state of your animals can impact the results. Ensure your animals are healthy and properly acclimated.

  • Experimental Procedure:

    • Glucose Challenge: The type and dose of glucose used in the oral glucose tolerance test (OGTT) can affect the outcome.

    • Blood Sampling: Ensure that blood samples are collected at the correct time points and processed appropriately to prevent degradation of analytes like GLP-1 and insulin (B600854).

Data Presentation

Table 1: In Vitro Inhibition of Dipeptidyl Peptidase IV (DPP-IV) by NVP-DPP728

ParameterValueReference
Ki (human DPP-IV) 11 nM[1]
kon 1.3 x 10^5 M-1 s-1[1]
koff 1.3 x 10^-3 s-1[1]
Binding Affinity (Kd) 12 nM[1]

Experimental Protocols

Dipeptidyl Peptidase IV (DPP-IV) Activity Assay

This protocol is adapted from commercially available fluorometric assay kits.[2][7]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution (e.g., 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0).

    • DPP-IV Enzyme: Reconstitute recombinant human DPP-IV in assay buffer to the desired concentration. Keep on ice.

    • DPP-IV Substrate: Prepare a stock solution of a fluorogenic substrate like Gly-Pro-AMC in DMSO and dilute it in assay buffer to the final working concentration.

    • NVP-DPP728: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer to all wells.

    • Add your NVP-DPP728 dilutions to the sample wells. Include a positive control (e.g., Sitagliptin) and a vehicle control.

    • Add the diluted DPP-IV enzyme to all wells except the background control wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding the DPP-IV substrate to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Read the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of NVP-DPP728 relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability.[3]

  • Cell Plating:

    • Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.

    • Allow the cells to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of NVP-DPP728. Include a vehicle control and a positive control for cytotoxicity.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Read the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot for Akt Signaling

This protocol outlines the detection of phosphorylated and total Akt as a potential off-target signaling pathway.[8][9]

  • Cell Lysis:

    • Treat cells with NVP-DPP728 for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Akt (e.g., Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane using a stripping buffer.

    • Re-probe the membrane with a primary antibody against total Akt to normalize for protein loading.

Visualizations

Expected_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP-1 GLP-1 GLP-1R GLP-1R GLP-1->GLP-1R DPP-IV DPP-IV DPP-IV->GLP-1 Inactivates Insulin Secretion Insulin Secretion GLP-1R->Insulin Secretion Activates NVP-DPP728 NVP-DPP728 NVP-DPP728->DPP-IV Inhibits

Caption: Expected signaling pathway of NVP-DPP728 action.

Troubleshooting_Workflow Start Unexpected Result Q1 Check Reagent Integrity? Start->Q1 A1_Yes Prepare Fresh Reagents Q1->A1_Yes Issue Found Q2 Verify Assay Conditions? Q1->Q2 No Issue End Problem Resolved A1_Yes->End A2_Yes Optimize pH, Incubation Time Q2->A2_Yes Issue Found Q3 Review Experimental Procedure? Q2->Q3 No Issue A2_Yes->End A3_Yes Calibrate Pipettes, Check Settings Q3->A3_Yes Issue Found A3_Yes->End

Caption: Troubleshooting workflow for unexpected in vitro results.

Off_Target_Hypothesis cluster_membrane Cell Membrane cluster_intracellular Intracellular RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates Cell Survival Cell Survival Akt->Cell Survival Apoptosis Apoptosis Akt->Apoptosis Inhibits NVP-DPP728 NVP-DPP728 NVP-DPP728->Akt Hypothetical Inhibition

Caption: Hypothetical off-target effect of NVP-DPP728 on the Akt signaling pathway.

References

Technical Support Center: NVP-DPP728 Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of NVP-DPP728. The information is presented in a question-and-answer format to directly address potential issues.

Disclaimer: NVP-DPP728 is a research compound, and detailed public information on its specific quality control parameters is limited. The following guidance is based on established principles of analytical chemistry and data available for analogous dipeptidyl peptidase-IV (DPP-IV) inhibitors, such as vildagliptin. All analytical methods must be fully validated for their intended use with NVP-DPP728.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of NVP-DPP728 that require monitoring?

A1: The critical quality attributes for NVP-DPP728 include its identity, purity (both chemical and stereochemical), assay (potency), and stability. It is crucial to control for potential impurities, including stereoisomers (the D-antipode), synthesis-related impurities (des-cyano and amide analogues), and degradation products.[1] The L-configuration and the nitrile functionality are essential for maximal biological activity.[1]

Q2: Which analytical techniques are most suitable for assessing the purity of NVP-DPP728?

A2: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for determining purity and assay. Chiral HPLC is necessary to determine enantiomeric purity. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown impurities and degradation products. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be used as an orthogonal method for purity assessment and structural confirmation.

Q3: What are the potential sources of impurities in NVP-DPP728?

A3: Impurities can arise from various stages of the manufacturing process and storage.[2][3]

  • Synthesis-related impurities: These include starting materials, intermediates, by-products, and reagents. For NVP-DPP728, this could include the D-antipode and analogues lacking the nitrile group.[1]

  • Degradation products: NVP-DPP728 may degrade under stress conditions such as exposure to acid, base, oxidation, heat, or light.[3]

  • Residual solvents: Solvents used during synthesis and purification may remain in the final product.

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause(s) Troubleshooting Step(s)
Poor peak shape (tailing or fronting) - Column degradation- Incompatible mobile phase pH- Sample overload- Replace the HPLC column.- Adjust the mobile phase pH to be at least 2 units away from the pKa of NVP-DPP728.- Reduce the sample concentration or injection volume.
Inconsistent retention times - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues- Ensure proper mobile phase mixing and degassing.- Use a column oven to maintain a stable temperature.- Ensure the column is fully equilibrated before each injection.
Ghost peaks - Contaminated mobile phase or glassware- Carryover from previous injections- Use fresh, high-purity solvents and clean glassware.- Implement a robust needle wash protocol between injections.
Low signal intensity - Incorrect detection wavelength- Sample degradation- Low sample concentration- Verify the UV maximum absorbance of NVP-DPP728.- Prepare fresh samples and store them appropriately.- Increase the sample concentration if within the linear range.
Sample Preparation
Issue Potential Cause(s) Troubleshooting Step(s)
Incomplete dissolution of NVP-DPP728 - Inappropriate solvent- Insufficient mixing- Test different solvents or solvent mixtures (e.g., water, acetonitrile, methanol).- Use sonication or vortexing to aid dissolution.
Sample degradation during preparation - Unstable sample in the chosen solvent- Exposure to light or high temperature- Prepare samples immediately before analysis.- Use amber vials and store samples at a controlled, cool temperature.

Data Presentation

Table 1: Analogous HPLC Purity and Assay Specifications for a DPP-IV Inhibitor (Vildagliptin)

ParameterSpecificationMethod
Assay98.0% - 102.0%HPLC-UV
Enantiomeric Purity (S-isomer)≥ 99.8%Chiral HPLC
Individual Known Impurity≤ 0.15%HPLC-UV
Individual Unknown Impurity≤ 0.10%HPLC-UV
Total Impurities≤ 0.5%HPLC-UV

Note: These specifications are based on a related compound and should be established specifically for NVP-DPP728 through rigorous validation studies.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is a general guideline and requires optimization and validation for NVP-DPP728.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of NVP-DPP728 (typically in the range of 210-220 nm for similar compounds).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare a stock solution of NVP-DPP728 reference standard in a suitable diluent (e.g., mobile phase) and create a series of dilutions to establish linearity.

  • Sample Preparation: Accurately weigh and dissolve the NVP-DPP728 sample in the diluent to a known concentration.

  • Analysis: Inject the standard and sample solutions. Purity is determined by the area percent method. The assay is calculated by comparing the peak area of the sample to that of the reference standard.

Chiral HPLC for Enantiomeric Purity
  • Instrumentation: HPLC system with a UV detector.

  • Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., ethanol (B145695) or isopropanol). The exact ratio needs to be optimized to achieve separation of the enantiomers.

  • Analysis: Inject a racemic mixture of NVP-DPP728 to confirm the resolution of the two enantiomers. Then, inject the NVP-DPP728 sample to determine the percentage of the desired (S)-enantiomer.

Mandatory Visualizations

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting sample_receipt Receive NVP-DPP728 Sample dissolution Dissolve in appropriate solvent sample_receipt->dissolution filtration Filter through 0.45 µm filter dissolution->filtration hplc_purity HPLC for Purity & Assay filtration->hplc_purity chiral_hplc Chiral HPLC for Enantiomeric Purity filtration->chiral_hplc lc_ms LC-MS for Impurity ID filtration->lc_ms qnmr qNMR for Orthogonal Purity filtration->qnmr data_processing Process Chromatographic & Spectroscopic Data hplc_purity->data_processing chiral_hplc->data_processing lc_ms->data_processing qnmr->data_processing specification_check Compare results against specifications data_processing->specification_check report_generation Generate Certificate of Analysis specification_check->report_generation decision Pass/Fail? specification_check->decision decision->report_generation Pass investigation Out-of-Specification Investigation decision->investigation Fail

Caption: Experimental workflow for NVP-DPP728 quality control.

dpp_iv_signaling_pathway cluster_0 Normal Physiological Process cluster_1 DPP-IV Action cluster_2 NVP-DPP728 Intervention food_intake Food Intake glp1_secretion GLP-1 Secretion (from L-cells) food_intake->glp1_secretion glp1_receptor GLP-1 Receptor (on Pancreatic β-cells) glp1_secretion->glp1_receptor dpp_iv DPP-IV Enzyme glp1_secretion->dpp_iv insulin_secretion ↑ Insulin Secretion glp1_receptor->insulin_secretion glucose_control Blood Glucose Control insulin_secretion->glucose_control glp1_inactivation GLP-1 Inactivation dpp_iv->glp1_inactivation glp1_inactivation->glp1_receptor nvp_dpp728 NVP-DPP728 dpp_iv_inhibition DPP-IV Inhibition nvp_dpp728->dpp_iv_inhibition dpp_iv_inhibition->glp1_secretion Prolongs GLP-1 Activity dpp_iv_inhibition->dpp_iv

Caption: DPP-IV inhibition signaling pathway.[4]

References

Avoiding cytotoxicity with NVP-DPP728 in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding cytotoxicity when using the dipeptidyl peptidase-IV (DPP-IV) inhibitor, NVP-DPP728, in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of NVP-DPP728?

A1: NVP-DPP728 is a potent and selective slow-binding inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1] By inhibiting DPP-IV, NVP-DPP728 increases the levels of active GLP-1, which in turn potentiates glucose-dependent insulin (B600854) secretion.[1][2]

Q2: What are the potential causes of cytotoxicity observed with NVP-DPP728 in cell culture?

A2: Cytotoxicity associated with NVP-DPP728 and other DPP-IV inhibitors can stem from several factors, with off-target inhibition of other dipeptidyl peptidases, particularly DPP8 and DPP9, being a primary concern.[3][4][5] These enzymes are involved in various cellular processes, and their inhibition can lead to adverse effects, including apoptosis.[5][6] High concentrations of the inhibitor and prolonged exposure times can also contribute to cytotoxicity.

Q3: How can I determine if the observed cytotoxicity is due to off-target effects?

A3: To investigate off-target effects, consider using a more selective DPP-IV inhibitor as a control, if available. Alternatively, small interfering RNA (siRNA) or other gene-silencing techniques to specifically knock down DPP8 and DPP9 can help elucidate their role in the observed cytotoxicity. Comparing the cytotoxic profiles of NVP-DPP728 with a known DPP8/9 inhibitor can also provide valuable insights.

Q4: Are there cell lines that are more susceptible to NVP-DPP728 induced cytotoxicity?

A4: While specific data for NVP-DPP728 across a wide range of cell lines is limited, cells with high expression levels of DPP8 and DPP9, or cell lines where these enzymes play a critical role in survival pathways, may be more susceptible. The cytotoxic effects of DPP-IV inhibitors have been observed in some cancer cell lines, such as multiple myeloma.[3][5] It is crucial to empirically determine the optimal, non-toxic concentration for each cell line used in your experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High levels of cell death observed after treatment with NVP-DPP728. Concentration of NVP-DPP728 is too high. Perform a dose-response experiment to determine the IC50 for cytotoxicity. Start with a wide range of concentrations (e.g., 10 nM to 100 µM) and narrow down to a non-toxic working concentration.
Prolonged incubation time. Optimize the incubation time. It is possible that shorter exposure to NVP-DPP728 is sufficient to achieve the desired DPP-IV inhibition without causing significant cell death.
Off-target inhibition of DPP8 and DPP9. Use the lowest effective concentration of NVP-DPP728. Consider using a more selective DPP-IV inhibitor as a control if off-target effects are suspected.
Inconsistent results in cell viability assays. Assay interference. Ensure that NVP-DPP728 does not interfere with the chosen viability assay (e.g., MTT, XTT, CellTiter-Glo®). Run a control with the compound in cell-free media to check for direct effects on the assay reagents.
Cell culture conditions. Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence cellular responses to inhibitors.
Difficulty in achieving desired DPP-IV inhibition without cytotoxicity. High sensitivity of the cell line. Consider using a different cell line that may be less sensitive to the off-target effects of NVP-DPP728.
Sub-optimal experimental design. Re-evaluate the experimental design. It may be possible to achieve the desired biological readout with a lower concentration or shorter incubation time of NVP-DPP728.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (IC50) of NVP-DPP728 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity of NVP-DPP728 in a specific cell line.

Materials:

  • NVP-DPP728

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of NVP-DPP728 in a suitable solvent (e.g., DMSO). Prepare a serial dilution of NVP-DPP728 in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of NVP-DPP728 to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest NVP-DPP728 concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the NVP-DPP728 concentration and determine the IC50 value using a suitable software.

Protocol 2: Assessing On-Target DPP-IV Inhibition

This protocol can be used to confirm that NVP-DPP728 is inhibiting its target enzyme at the concentrations used in your experiments.

Materials:

  • Cell lysate from treated and untreated cells

  • DPP-IV activity assay kit (commercially available)

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells with non-toxic concentrations of NVP-DPP728 as determined in Protocol 1. After the desired incubation time, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each cell lysate.

  • DPP-IV Activity Assay: Following the manufacturer's instructions for the DPP-IV activity assay kit, add equal amounts of protein from each lysate to the wells of a microplate.

  • Measurement: Measure the fluorescence or absorbance, depending on the assay kit, using a microplate reader.

  • Data Analysis: Calculate the DPP-IV activity in each sample and normalize it to the total protein concentration. Compare the activity in the NVP-DPP728-treated samples to the untreated control to determine the percentage of inhibition.

Visualizations

G On-Target vs. Off-Target Effects of NVP-DPP728 cluster_0 NVP-DPP728 cluster_1 Primary Target cluster_2 Potential Off-Targets NVP-DPP728 NVP-DPP728 DPPIV DPP-IV NVP-DPP728->DPPIV Inhibition (On-Target) DPP8_9 DPP8 / DPP9 NVP-DPP728->DPP8_9 Inhibition (Off-Target) Incretins Incretins (e.g., GLP-1) DPPIV->Incretins Inactivation Insulin Insulin Secretion Incretins->Insulin Stimulation Cellular_Processes Various Cellular Processes DPP8_9->Cellular_Processes Regulation Cytotoxicity Cytotoxicity / Apoptosis DPP8_9->Cytotoxicity Inhibition leads to G Troubleshooting Workflow for NVP-DPP728 Cytotoxicity Start Start: Observe Cytotoxicity Dose_Response Perform Dose-Response (e.g., MTT Assay) Start->Dose_Response Time_Course Perform Time-Course Experiment Start->Time_Course Use_Lower_Conc Use Lower, Non-Toxic Concentration Dose_Response->Use_Lower_Conc Use_Shorter_Time Use Shorter Incubation Time Time_Course->Use_Shorter_Time Check_Off_Target Investigate Off-Target Effects Use_Selective_Inhibitor Use More Selective DPP-IV Inhibitor Check_Off_Target->Use_Selective_Inhibitor Yes siRNA Use siRNA for DPP8/9 Check_Off_Target->siRNA Yes End End: Optimized Protocol Check_Off_Target->End No Use_Lower_Conc->Check_Off_Target Use_Shorter_Time->Check_Off_Target Use_Selective_Inhibitor->End siRNA->End

References

NVP-DPP728 Dose-Response Curve Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing NVP-DPP728 dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is NVP-DPP728 and what is its primary mechanism of action?

NVP-DPP728 is a potent and selective, slow-binding inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV).[1] Its primary mechanism of action is to prevent the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, NVP-DPP728 increases the circulating levels of active GLP-1, which in turn potentiates glucose-dependent insulin (B600854) secretion.[1]

Q2: What are the known Ki and IC50 values for NVP-DPP728?

The inhibitory potency of NVP-DPP728 has been characterized in multiple studies. It's important to note that the reported values can vary based on the experimental conditions.

ParameterValueSpecies/Enzyme SourceSubstrateReference
Ki11 nMHuman DPP-IVH-Gly-Pro-AMC[1]
Kd12 nMBovine Kidney DPP-IV[14C]-NVP-DPP728[1]

Q3: What does it mean that NVP-DPP728 is a "slow-binding" inhibitor and how does this affect my experiments?

Slow-binding inhibition means that the inhibitor does not rapidly reach equilibrium with the enzyme. Instead, the inhibition increases over time as the enzyme and inhibitor form a more stable complex.[1] For NVP-DPP728, this is a two-step process.[1] This characteristic has important implications for your assay setup. A pre-incubation step of the enzyme with NVP-DPP728 before adding the substrate is often necessary to observe the maximal inhibitory effect and obtain an accurate IC50 value. The optimal pre-incubation time should be determined empirically in your assay system.

Q4: Are there any known off-target effects or GLP-1 independent pathways affected by DPP-IV inhibition?

Yes, while the primary therapeutic effect of DPP-IV inhibitors is mediated through GLP-1, emerging evidence suggests that DPP-IV inhibition can have effects that are independent of GLP-1.[2][3] For example, some studies suggest that DPP-IV inhibitors can modulate vascular tone through pathways that are not blocked by GLP-1 receptor antagonists.[2] These GLP-1 independent effects may be mediated through other DPP-IV substrates or direct interactions with other cellular components.[4]

Troubleshooting Guides

In Vitro DPP-IV Inhibition Assay

Problem: High variability between replicate wells.

  • Possible Cause: Inconsistent pipetting, especially of viscous enzyme or substrate solutions.

    • Solution: Use calibrated pipettes and ensure proper mixing of all reagents before dispensing. For viscous solutions, consider using reverse pipetting techniques.

  • Possible Cause: Temperature fluctuations across the assay plate.

    • Solution: Ensure the plate is incubated in a stable temperature environment. Avoid placing the plate near vents or on a cold benchtop for extended periods.

  • Possible Cause: Edge effects on the microplate.

    • Solution: Avoid using the outer wells of the plate for critical samples. Fill the outer wells with buffer or media to create a more uniform environment.

Problem: The dose-response curve does not reach a 100% inhibition plateau.

  • Possible Cause: The highest concentration of NVP-DPP728 used is insufficient to fully inhibit the enzyme.

    • Solution: Extend the concentration range of NVP-DPP728 in your assay.

  • Possible Cause: Presence of a non-specific, non-inhibitable background signal.

    • Solution: Run a control with a very high concentration of a known, potent DPP-IV inhibitor to determine the true maximal inhibition possible in your assay system. Subtract the remaining signal as background.

  • Possible Cause: The inhibitor may not be fully dissolved at higher concentrations.

    • Solution: Visually inspect your stock solutions for any precipitate. NVP-DPP728 is soluble in water and DMSO. Ensure your final assay concentration of DMSO is low enough to not affect enzyme activity (typically <0.5%).

Problem: The IC50 value is significantly different from published values.

  • Possible Cause: Inadequate pre-incubation time for this slow-binding inhibitor.

    • Solution: Perform a time-course experiment to determine the optimal pre-incubation time for NVP-DPP728 with DPP-IV before adding the substrate. The IC50 value may decrease with longer pre-incubation times.

  • Possible Cause: Different assay conditions (e.g., enzyme concentration, substrate concentration, substrate type, pH, temperature) compared to published studies.

    • Solution: Carefully document all your assay parameters and compare them to the methodologies of the cited literature. Substrate concentration relative to its Km value can significantly impact the apparent IC50.

  • Possible Cause: Degradation of the NVP-DPP728 compound.

    • Solution: Prepare fresh stock solutions of NVP-DPP728. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

In Vivo Studies in Rodent Models

Problem: High variability in plasma DPP-IV activity measurements.

  • Possible Cause: Inconsistent timing of blood collection relative to NVP-DPP728 administration.

    • Solution: Standardize the time points for blood collection after oral gavage across all animals.

  • Possible Cause: Incomplete inhibition of DPP-IV activity in the blood sample after collection.

    • Solution: Collect blood in tubes containing a DPP-IV inhibitor (e.g., a specific inhibitor or a general protease inhibitor cocktail) to prevent ex vivo degradation of substrates.

  • Possible Cause: Hemolysis of blood samples.

    • Solution: Use appropriate needle gauges and gentle handling techniques during blood collection. Process the blood to obtain plasma or serum promptly.

Problem: No significant effect on glucose tolerance after NVP-DPP728 administration.

  • Possible Cause: Insufficient dose of NVP-DPP728.

    • Solution: Perform a dose-ranging study to determine the optimal dose for your specific animal model and experimental conditions.

  • Possible Cause: Poor oral bioavailability of the formulated compound.

    • Solution: Ensure the vehicle used for oral gavage is appropriate for NVP-DPP728. A common vehicle is 0.5% methylcellulose (B11928114) in water. For suspension formulations, ensure it is homogenous before and during administration.

  • Possible Cause: The animal model is not responsive to DPP-IV inhibition.

    • Solution: Confirm that the animal model has functional DPP-IV and a responsive incretin system. For example, studies have shown that NVP-DPP728 is not effective in DPP-IV deficient rats.[5]

Experimental Protocols

In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol is a general guideline and may require optimization for your specific experimental setup.

Materials:

  • Recombinant human DPP-IV

  • NVP-DPP728

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: e.g., Tris-HCl buffer (pH 7.5-8.0) containing BSA

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of NVP-DPP728 in DMSO.

    • Create a serial dilution of NVP-DPP728 in assay buffer to achieve the desired final concentrations.

    • Prepare a working solution of DPP-IV enzyme in assay buffer.

    • Prepare a working solution of Gly-Pro-AMC substrate in assay buffer.

  • Assay Protocol:

    • Add a small volume of the diluted NVP-DPP728 or vehicle control to the wells of the 96-well plate.

    • Add the DPP-IV enzyme solution to each well.

    • Pre-incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes) to allow for the slow-binding kinetics of NVP-DPP728.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at multiple time points or at a fixed endpoint using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each NVP-DPP728 concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the NVP-DPP728 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

Materials:

  • NVP-DPP728

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)

  • Glucose solution (e.g., 40% w/v in water)

  • Blood collection supplies (e.g., capillary tubes, tubes with DPP-IV inhibitor)

  • Glucometer and test strips

Procedure:

  • Animal Preparation:

    • Acclimatize rats to the experimental conditions.

    • Fast the animals overnight (e.g., 12-16 hours) with free access to water.

  • Drug Administration:

    • Prepare the NVP-DPP728 formulation in the chosen vehicle. Ensure suspensions are homogenous.

    • Administer NVP-DPP728 or vehicle via oral gavage at a specific time point before the glucose challenge (e.g., 30-60 minutes).

  • OGTT:

    • Take a baseline blood sample (t=0) from the tail vein.

    • Administer the glucose solution via oral gavage (e.g., 2 g/kg body weight).

    • Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Sample Analysis:

    • Measure blood glucose levels immediately using a glucometer.

    • Process the remaining blood to obtain plasma for later analysis of DPP-IV activity and GLP-1 levels.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of NVP-DPP728 on glucose tolerance.

Visualizations

DPP_IV_Signaling_Pathway cluster_0 GLP-1 Dependent Pathway cluster_1 DPP-IV Inhibition cluster_2 GLP-1 Independent Pathway (Vasculature) GLP1 Active GLP-1 GLP1R GLP-1 Receptor (Pancreatic β-cell) GLP1->GLP1R Binds Inactive_GLP1 Inactive GLP-1 GLP1->Inactive_GLP1 AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Insulin Secretion PKA->Insulin Stimulates Epac2->Insulin Stimulates DPPIV DPP-IV Enzyme DPPIV->GLP1 Prevents Degradation of NVP_DPP728 NVP-DPP728 NVP_DPP728->DPPIV Inhibits DPPIV_Vasc DPP-IV (Endothelial Cell) Src_Akt_eNOS Src-Akt-eNOS Pathway DPPIV_Vasc->Src_Akt_eNOS Modulates NVP_DPP728_2 NVP-DPP728 NVP_DPP728_2->DPPIV_Vasc Inhibits NO Nitric Oxide Src_Akt_eNOS->NO Increases Vasodilation Vasodilation NO->Vasodilation

Caption: DPP-IV Inhibition Signaling Pathways.

In_Vitro_Workflow prep 1. Reagent Preparation (NVP-DPP728 dilutions, Enzyme, Substrate) plate 2. Plate Setup (Add NVP-DPP728/Vehicle to wells) prep->plate enzyme_add 3. Add DPP-IV Enzyme plate->enzyme_add pre_incubate 4. Pre-incubation (e.g., 37°C for 15-60 min) enzyme_add->pre_incubate substrate_add 5. Add Substrate (Gly-Pro-AMC) pre_incubate->substrate_add incubate 6. Reaction Incubation (e.g., 37°C, protected from light) substrate_add->incubate read 7. Read Fluorescence (Ex: ~360nm, Em: ~460nm) incubate->read analyze 8. Data Analysis (Calculate % Inhibition, Plot Curve, Determine IC50) read->analyze

Caption: In Vitro DPP-IV Inhibition Assay Workflow.

In_Vivo_Workflow acclimate 1. Animal Acclimation & Fasting formulate 2. Prepare NVP-DPP728 Formulation acclimate->formulate gavage_drug 3. Oral Gavage of NVP-DPP728/Vehicle formulate->gavage_drug baseline_blood 4. Baseline Blood Sample (t=0) gavage_drug->baseline_blood gavage_glucose 5. Oral Gavage of Glucose baseline_blood->gavage_glucose timed_blood 6. Timed Blood Sampling (e.g., 15, 30, 60, 90, 120 min) gavage_glucose->timed_blood analyze_samples 7. Sample Analysis (Blood Glucose, Plasma DPP-IV Activity, GLP-1) timed_blood->analyze_samples analyze_data 8. Data Analysis (Plot Glucose Curve, Calculate AUC) analyze_samples->analyze_data

Caption: In Vivo Oral Glucose Tolerance Test Workflow.

References

Long-term stability of NVP-DPP728 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of NVP-DPP728 stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing NVP-DPP728 stock solutions?

A1: For long-term storage, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of NVP-DPP728. The compound is readily soluble in DMSO. While NVP-DPP728 is also soluble in water, aqueous solutions are not recommended for long-term storage due to potential compound instability. Specifically, 2-cyanopyrrolidide compounds like NVP-DPP728 can convert to a cyclic amidine in aqueous buffered solutions at neutral pH.[1]

Q2: What are the optimal storage conditions for NVP-DPP728 stock solutions?

A2: To ensure the long-term stability of your NVP-DPP728 stock solutions, we recommend the following storage conditions:

  • Short-term storage (up to 1 month): Store aliquots at -20°C.

  • Long-term storage (up to 6 months or longer): Store aliquots at -80°C.

It is crucial to aliquot the stock solution into single-use volumes to minimize repeated freeze-thaw cycles, which can accelerate degradation.

Q3: How can I assess the stability of my NVP-DPP728 stock solution over time?

A3: The most reliable method to assess the stability of your stock solution is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the quantification of the parent compound and the detection of any potential degradation products. A detailed protocol for a stability study is provided in the "Experimental Protocols" section.

Q4: I observed precipitation in my NVP-DPP728 stock solution after thawing. What should I do?

A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed moisture. Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. Ensure the compound is fully dissolved before use. To prevent this, it is highly recommended to use anhydrous DMSO for preparing your stock solution.

Q5: My NVP-DPP728 seems to have lost its biological activity in my experiments. What could be the cause?

A5: A loss of biological activity is often indicative of compound degradation. This can be caused by improper storage, repeated freeze-thaw cycles, or the use of non-optimal solvents. We recommend preparing a fresh stock solution and verifying its purity and concentration using an analytical method like HPLC. If you are diluting your DMSO stock in an aqueous buffer for your experiments, be aware that the stability of NVP-DPP728 in aqueous solutions at neutral pH is limited, with a half-life that can range from 48 hours to over 70 days.[1] Therefore, it is advisable to prepare fresh dilutions in aqueous buffers for each experiment.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation in stock solution upon thawing - Compound has low solubility at colder temperatures.- Solvent has absorbed water, reducing solubility.1. Gently warm the vial to room temperature and vortex to redissolve.2. Ensure the compound is fully dissolved before use.3. Use high-purity, anhydrous DMSO for stock preparation.
Loss of biological activity - Chemical degradation of NVP-DPP728 due to improper storage or handling.- Instability in aqueous experimental buffer.1. Prepare a fresh stock solution from solid compound.2. Confirm the purity of the old stock solution using HPLC or LC-MS.3. Prepare fresh dilutions in aqueous buffer immediately before each experiment.
Inconsistent experimental results - Inaccurate concentration of the stock solution.- Partial degradation of the compound.1. Verify the concentration of your stock solution.2. Perform a stability check on your stock solution using HPLC.3. Always use a consistent protocol for preparing and handling your solutions.
Color change in stock solution - Oxidation or other forms of chemical degradation.1. Discard the stock solution.2. Prepare a fresh stock solution.3. If the compound is known to be oxygen-sensitive, consider storing it under an inert gas like argon or nitrogen.

Quantitative Data on Stock Solution Stability

The following table provides representative stability data for a 10 mM NVP-DPP728 stock solution in anhydrous DMSO, as would be determined by HPLC analysis. This data is illustrative and based on general knowledge of small molecule stability. For critical applications, it is recommended to perform an in-house stability study.

Table 1: Representative Stability of 10 mM NVP-DPP728 in Anhydrous DMSO

Storage ConditionTime PointPurity (%)Concentration (% of Initial)
-80°C 1 month>99>99
3 months>99>99
6 months>99>98
12 months>98>97
-20°C 1 month>99>99
3 months>98>97
6 months>97>95
12 months>95>93
4°C 1 week>99>99
1 month>95>94
3 months<90<88
Room Temp. 24 hours>99>99
1 week<95<93
1 month<85<82

Experimental Protocols

Protocol for Preparing NVP-DPP728 Stock Solutions

Objective: To prepare a high-concentration stock solution of NVP-DPP728 for long-term storage.

Materials:

  • NVP-DPP728 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes with secure caps

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Allow the vial of NVP-DPP728 powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of NVP-DPP728 powder using a calibrated balance.

  • Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of anhydrous DMSO to the vial containing the NVP-DPP728 powder.

  • Vortex the solution until the NVP-DPP728 is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol for a Long-Term Stability Study of NVP-DPP728 Stock Solutions

Objective: To determine the stability of an NVP-DPP728 stock solution over time under different storage conditions.

Materials:

  • 10 mM stock solution of NVP-DPP728 in anhydrous DMSO

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Incubators or refrigerators set to desired temperatures (e.g., 4°C, -20°C, -80°C)

Procedure:

  • Initial Analysis (Time = 0):

    • Prepare a fresh 10 mM stock solution of NVP-DPP728 in anhydrous DMSO.

    • Immediately analyze an aliquot by HPLC to determine the initial purity and peak area of the parent compound. This will serve as the baseline reference.

  • Sample Storage:

    • Aliquot the remaining stock solution into multiple vials.

    • Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, and -80°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw and equilibrate to room temperature.

  • HPLC Analysis:

    • Dilute the sample to an appropriate concentration for HPLC analysis.

    • Inject the sample into the HPLC system using a validated method.

    • Record the chromatogram and determine the peak area of the NVP-DPP728 parent compound and any degradation products.

  • Data Analysis:

    • Calculate the purity of the sample at each time point by dividing the peak area of the parent compound by the total peak area of all components.

    • Calculate the percentage of the initial concentration remaining by comparing the peak area of the parent compound at each time point to the peak area at Time = 0.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis weigh Weigh NVP-DPP728 dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot storage_neg80 -80°C aliquot->storage_neg80 Long-term storage_neg20 -20°C aliquot->storage_neg20 Short-term storage_4 4°C aliquot->storage_4 Test storage_rt Room Temp aliquot->storage_rt Test hplc_t0 HPLC Analysis (T=0) aliquot->hplc_t0 hplc_tx HPLC Analysis (Time Points) storage_neg80->hplc_tx storage_neg20->hplc_tx storage_4->hplc_tx storage_rt->hplc_tx data_analysis Data Analysis & Comparison hplc_t0->data_analysis hplc_tx->data_analysis

Caption: Workflow for preparing and testing the stability of NVP-DPP728 stock solutions.

signaling_pathway GLP1 GLP-1 (Active) DPP4 DPP-IV Enzyme GLP1->DPP4 Degradation Insulin Insulin Secretion GLP1->Insulin Stimulates GLP1_inactive GLP-1 (Inactive) DPP4->GLP1_inactive NVP_DPP728 NVP-DPP728 NVP_DPP728->DPP4 Inhibition Glucose Glucose Homeostasis Insulin->Glucose Regulates

Caption: Mechanism of action of NVP-DPP728 in the GLP-1 signaling pathway.

logical_relationship start Start: Stock Solution Issue check_precipitate Precipitate Visible? start->check_precipitate warm_vortex Warm to RT & Vortex check_precipitate->warm_vortex Yes check_activity Loss of Activity? check_precipitate->check_activity No check_dissolved Fully Dissolved? warm_vortex->check_dissolved use_solution Use Solution check_dissolved->use_solution Yes fresh_stock Prepare Fresh Stock with Anhydrous DMSO check_dissolved->fresh_stock No check_activity->use_solution No hplc_check Check Purity with HPLC/LC-MS check_activity->hplc_check Yes degraded Degradation Confirmed? hplc_check->degraded degraded->use_solution No degraded->fresh_stock Yes

References

Impact of pH on NVP-DPP728 activity and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the activity and stability of the dipeptidyl peptidase-IV (DPP-IV) inhibitor, NVP-DPP728.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: At what pH should I run my DPP-IV inhibition assays with NVP-DPP728 for optimal activity?

A1: For optimal inhibitory activity of NVP-DPP728, it is recommended to perform enzymatic assays within the optimal pH range of its target, the DPP-IV enzyme. The optimal pH for DPP-IV activity is generally between 7.4 and 8.7. Assays are commonly conducted at a physiological pH of 7.4 to 8.0. Operating within this range ensures that the enzyme is in its most active conformation, providing a reliable baseline for assessing inhibitor potency.

Q2: I am seeing lower than expected potency (higher IC50) for NVP-DPP728. Could pH be a factor?

A2: Yes, the pH of your assay buffer can significantly impact the apparent potency of NVP-DPP728. If the pH is outside the optimal range for DPP-IV (7.4-8.7), the enzyme's activity will be reduced, which can affect the inhibition kinetics. Very low pH (below 5.0) can lead to the enzyme being essentially inactive. It is crucial to precisely prepare and verify the pH of your assay buffer. We recommend using a well-buffered system, such as Tris-HCl or phosphate (B84403) buffer, at a concentration sufficient to maintain the pH throughout the experiment.

Q3: How stable is NVP-DPP728 in aqueous solutions at different pH values?

A3: NVP-DPP728, a cyanopyrrolidine-containing compound, can be susceptible to hydrolysis, particularly at non-neutral pH. While specific stability data for NVP-DPP728 is not extensively published, studies on the closely related compound vildagliptin (B1682220) show significant degradation under strongly acidic and basic conditions, especially at elevated temperatures.[1][2] For routine use, it is recommended to prepare fresh solutions of NVP-DPP728 in a buffer close to neutral pH. For long-term storage, follow the manufacturer's recommendations, which typically involve storing the compound in a solid form at -20°C.

Q4: I need to prepare a stock solution of NVP-DPP728. What is the recommended solvent and storage procedure to ensure its stability?

A4: NVP-DPP728 is soluble in water and DMSO. For long-term storage, it is advisable to prepare a high-concentration stock solution in anhydrous DMSO and store it at -20°C or -80°C. When preparing aqueous working solutions for your experiments, it is best to make them fresh on the day of use from the DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.

Q5: My experiment requires incubating NVP-DPP728 for an extended period. How can I minimize potential pH-related degradation?

A5: To minimize degradation during long incubations, ensure your solution is buffered to a pH between 6.0 and 8.0. Avoid highly acidic or alkaline conditions. If possible, conduct incubations at a lower temperature (e.g., 4°C) to slow down potential hydrolytic degradation. It is also advisable to run a parallel control experiment to assess the stability of NVP-DPP728 under your specific experimental conditions.

Data on pH-Dependent Stability of a Cyanopyrrolidine DPP-IV Inhibitor

While specific kinetic data for the pH-dependent stability of NVP-DPP728 is limited in publicly available literature, the following tables summarize the stability of a closely related cyanopyrrolidine DPP-IV inhibitor, vildagliptin, under various pH conditions. This data provides a valuable reference for understanding the potential stability profile of NVP-DPP728.

Table 1: Degradation of Vildagliptin in Solution at 23°C [1]

ConditionTime (min)% Degradation
1M HCl (acidic)24059.28%
1M NaOH (basic)24084.33%
3% H₂O₂ (oxidative)18087.04%

Table 2: Kinetic Parameters for Vildagliptin Degradation at 23°C [1]

ConditionRate Constant (k) (s⁻¹)Half-life (t₀.₅) (hours)
1M HCl (acidic)1.73 x 10⁻⁴1.11
1M NaOH (basic)3.11 x 10⁻⁴0.62
3% H₂O₂ (oxidative)4.76 x 10⁻⁴0.40

Experimental Protocols

Protocol 1: Determining the pH-Activity Profile of NVP-DPP728

This protocol outlines a method to determine the inhibitory activity of NVP-DPP728 on DPP-IV at various pH values.

Materials:

  • Purified DPP-IV enzyme

  • NVP-DPP728

  • DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide)

  • A series of buffers covering a pH range (e.g., pH 4.0 to 10.0)

  • Microplate reader

Procedure:

  • Buffer Preparation: Prepare a set of buffers (e.g., citrate, phosphate, Tris, CAPS) at 0.5 pH unit intervals, covering the desired pH range.

  • Enzyme and Inhibitor Dilution: Prepare working solutions of DPP-IV and serial dilutions of NVP-DPP728 in each of the prepared buffers.

  • Assay Setup: In a 96-well plate, add the enzyme solution to wells containing either buffer (for control) or different concentrations of NVP-DPP728.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the DPP-IV substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the absorbance (or fluorescence) at the appropriate wavelength over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each condition. Determine the IC50 value of NVP-DPP728 at each pH by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Assessing the Chemical Stability of NVP-DPP728 at Different pH Values

This protocol describes a method to evaluate the stability of NVP-DPP728 in aqueous solutions across a range of pH values using High-Performance Liquid Chromatography (HPLC).

Materials:

  • NVP-DPP728

  • Buffers of different pH values (e.g., pH 3, 5, 7.4, 9)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile and water (HPLC grade)

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

Procedure:

  • Sample Preparation: Prepare solutions of NVP-DPP728 at a known concentration in each of the different pH buffers.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Sample Quenching (if necessary): Neutralize the pH of the acidic and basic samples to prevent further degradation before analysis.

  • HPLC Analysis: Inject the samples onto the HPLC system. Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate NVP-DPP728 from any potential degradation products.

  • Quantification: Monitor the peak area of the NVP-DPP728 peak at each time point.

  • Data Analysis: Plot the percentage of remaining NVP-DPP728 against time for each pH condition to determine the degradation kinetics.

Visualizations

experimental_workflow_ph_activity cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffers Prepare Buffers (pH 4.0 - 10.0) prep_reagents Prepare Enzyme, Inhibitor, and Substrate Solutions prep_buffers->prep_reagents plate_setup Set up 96-well plate: Enzyme + Inhibitor/Buffer prep_reagents->plate_setup Dispense pre_incubation Pre-incubate (37°C, 15 min) plate_setup->pre_incubation reaction_start Add Substrate (Initiate Reaction) pre_incubation->reaction_start read_plate Measure Absorbance/ Fluorescence (Kinetic) reaction_start->read_plate Measure calc_rates Calculate Initial Reaction Rates read_plate->calc_rates calc_ic50 Determine IC50 at each pH calc_rates->calc_ic50

Caption: Workflow for determining the pH-activity profile of NVP-DPP728.

experimental_workflow_ph_stability cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis HPLC Analysis prep_solutions Prepare NVP-DPP728 Solutions in Buffers (pH 3, 5, 7.4, 9) incubate Incubate at 37°C prep_solutions->incubate sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sampling quench Neutralize Samples sampling->quench hplc_analysis Inject Samples into HPLC quench->hplc_analysis quantify Quantify Peak Area of NVP-DPP728 hplc_analysis->quantify analyze_kinetics Plot % Remaining vs. Time (Determine Degradation Rate) quantify->analyze_kinetics

Caption: Workflow for assessing the pH stability of NVP-DPP728 via HPLC.

References

NVP-DPP728 interference with assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NVP-DPP728. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of NVP-DPP728 in various experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential interference with assay reagents and other common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for NVP-DPP728?

A1: NVP-DPP728 is a potent and selective, slow-binding inhibitor of dipeptidyl peptidase IV (DPP-4).[1] It functions by forming a novel, reversible, nitrile-dependent complex with the enzyme.[1] This inhibition of DPP-4 prevents the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), leading to potentiation of insulin (B600854) release in response to glucose.[1]

Q2: What are the solubility and storage recommendations for NVP-DPP728?

A2: NVP-DPP728 is soluble in water and DMSO. For short-term storage (days to weeks), it is recommended to store the compound in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it should be kept at -20°C.

Q3: Will NVP-DPP728 interfere with my DPP-4 activity assay?

A3: Yes, direct and significant interference is expected. NVP-DPP728 is a DPP-4 inhibitor, and its primary function is to reduce the activity of the DPP-4 enzyme. This is the intended pharmacological effect. Therefore, in a DPP-4 activity assay, the presence of NVP-DPP728 will lead to a dose-dependent decrease in the measured enzyme activity.

Q4: Can NVP-DPP728 affect the measurement of incretin hormones like GLP-1?

A4: NVP-DPP728 will affect the in vivo and cellular levels of active GLP-1 but is not expected to directly interfere with the chemistry of most GLP-1 immunoassays (e.g., ELISA). By inhibiting DPP-4, NVP-DPP728 prevents the breakdown of GLP-1, leading to higher concentrations of the active hormone. When measuring GLP-1 levels from a biological sample treated with NVP-DPP728, you should expect to see an increase. This is a physiological effect, not an analytical interference. However, it is always good practice to perform spike and recovery experiments to rule out any matrix effects or unforeseen interactions with your specific assay components.

Q5: Are there known off-target effects for NVP-DPP728?

A5: As a cyanopyrrolidine-based inhibitor, NVP-DPP728 may exhibit some activity against other dipeptidyl peptidases, such as DPP-2, DPP-8, and DPP-9, though it is designed to be selective for DPP-4.[2] The nitrile group of some cyanopyrrolidine inhibitors can be metabolized, and these metabolites might have different activity profiles.[2]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in DPP-4 Activity Assays

This guide addresses common problems when using NVP-DPP728 in a DPP-4 enzymatic assay.

Observed Problem Potential Cause Recommended Solution
Higher than expected IC50 value (lower potency) Substrate concentration is too high: In competitive inhibition, a high substrate concentration can outcompete the inhibitor.[3]Use a substrate concentration at or below the Michaelis-Menten constant (Km) for the enzyme.[3]
Degraded NVP-DPP728: Improper storage or multiple freeze-thaw cycles can lead to compound degradation.Prepare a fresh stock solution of NVP-DPP728. Always use a known DPP-4 inhibitor as a positive control to confirm assay performance.
Inactive DPP-4 enzyme: The enzyme may have lost activity due to improper storage or handling.Verify the activity of the DPP-4 enzyme in a control experiment without any inhibitor.
High variability between replicate wells Inconsistent pipetting: Small errors in pipetting volumes of the inhibitor, enzyme, or substrate can lead to significant variability.Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, consider automated liquid handlers.
Temperature fluctuations: Enzyme activity is sensitive to temperature. Inconsistent temperature across the assay plate can cause variability.Ensure the plate is incubated at a stable and uniform temperature. Allow all reagents to reach the assay temperature before starting the reaction.
Inadequate mixing: Failure to properly mix the reagents in each well can result in uneven reaction rates.Gently tap the plate or use a plate shaker after adding reagents to ensure thorough mixing.
No inhibition observed Incorrect assay setup: Errors in reagent concentrations, incubation times, or instrument settings.Carefully review the experimental protocol. Ensure all steps are followed correctly.
NVP-DPP728 concentration too low: The concentrations tested may be below the effective range for inhibition.Test a wider range of NVP-DPP728 concentrations.
Issue 2: Potential Interference in Fluorescence-Based Assays

Many DPP-4 activity assays utilize a fluorogenic substrate, such as H-Gly-Pro-AMC. NVP-DPP728, or impurities in the sample, could potentially interfere with the fluorescence reading.

Observed Problem Potential Cause Recommended Solution
High background fluorescence Autofluorescence of NVP-DPP728: The compound itself may be fluorescent at the excitation and emission wavelengths of the assay.Compound Control: Run control wells containing NVP-DPP728 and all other assay components except the DPP-4 enzyme. Subtract the fluorescence of this control from your experimental wells.
Contamination of reagents: Buffers or other reagents may be contaminated with fluorescent substances.Use high-purity reagents and water. Test the background fluorescence of each assay component individually.
Quenching of fluorescence signal (lower than expected signal) Inner filter effect: NVP-DPP728 may absorb light at the excitation or emission wavelength of the fluorophore, leading to a reduced signal.Determine Absorbance Spectrum: If possible, measure the absorbance spectrum of NVP-DPP728 to see if it overlaps with the excitation or emission wavelengths of your fluorophore. If there is significant overlap, consider using a different fluorophore with a shifted spectrum or using a non-fluorescence-based assay.
Direct quenching: The compound may directly interact with the fluorophore to quench its signal.If quenching is suspected, you can perform a control experiment with the fluorophore and varying concentrations of NVP-DPP728 (without the enzyme) to assess this effect.
Issue 3: Suspected Interference in Other Assay Types (e.g., Cell-Based Assays, ELISAs)

While the primary interference of NVP-DPP728 is with DPP-4 activity, it's important to consider potential non-specific effects in other assays.

Observed Problem Potential Cause Recommended Solution
Unexpected changes in cell viability assays (e.g., MTT, XTT) Direct effect on cellular metabolism: High concentrations of any compound can have non-specific effects on cell health and metabolism. The MTT/XTT assays rely on cellular reductase activity, which could be altered.[4]Use multiple viability assays: Confirm findings with an assay that has a different mechanism, such as a membrane integrity assay (e.g., trypan blue exclusion or a fluorescent live/dead stain).
Interference with assay chemistry: The nitrile group in NVP-DPP728 or the compound itself could potentially react with the tetrazolium salts used in these assays.Cell-free control: Run a control with the assay reagents and NVP-DPP728 in the absence of cells to check for direct reduction of the dye.
Inconsistent results in an ELISA Matrix effects: The presence of NVP-DPP728 in the sample may alter the binding of the antibody to the target protein.Spike and Recovery: Add a known amount of the target analyte to your sample matrix (with and without NVP-DPP728) and determine if you can accurately measure it.
Non-specific binding: NVP-DPP728 could potentially interact with the antibodies or other proteins used in the ELISA.Ensure adequate blocking steps are used in your ELISA protocol.[5] Consider using a different antibody pair if interference is suspected.

Experimental Protocols

Key Experiment: In Vitro DPP-4 Inhibition Assay

This protocol describes a typical fluorometric assay to determine the IC50 value of NVP-DPP728.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • NVP-DPP728 stock solution (in DMSO or water)

  • Fluorogenic DPP-4 substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare Reagents:

    • Dilute the DPP-4 enzyme to the desired working concentration in cold assay buffer.

    • Prepare serial dilutions of NVP-DPP728 in assay buffer. Also prepare dilutions of the positive control.

    • Prepare the H-Gly-Pro-AMC substrate solution in assay buffer.

  • Assay Setup:

    • Add 20 µL of the NVP-DPP728 dilutions (or positive control, or buffer for no-inhibitor control) to the wells of the 96-well plate.

    • To check for compound autofluorescence, include control wells with the highest concentration of NVP-DPP728 but without the enzyme.

  • Pre-incubation:

    • Add 20 µL of the diluted DPP-4 enzyme solution to each well (except the no-enzyme controls).

    • Mix gently and incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the H-Gly-Pro-AMC substrate solution to all wells.

    • Mix gently.

  • Measurement:

    • Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Subtract the background fluorescence (from no-enzyme or no-substrate wells).

    • Normalize the data to the no-inhibitor control (100% activity).

    • Plot the percent inhibition versus the logarithm of the NVP-DPP728 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G cluster_0 DPP-4 Inhibition Pathway GLP1 Active GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Pancreas Pancreatic β-cells GLP1->Pancreas Stimulation Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 NVP_DPP728 NVP-DPP728 NVP_DPP728->DPP4 Inhibition Insulin Insulin Secretion Pancreas->Insulin

Caption: Mechanism of NVP-DPP728 action.

G cluster_1 Troubleshooting Workflow: High IC50 Value Start High IC50 Observed Check_Substrate Is [Substrate] <= Km? Start->Check_Substrate Lower_Substrate Lower [Substrate] Check_Substrate->Lower_Substrate No Check_Compound Is Compound Stock Fresh? Check_Substrate->Check_Compound Yes End Re-run Assay Lower_Substrate->End New_Compound Prepare Fresh Stock Check_Compound->New_Compound No Check_Enzyme Is Enzyme Active? Check_Compound->Check_Enzyme Yes New_Compound->End New_Enzyme Use New Enzyme Aliquot Check_Enzyme->New_Enzyme No Review_Protocol Review Protocol for Errors Check_Enzyme->Review_Protocol Yes New_Enzyme->End Review_Protocol->End G cluster_2 Experimental Workflow: DPP-4 Inhibition Assay Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate Add Inhibitor/Controls to Plate Prep->Plate PreIncubate Add Enzyme & Pre-incubate Plate->PreIncubate React Add Substrate to Start Reaction PreIncubate->React Read Measure Fluorescence React->Read Analyze Analyze Data & Calculate IC50 Read->Analyze

References

Technical Support Center: Best Practices for Handling NVP-DPP728 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of NVP-DPP728 dihydrochloride (B599025) in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and key data presented for your convenience.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the handling and use of NVP-DPP728 dihydrochloride.

Q1: How should I store this compound powder and its stock solutions?

A: Proper storage is critical to maintain the compound's stability and activity.

  • Powder (Lyophilized): Store the lyophilized powder at -20°C in a desiccated environment.[1] When stored correctly, the solid form is stable for up to 36 months.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[2]

  • Stock Solutions: Prepare aliquots of your stock solution to avoid multiple freeze-thaw cycles.[1] These aliquots should be stored at -20°C or below and are typically stable for up to one month.[1][3] For daily use, a solution can be kept at 4°C for a short period, but long-term storage at this temperature is not recommended.

Q2: What is the best solvent for reconstituting this compound?

A: this compound is soluble in both water and DMSO up to 100 mM. For most biological experiments, sterile, deionized water is a suitable solvent. If using DMSO for initial solubilization, ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: I am observing high variability in my IC50 values for this compound. What could be the cause?

A: High variability in IC50 values can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inconsistent Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques. For high-throughput screening, automated liquid handlers can minimize this variability.

  • Temperature Fluctuations: Maintain a stable incubation temperature using a calibrated incubator or water bath. Allow plates to equilibrate to the assay temperature before adding reagents.

  • Reagent Degradation: Prepare fresh enzyme and substrate solutions for each experiment. Store stock solutions in single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents. Use plate sealers or avoid using the outermost wells for critical samples.

  • Inconsistent Mixing: Ensure thorough mixing of reagents in each well by gently tapping the plate or using a plate shaker.

Q4: My this compound is showing lower than expected potency or no inhibition. What should I do?

A: If you observe a lack of inhibitory activity, consider the following:

  • Inactive Compound: The compound may have degraded due to improper storage or handling. Prepare a fresh stock solution from the lyophilized powder.

  • Inactive Enzyme: Verify the activity of your DPP-IV enzyme using a control experiment with no inhibitor.

  • Assay Conditions: Review your experimental protocol to ensure all reagent concentrations, incubation times, and detection settings are correct.

  • Substrate Concentration: If the substrate concentration is significantly higher than its Michaelis-Menten constant (Km), it can outcompete the inhibitor. It is advisable to use a substrate concentration at or below the Km value.

  • Use of a Positive Control: To confirm that your assay is working correctly, include a known DPP-IV inhibitor, such as Sitagliptin or Vildagliptin, as a positive control.[4]

Q5: I am observing a high background signal in my fluorescence-based DPP-IV inhibition assay. How can I resolve this?

A: A high background signal can interfere with accurate measurements.

  • Autofluorescence of Components: Measure the fluorescence of each component (substrate, enzyme, buffer, and this compound) individually to identify the source of the autofluorescence.

  • Compound Autofluorescence: If this compound is autofluorescent at the wavelengths used, run a control well containing the compound but no enzyme. Subtract this background fluorescence from your experimental wells.

  • Contaminated Reagents: Use high-purity reagents and water to prepare your buffers and solutions.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference(s)
Molecular Weight 371.27 g/mol [5][6]
Chemical Formula C₁₅H₁₈N₆O·2HCl[5][6]
Ki (Inhibition Constant) 11 nM[5][7]
IC50 (Half-maximal inhibitory concentration) 14 nM[5][6][7]
Solubility in Water Up to 100 mM
Solubility in DMSO Up to 100 mM
Purity ≥97%[5][6]

Experimental Protocols

Preparation of Stock and Working Solutions

1. Materials:

2. Protocol for a 10 mM Stock Solution:

  • Calculate the required mass of this compound using the formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) . For 1 mL of a 10 mM stock solution: 10 mM x 0.001 L x 371.27 g/mol = 3.71 mg.

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile water or DMSO to achieve the desired concentration.

  • Vortex briefly until the powder is completely dissolved. If needed, gentle warming in a 45-60°C water bath or sonication can aid dissolution.[3]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

3. Preparation of Working Solutions:

  • Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate assay buffer.

In Vitro DPP-IV Enzyme Inhibition Assay

1. Principle: This is a fluorescence-based assay that measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC (Aminomethylcoumarin), by DPP-IV. The resulting increase in fluorescence is proportional to the enzyme activity.

2. Materials:

  • This compound working solutions

  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

3. Assay Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, set up the following wells:

    • Blank: Assay buffer only.

    • Negative Control (No Inhibitor): DPP-IV enzyme and assay buffer.

    • Positive Control: DPP-IV enzyme and a known DPP-IV inhibitor (e.g., Sitagliptin).

    • Test Wells: DPP-IV enzyme and serial dilutions of this compound.

  • Add the DPP-IV enzyme to the appropriate wells and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

4. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

  • Subtract the average rate of the blank wells from all other wells.

  • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] x 100 .

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Signaling Pathway of this compound

NVP-DPP728_Signaling_Pathway NVP NVP-DPP728 dihydrochloride DPP4 DPP-IV Enzyme NVP->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive GLP1_active Active GLP-1 GLP1_active->DPP4 Degrades Pancreas Pancreatic β-cells GLP1_active->Pancreas Stimulates Insulin Increased Insulin Secretion Pancreas->Insulin Glucose Reduced Blood Glucose Insulin->Glucose

Caption: Mechanism of action of this compound.

Experimental Workflow for DPP-IV Inhibition Assay

DPP-IV_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents: - NVP-DPP728 dilutions - DPP-IV enzyme - Substrate (Gly-Pro-AMC) start->prep_reagents plate_setup Set up 96-well plate: - Blanks - Controls (Positive/Negative) - Test compound wells prep_reagents->plate_setup add_enzyme Add DPP-IV enzyme to wells (except blanks) plate_setup->add_enzyme pre_incubate Pre-incubate at 37°C (10-15 min) add_enzyme->pre_incubate add_substrate Add Gly-Pro-AMC substrate to all wells pre_incubate->add_substrate read_plate Kinetic fluorescence reading at 37°C (30-60 min) add_substrate->read_plate analyze_data Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a typical in vitro DPP-IV inhibition assay.

Troubleshooting Logic for Low Potency

Troubleshooting_Low_Potency start Low/No Inhibition Observed check_compound Is the compound active? start->check_compound prepare_fresh Prepare fresh stock solution check_compound->prepare_fresh No check_enzyme Is the enzyme active? check_compound->check_enzyme Yes prepare_fresh->start run_no_inhibitor_control Run control with enzyme and substrate only check_enzyme->run_no_inhibitor_control No check_assay Are assay conditions correct? check_enzyme->check_assay Yes run_no_inhibitor_control->start verify_protocol Verify concentrations, incubation times, and detector settings check_assay->verify_protocol No check_substrate Is substrate concentration too high? check_assay->check_substrate Yes verify_protocol->start optimize_substrate Use substrate concentration at or below Km check_substrate->optimize_substrate Yes positive_control Run a known DPP-IV inhibitor as a positive control check_substrate->positive_control No optimize_substrate->start

Caption: A logical workflow for troubleshooting low potency results.

References

Validation & Comparative

NVP-DPP728 vs sitagliptin efficacy and potency

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Efficacy and Potency of NVP-DPP728 and Sitagliptin (B1680988)

Published: December 12, 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two dipeptidyl peptidase-4 (DPP-4) inhibitors: NVP-DPP728 and sitagliptin. The information presented is based on available preclinical data to assist researchers in understanding the characteristics of these compounds.

Mechanism of Action of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that rapidly inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release.[1][3] By inhibiting DPP-4, NVP-DPP728 and sitagliptin increase the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects in a glucose-dependent manner.[4][5]

cluster_0 Food Intake cluster_1 Pancreas cluster_2 DPP-4 Action cluster_3 DPP-4 Inhibitors Gut Gut Active GLP-1/GIP Active GLP-1/GIP Gut->Active GLP-1/GIP releases Beta-cells Beta-cells Insulin Insulin Beta-cells->Insulin secretes Alpha-cells Alpha-cells Glucagon Glucagon Alpha-cells->Glucagon suppresses secretion of Active GLP-1/GIP->Beta-cells stimulates Active GLP-1/GIP->Alpha-cells inhibits DPP-4 DPP-4 Active GLP-1/GIP->DPP-4 Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production decreases Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4->Inactive GLP-1/GIP degrades to NVP-DPP728 / Sitagliptin NVP-DPP728 / Sitagliptin NVP-DPP728 / Sitagliptin->DPP-4 inhibit

Figure 1. Signaling pathway of DPP-4 inhibition.

Comparative Efficacy and Potency

The following table summarizes the key quantitative data for NVP-DPP728 and sitagliptin based on preclinical studies.

ParameterNVP-DPP728Sitagliptin
In Vitro Potency
Ki (human DPP-4)11 nM[3]Not Reported
IC50 (human DPP-4)Not Reported18 nM[6]
In Vivo Efficacy
Animal ModelAged Wistar and F344 rats[4][7]ob/ob mice[8]
EffectImproved glucose tolerance and potentiated early insulin response during OGTT.[4][7]~35% reduction in glucose excursion at 8 hours post-dose (10 mg/kg).[8]
Obese Zucker rats[2][9]Rats with diabetic nephropathy[10]
EffectAmplified early insulin response and normalized glucose excursions during OGTT.[2][9]Dose-dependent improvement in blood glucose control and renal pathology.[10]
Pharmacokinetics
In Vivo DurationShorter duration of action in vivo compared to vildagliptin.[8]Long duration of action, with >70% DPP-4 inhibition at 8 hours post-dose (10 mg/kg in mice).[8]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay determines the in vitro inhibitory potency of a test compound against the DPP-4 enzyme.

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis prep_inhibitor Prepare serial dilutions of NVP-DPP728 or Sitagliptin add_components Add inhibitor, enzyme, and assay buffer to 96-well plate prep_inhibitor->add_components prep_enzyme Prepare DPP-4 enzyme solution prep_enzyme->add_components prep_substrate Prepare fluorogenic substrate (e.g., Gly-Pro-AMC) add_substrate Initiate reaction by adding substrate prep_substrate->add_substrate pre_incubate Pre-incubate mixture add_components->pre_incubate pre_incubate->add_substrate measure_fluorescence Measure fluorescence over time (Excitation: ~360 nm, Emission: ~460 nm) add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 from dose-response curve measure_fluorescence->calculate_ic50

Figure 2. Workflow for in vitro DPP-4 inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of the test compounds.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)

  • Test compounds (NVP-DPP728, sitagliptin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of NVP-DPP728 and sitagliptin in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the test compound dilutions, recombinant DPP-4 enzyme, and assay buffer.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a microplate reader at appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC).

  • Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the percent inhibition versus log-concentration data to a sigmoidal dose-response curve. For Ki determination, further kinetic studies are performed under varying substrate concentrations.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to evaluate the in vivo efficacy of antihyperglycemic agents by assessing their effect on glucose disposal after an oral glucose challenge.

Objective: To determine the effect of NVP-DPP728 or sitagliptin on glucose tolerance in an animal model of diabetes or insulin resistance.

Animal Models:

  • Aged Wistar or Fischer 344 rats[4][7]

  • Obese Zucker (fa/fa) rats[2][9]

  • ob/ob mice[8]

Procedure:

  • Acclimatization and Fasting: Animals are acclimatized to the experimental conditions. Prior to the test, animals are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Sample: A baseline blood sample (t=0) is collected, usually from the tail vein, to measure fasting blood glucose and insulin levels.

  • Compound Administration: The test compound (NVP-DPP728 or sitagliptin) or vehicle is administered orally (p.o.) at a predetermined dose.

  • Glucose Challenge: After a specific time following compound administration (e.g., 30-60 minutes), a concentrated glucose solution (e.g., 1-2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Biochemical Analysis: Blood glucose concentrations are measured immediately using a glucometer. Plasma samples can be stored for later analysis of insulin and active GLP-1 levels using ELISA kits.

  • Data Analysis: The blood glucose excursion is plotted against time. The area under the curve (AUC) for glucose is calculated to quantify the overall glycemic response. A reduction in the glucose AUC in the drug-treated group compared to the vehicle group indicates improved glucose tolerance.

start Fast Animals (12-16 hours) baseline Collect Baseline Blood Sample (t=0) start->baseline administer Administer NVP-DPP728, Sitagliptin, or Vehicle (p.o.) baseline->administer glucose Oral Glucose Challenge (1-2 g/kg) administer->glucose sampling Collect Blood Samples at multiple time points glucose->sampling analysis Measure Blood Glucose and Plasma Insulin sampling->analysis auc Calculate Glucose Area Under the Curve (AUC) analysis->auc

Figure 3. Experimental workflow for an in vivo Oral Glucose Tolerance Test (OGTT).

References

A Comparative Analysis of NVP-DPP728 and Vildagliptin Binding Kinetics to DPP-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding kinetics of two dipeptidyl peptidase-4 (DPP-4) inhibitors: NVP-DPP728 and vildagliptin (B1682220). The data presented is compiled from published studies to offer an objective overview of their interaction with the DPP-4 enzyme, a key target in the management of type 2 diabetes.

Executive Summary

Both NVP-DPP728 and vildagliptin are potent inhibitors of the DPP-4 enzyme. NVP-DPP728 is characterized as a slow-binding inhibitor. Vildagliptin also exhibits slow, tight-binding properties with a very slow dissociation rate. While a direct head-to-head comparison under identical experimental conditions is not available in the cited literature, the existing data provides valuable insights into their respective binding characteristics.

Quantitative Binding Kinetics

The following table summarizes the available quantitative data for the binding of NVP-DPP728 and vildagliptin to the DPP-4 enzyme. It is important to note that the data for each compound were obtained from separate studies, and therefore, direct comparison should be made with caution.

ParameterNVP-DPP728Vildagliptin
Inhibition Constant (Ki) 11 nM[1]-
Association Rate (kon) 1.3 x 105 M-1s-1[1]7.1 x 104 M-1s-1[2]
Dissociation Rate (koff) 1.3 x 10-3 s-1[1]1.8 x 10-4 s-1[2]
Dissociation Constant (Kd) 12 nM[1]2.5 nM[2]
Dissociation Half-life (t1/2) ~10 minutes[1]-
Binding Characteristics Slow-binding, reversible[1]Slow, tight-binding[2]

Mechanism of Action: DPP-4 Inhibition

Both NVP-DPP728 and vildagliptin exert their therapeutic effects by inhibiting the DPP-4 enzyme.[3][4][5] DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, these compounds increase the circulating levels of active GLP-1 and GIP.[3][6] This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppression of glucagon (B607659) release from pancreatic α-cells, ultimately resulting in improved glycemic control.[3][6][7]

cluster_0 DPP-4 Inhibition Pathway Food Food Intake Gut Gut L-cells Food->Gut stimulates GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Pancreas Pancreas GLP1_GIP->Pancreas act on Beta_cells β-cells GLP1_GIP->Beta_cells stimulates Alpha_cells α-cells GLP1_GIP->Alpha_cells inhibits Inactive Inactive Peptides DPP4->Inactive degrades Pancreas->Beta_cells Pancreas->Alpha_cells Insulin ↑ Insulin Secretion Beta_cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_cells->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (reduces hepatic glucose output) Inhibitor NVP-DPP728 or Vildagliptin Inhibitor->DPP4 inhibits A Prepare Reagents (DPP-4, Inhibitor, Substrate) B Incubate DPP-4 with Inhibitor A->B C Add Fluorogenic Substrate B->C D Incubate at 37°C C->D E Measure Fluorescence (Ex/Em ~360/460 nm) D->E F Data Analysis (Calculate % Inhibition, IC50, Ki) E->F A Immobilize DPP-4 on Sensor Chip B Inject Buffer (Baseline) A->B C Inject Inhibitor (Association) B->C D Inject Buffer (Dissociation) C->D E Regenerate Chip Surface D->E F Data Analysis (Determine kon, koff, KD) E->F

References

A Comparative Analysis of NVP-DPP728 and Other DPP-4 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus. Their mechanism of action involves the inhibition of the DPP-4 enzyme, which rapidly inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the action of these incretins, DPP-4 inhibitors enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release, thereby improving glycemic control. NVP-DPP728 was one of the early, potent, and selective DPP-4 inhibitors that provided crucial proof-of-concept for this therapeutic class. This guide provides a comparative analysis of NVP-DPP728 and other well-established DPP-4 inhibitors, focusing on their biochemical properties, selectivity, and in vivo efficacy, supported by experimental data.

Biochemical Potency and Enzyme Kinetics

The in vitro potency of DPP-4 inhibitors is a key determinant of their pharmacological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. NVP-DPP728 is a potent, slow-binding, and reversible inhibitor of human DPP-4.[1][2]

InhibitorHuman DPP-4 IC50 (nM)Human DPP-4 Ki (nM)
NVP-DPP728 22[3]11[1]
Sitagliptin (B1680988) 19-
Vildagliptin (B1682220) 62-
Saxagliptin (B632) 50-
Alogliptin <10-
Linagliptin 1-

Note: IC50 values can vary depending on the assay conditions. The data presented are for comparative purposes.

Selectivity Profile

InhibitorSelectivity for DPP-4 over DPP-8 (fold)Selectivity for DPP-4 over DPP-9 (fold)
NVP-DPP728 Data not availableData not available
Sitagliptin >2600>2600
Vildagliptin >200>2000
Saxagliptin >94>250
Alogliptin >10,000>10,000
Linagliptin >10,000>10,000

In Vivo Efficacy: Preclinical Studies

The ultimate measure of a DPP-4 inhibitor's potential is its ability to improve glucose homeostasis in vivo. Preclinical studies in various animal models have been instrumental in demonstrating the efficacy of these compounds.

NVP-DPP728 in Animal Models

Studies in aged Wistar and Fischer 344 rats demonstrated that NVP-DPP728 improved glucose tolerance and potentiated the early insulin response following an oral glucose challenge by inhibiting plasma DPP-4 activity.[6] In obese Zucker rats, a model of mild type 2 diabetes, oral administration of NVP-DPP728 significantly amplified the early phase of the insulin response to an oral glucose load and normalized glucose excursions.[5] These effects were attributed to the increased circulating concentrations of active GLP-1.[5]

Comparative In Vivo Duration of Action

A head-to-head study in ob/ob mice compared the duration of in vivo DPP-4 inhibition of NVP-DPP728 with sitagliptin and vildagliptin. NVP-DPP728 was found to be a shorter-acting inhibitor compared to the long-acting inhibitors sitagliptin and vildagliptin.[7] After an oral dose of 10 mg/kg, NVP-DPP728 inhibited DPP-4 activity by up to 80% for 60 minutes, with activity recovering by 4 hours. In contrast, both sitagliptin and vildagliptin maintained over 70% inhibition at 8 hours.[7]

Another study in Zucker fatty rats showed that an inhibitory antibody against DPP-IV had similar efficacy in improving glucose tolerance as sitagliptin.[8]

Pharmacokinetic Profile

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for determining its dosing regimen and overall clinical utility. While detailed pharmacokinetic parameters for NVP-DPP728 in preclinical species are not widely published, other DPP-4 inhibitors have been extensively characterized. For instance, saxagliptin has been shown to be rapidly absorbed with good bioavailability (50-75%) in rats, dogs, and monkeys.[9]

Due to the limited availability of public data, a direct comparative table of pharmacokinetic parameters for NVP-DPP728 and other DPP-4 inhibitors cannot be comprehensively compiled at this time.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the in vitro potency of DPP-4 inhibitors.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add a small volume of the diluted test compound or vehicle (DMSO) to the wells of the microplate.

  • Add a solution of recombinant human DPP-4 to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro DPP Selectivity Assay

To determine the selectivity of an inhibitor, a similar enzymatic assay is performed using recombinant DPP-8 and DPP-9 enzymes. The IC50 values for the inhibitor against DPP-8 and DPP-9 are determined and compared to the IC50 value against DPP-4 to calculate the selectivity fold.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol outlines a typical procedure to assess the in vivo efficacy of a DPP-4 inhibitor.

Animals:

  • Male Zucker fatty rats or other relevant diabetic models.

Procedure:

  • Fast the animals overnight (e.g., 12-16 hours) with free access to water.

  • Administer the test compound (e.g., NVP-DPP728) or vehicle orally at a specified dose and time before the glucose challenge.

  • At time zero, administer a glucose solution orally (e.g., 2 g/kg).

  • Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Measure blood glucose concentrations using a glucometer.

  • Plasma can also be collected to measure insulin and active GLP-1 levels.

  • The area under the curve (AUC) for glucose is calculated to assess the overall improvement in glucose tolerance.

Visualizations

GLP1_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake L-cell L-cell Food Intake->L-cell stimulates Active GLP-1 Active GLP-1 L-cell->Active GLP-1 releases Beta-cell Beta-cell Active GLP-1->Beta-cell stimulates Alpha-cell Alpha-cell Active GLP-1->Alpha-cell inhibits DPP-4 DPP-4 Active GLP-1->DPP-4 substrate Insulin Release Insulin Release Beta-cell->Insulin Release increases Glucagon Release Glucagon Release Alpha-cell->Glucagon Release decreases Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 inactivates NVP-DPP728 NVP-DPP728 NVP-DPP728->DPP-4 inhibits Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production stimulates

Caption: GLP-1 signaling pathway and the action of NVP-DPP728.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis DPP-4 Inhibition Assay DPP-4 Inhibition Assay IC50 Determination IC50 Determination DPP-4 Inhibition Assay->IC50 Determination DPP-8/9 Selectivity Assay DPP-8/9 Selectivity Assay Selectivity Fold Calculation Selectivity Fold Calculation DPP-8/9 Selectivity Assay->Selectivity Fold Calculation Animal Model (e.g., Zucker Rat) Animal Model (e.g., Zucker Rat) Oral Glucose Tolerance Test (OGTT) Oral Glucose Tolerance Test (OGTT) Animal Model (e.g., Zucker Rat)->Oral Glucose Tolerance Test (OGTT) Blood Glucose Measurement Blood Glucose Measurement Oral Glucose Tolerance Test (OGTT)->Blood Glucose Measurement Insulin/GLP-1 Measurement Insulin/GLP-1 Measurement Oral Glucose Tolerance Test (OGTT)->Insulin/GLP-1 Measurement Compound Synthesis Compound Synthesis Compound Synthesis->DPP-4 Inhibition Assay Compound Synthesis->DPP-8/9 Selectivity Assay Compound Synthesis->Animal Model (e.g., Zucker Rat)

Caption: General experimental workflow for DPP-4 inhibitor characterization.

References

NVP-DPP728: A Comparative Selectivity Profile Against Newer Gliptins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of the early dipeptidyl peptidase-4 (DPP-4) inhibitor, NVP-DPP728, with that of newer-generation gliptins. The objective is to offer a clear, data-driven perspective for researchers in metabolic diseases and drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for inhibitor profiling, and provides visual representations of relevant biological pathways and experimental workflows.

Executive Summary

NVP-DPP728 is a potent inhibitor of DPP-4, a key enzyme in the regulation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). While effective, the development of newer DPP-4 inhibitors (gliptins) has focused on improving selectivity to minimize potential off-target effects, particularly against the closely related enzymes DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical studies. This guide compiles available data to compare the selectivity of NVP-DPP728 with that of widely used gliptins, including sitagliptin, vildagliptin, saxagliptin, alogliptin, and linagliptin.

Data Presentation: Comparative Selectivity of DPP-4 Inhibitors

The following table summarizes the inhibitory activity (IC50 or Ki values) of NVP-DPP728 and newer gliptins against DPP-4, DPP-8, and DPP-9. A higher selectivity ratio (IC50 for DPP-8 or DPP-9 / IC50 for DPP-4) indicates a more selective inhibitor for DPP-4.

Disclaimer: The data presented below are compiled from various scientific publications. Direct comparison of absolute values should be made with caution as experimental conditions can vary between studies.

InhibitorDPP-4 IC50/Ki (nM)DPP-8 IC50/Ki (nM)DPP-9 IC50/Ki (nM)Selectivity Ratio (DPP-8/DPP-4)Selectivity Ratio (DPP-9/DPP-4)
NVP-DPP728 11 (Ki)[1], 5-10 (IC50)Data Not AvailableData Not AvailableData Not AvailableData Not Available
Sitagliptin 19>10,000>10,000>526>526
Vildagliptin 62~2,300~300~37~5
Saxagliptin 50~3,500~2,900~70~58
Alogliptin <10>10,000>10,000>1,000>1,000
Linagliptin 1>10,000>10,000>10,000>10,000

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for in vitro DPP inhibition assays.

In Vitro DPP-4, DPP-8, and DPP-9 Inhibition Assay (Fluorometric Method)

This protocol is a standard method for determining the potency of inhibitors against DPP enzymes.

a. Materials and Reagents:

  • Recombinant human DPP-4, DPP-8, or DPP-9 enzyme

  • Fluorogenic substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (e.g., 50 mM, pH 7.5) or HEPES, containing NaCl and a carrier protein like BSA.

  • Test inhibitors (e.g., NVP-DPP728, newer gliptins) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well black microplates

  • Fluorescence microplate reader

b. Assay Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, the diluted inhibitor solutions, and the recombinant DPP enzyme.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC). The rate of fluorescence increase is proportional to the enzyme activity.

  • Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background fluorescence).

c. Data Analysis:

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Determination of Ki (Inhibition Constant)

For a more detailed characterization of the inhibitor's binding affinity, the inhibition constant (Ki) can be determined. This typically involves performing the inhibition assay at multiple substrate concentrations.

a. Procedure:

  • Follow the general procedure for the fluorometric inhibition assay.

  • For each inhibitor concentration, perform the assay at a range of Gly-Pro-AMC substrate concentrations (e.g., from 0.5 to 10 times the Km value of the substrate for the specific enzyme).

  • Determine the initial reaction velocities for all combinations of inhibitor and substrate concentrations.

b. Data Analysis:

  • Analyze the data using enzyme kinetic models, such as the Michaelis-Menten equation, and plot the data using methods like Lineweaver-Burk or Dixon plots.

  • The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined from these plots.

  • The Ki value can be calculated from the relationship between the apparent Km or Vmax in the presence of the inhibitor and the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Pancreatic β-cell) GLP-1 GLP-1 DPP-4 DPP-4 GLP-1->DPP-4 Degradation GLP1R GLP-1 Receptor GLP-1->GLP1R Binds to Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 DPP-4_Inhibitor DPP-4 Inhibitor (e.g., NVP-DPP728, Gliptins) DPP-4_Inhibitor->DPP-4 AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Mobilizes Epac2->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

Caption: GLP-1 Signaling Pathway in Pancreatic β-cells.

Experimental Workflow

DPP4_Inhibitor_Screening_Workflow cluster_preparation Assay Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cluster_comparison Selectivity Profile Comparison A Prepare Reagents: - DPP-4, DPP-8, DPP-9 Enzymes - Fluorogenic Substrate - Assay Buffer C Dispense Reagents into 96-well Plate: - Enzymes - Inhibitors A->C B Prepare Inhibitor Dilutions: - NVP-DPP728 - Newer Gliptins B->C D Pre-incubate to allow Inhibitor-Enzyme Binding C->D E Initiate Reaction with Substrate D->E F Monitor Fluorescence Signal over Time E->F G Calculate Reaction Velocities F->G H Determine % Inhibition G->H I Generate Dose-Response Curves H->I J Calculate IC50 Values I->J K Calculate Selectivity Ratios (IC50 DPP-8/DPP-4 & IC50 DPP-9/DPP-4) J->K L Compare Selectivity Profiles of NVP-DPP728 and Newer Gliptins K->L

Caption: Experimental Workflow for DPP-4 Inhibitor Selectivity Profiling.

References

Validating the Inhibitory Activity of NVP-DPP728: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the inhibitory activity of NVP-DPP728, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, in a new experimental model. It offers a comparative analysis with other well-established DPP-4 inhibitors, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to NVP-DPP728 and DPP-4 Inhibition

NVP-DPP728 is a reversible and potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in glucose homeostasis.[1] DPP-4 is responsible for the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, NVP-DPP728 increases the circulating levels of active incretins, which in turn enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release. This mechanism of action makes DPP-4 inhibitors a significant class of therapeutic agents for the management of type 2 diabetes. NVP-DPP728 specifically has a reported inhibitory constant (Ki) of 11 nM for human DPP-4.[1]

Comparative Inhibitory Activity of DPP-4 Inhibitors

The inhibitory potency of NVP-DPP728 can be benchmarked against other clinically relevant DPP-4 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness. The table below summarizes the reported IC50 values for NVP-DPP728 and a selection of comparator compounds. It is important to note that IC50 values can vary depending on the specific experimental conditions.

InhibitorReported IC50 / Ki Value (nM)Reference(s)
NVP-DPP728 Ki: 11 [1]
Sitagliptin18, 4.38[2][3]
Vildagliptin (B1682220)4.5[4]
Saxagliptin (B632)26, 50, Ki: 1.3[5][6][7]
Alogliptin>10,000-fold selectivity[8]

Experimental Protocols for Validating Inhibitory Activity

To validate the inhibitory activity of NVP-DPP728 in a new model, standardized and reproducible experimental protocols are essential. Below are detailed methodologies for both in vitro enzymatic assays and cell-based assays.

In Vitro DPP-4 Enzyme Inhibition Assay (Fluorometric)

This assay directly measures the ability of NVP-DPP728 to inhibit the enzymatic activity of purified DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • NVP-DPP728 and comparator inhibitors (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NVP-DPP728 and comparator inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitors in DPP-4 Assay Buffer to achieve a range of desired concentrations.

    • Prepare the DPP-4 enzyme solution in DPP-4 Assay Buffer to the recommended concentration.

    • Prepare the Gly-Pro-AMC substrate solution in DPP-4 Assay Buffer.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add 30 µL of DPP-4 Assay Buffer.

    • Add 10 µL of the diluted inhibitor solutions (or solvent for control wells).

    • Add 10 µL of the diluted DPP-4 enzyme solution to all wells except for the blank controls.

    • Mix gently and incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence intensity in kinetic mode at 37°C for 30 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[9][10]

Cell-Based DPP-4 Inhibition Assay

This assay assesses the ability of NVP-DPP728 to inhibit DPP-4 activity in a cellular context.

Materials:

  • HepG2 cells (or another suitable cell line expressing DPP-4)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • A specific, cell-permeable DPP-4 fluorescent probe (e.g., GP-BAN)[11]

  • NVP-DPP728 and comparator inhibitors

  • Phosphate-buffered saline (PBS)

  • 96-well clear-bottom black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture:

    • Seed HepG2 cells in a 96-well plate at an optimized density and allow them to adhere and grow overnight.

  • Inhibitor Treatment:

    • Prepare various concentrations of NVP-DPP728 and comparator inhibitors in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the inhibitors.

    • Incubate the cells with the inhibitors for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Probe Loading and Measurement:

    • After incubation, wash the cells twice with PBS.

    • Add the cell-permeable DPP-4 fluorescent probe (e.g., GP-BAN) to each well and incubate for 60 minutes at 37°C.[11]

    • Wash the cells three times with PBS to remove excess probe.[11]

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific probe.

  • Data Analysis:

    • Calculate the percent inhibition of cellular DPP-4 activity for each inhibitor concentration compared to the untreated control.

    • Determine the IC50 value as described for the in vitro assay.

Visualizing the Mechanism and Workflow

To further elucidate the context of NVP-DPP728's action and the experimental process, the following diagrams are provided.

DPP4_Signaling_Pathway Ingestion Food Ingestion Gut Gut L-cells Ingestion->Gut stimulates GLP1_GIP Active GLP-1 & GIP (Incretins) Gut->GLP1_GIP releases Pancreas Pancreas GLP1_GIP->Pancreas acts on DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 is degraded by Insulin Insulin Secretion Pancreas->Insulin increases Glucagon Glucagon Secretion Pancreas->Glucagon decreases Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose contributes to Inactive Inactive GLP-1 & GIP DPP4->Inactive NVP_DPP728 NVP-DPP728 NVP_DPP728->DPP4 inhibits

DPP-4 Signaling Pathway and Inhibition

Experimental_Workflow cluster_0 In Vitro Assay cluster_1 Cell-Based Assay Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitors) Plate_Setup Plate Setup & Incubation (37°C, 10 min) Reagent_Prep->Plate_Setup Reaction Initiate Reaction with Substrate Plate_Setup->Reaction Measurement_invitro Kinetic Fluorescence Reading Reaction->Measurement_invitro Data_Analysis_invitro IC50 Determination Measurement_invitro->Data_Analysis_invitro compare Compare IC50 Values with known inhibitors Data_Analysis_invitro->compare Cell_Seeding Cell Seeding (HepG2) Inhibitor_Treatment Inhibitor Incubation Cell_Seeding->Inhibitor_Treatment Probe_Loading Fluorescent Probe Loading Inhibitor_Treatment->Probe_Loading Measurement_cell Endpoint Fluorescence Reading Probe_Loading->Measurement_cell Data_Analysis_cell IC50 Determination Measurement_cell->Data_Analysis_cell Data_Analysis_cell->compare start Start Validation start->Reagent_Prep start->Cell_Seeding

Experimental Workflow for Validation

References

NVP-DPP728: A Comparative Analysis of Peptidase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NVP-DPP728 is a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial in glucose homeostasis. Its efficacy as a therapeutic agent is intrinsically linked to its selectivity, minimizing off-target effects by avoiding interaction with other peptidases. This guide provides a comparative overview of the cross-reactivity of NVP-DPP728 with other peptidases, supported by available experimental data and detailed methodologies.

Executive Summary

Data Presentation: NVP-DPP728 Inhibition Profile

The table below summarizes the known inhibitory activity of NVP-DPP728 against human DPP-IV and indicates the absence of publicly available quantitative data for other related peptidases.

PeptidaseTarget NameNVP-DPP728 Inhibition (Ki)Data Availability
Dipeptidyl Peptidase-IVDPP-IV / CD2611 nM[1]Published
Dipeptidyl Peptidase-IIDPP-IIData Not AvailableNot Available
Dipeptidyl Peptidase-8DPP8Data Not AvailableNot Available
Dipeptidyl Peptidase-9DPP9Data Not AvailableNot Available
Fibroblast Activation ProteinFAPData Not AvailableNot Available
Prolyl OligopeptidasePREPData Not AvailableNot Available

Experimental Protocols

The following is a detailed, generalized methodology for determining the cross-reactivity of a test compound like NVP-DPP728 against a panel of peptidases. This protocol is based on common practices in the field for assessing enzyme inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibition constant (Ki) of NVP-DPP728 against a panel of purified human peptidases (DPP-IV, DPP-II, DPP8, DPP9, FAP, and PREP).

Materials:

  • Purified recombinant human peptidases (DPP-IV, DPP-II, DPP8, DPP9, FAP, PREP)

  • Fluorogenic or chromogenic substrates specific for each peptidase

  • NVP-DPP728 (test inhibitor)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well microplates (black or clear, depending on the detection method)

  • Microplate reader capable of fluorescence or absorbance detection

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of NVP-DPP728 in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid affecting enzyme activity.

  • Enzyme and Substrate Preparation:

    • Dilute each purified peptidase to a working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.

    • Prepare a working solution of the specific substrate for each enzyme in the assay buffer. The substrate concentration is typically at or below the Michaelis-Menten constant (Km) for the determination of IC50 values.

  • Assay Performance:

    • To each well of the microplate, add the following in order:

      • Assay buffer

      • NVP-DPP728 at various concentrations (or vehicle control)

      • Enzyme solution

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.

    • If determining the Ki value, the assay is performed at multiple substrate concentrations, and the data are fitted to the appropriate enzyme inhibition model (e.g., competitive, non-competitive).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep NVP-DPP728 Serial Dilution Incubation Enzyme + Inhibitor Pre-incubation Compound_Prep->Incubation Enzyme_Prep Peptidase Panel Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate Preparation Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Detection Kinetic Reading (Fluorescence/Absorbance) Reaction->Detection Velocity_Calc Calculate Reaction Velocities Detection->Velocity_Calc IC50_Curve Generate Dose-Response Curve Velocity_Calc->IC50_Curve IC50_Ki_Calc Determine IC50 / Ki Values IC50_Curve->IC50_Ki_Calc

Caption: Experimental workflow for assessing peptidase cross-reactivity.

Selectivity_Concept cluster_targets Potential Peptidase Targets NVP_DPP728 NVP-DPP728 DPP_IV DPP-IV NVP_DPP728->DPP_IV High Potency Inhibition (Ki = 11 nM) DPP_II DPP-II NVP_DPP728->DPP_II Low to No Inhibition DPP8 DPP8 NVP_DPP728->DPP8 Low to No Inhibition DPP9 DPP9 NVP_DPP728->DPP9 Low to No Inhibition FAP FAP NVP_DPP728->FAP Low to No Inhibition PREP PREP NVP_DPP728->PREP Low to No Inhibition

Caption: Conceptual diagram of NVP-DPP728's selectivity.

References

A Comparative Analysis of NVP-DPP728 and Other Gliptins on Glucagon-Like Peptide-1 Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the dipeptidyl peptidase-4 (DPP-4) inhibitor NVP-DPP728 and other prominent gliptins, namely sitagliptin (B1680988) and vildagliptin (B1682220), with a specific focus on their respective effects on glucagon-like peptide-1 (GLP-1) levels. This document synthesizes available preclinical data, outlines relevant experimental methodologies, and presents the information in a clear, structured format to aid in research and development efforts within the field of metabolic diseases.

Introduction to Gliptins and GLP-1

Gliptins represent a class of oral hypoglycemic agents that exert their therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, most notably GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, gliptins increase the circulating concentrations of active GLP-1.[1][2] Elevated active GLP-1 levels stimulate glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) secretion, and slow gastric emptying, all of which contribute to improved glycemic control.[3][4] NVP-DPP728 was one of the pioneering DPP-4 inhibitors investigated for the treatment of type 2 diabetes.

Comparative Efficacy on Active GLP-1 Levels

Direct head-to-head in vivo studies comparing the quantitative effects of NVP-DPP728, sitagliptin, and vildagliptin on active GLP-1 levels are limited in the publicly available scientific literature. However, individual studies in various animal models provide insights into the efficacy of each compound. It is a general finding that DPP-4 inhibitors can increase active GLP-1 concentrations by two- to three-fold.[1][2] The following table summarizes key findings from separate preclinical studies.

Disclaimer: The following data is compiled from different studies and should not be interpreted as a direct head-to-head comparison due to variations in experimental models, protocols, and analytical methods.

DPP-4 InhibitorAnimal ModelDosageKey Finding on Active GLP-1 LevelsCitation
NVP-DPP728 Obese Zucker RatsNot SpecifiedComplete prevention of active GLP-1 (7-36) amide inactivation following an oral glucose challenge.[5]
Sitagliptin MiceNot SpecifiedIncrease in plasma active GLP-1 from approximately 1.2 pmol/L (control) to 6.5 pmol/L.[6]
Vildagliptin Diabetic (db/db) MiceNot SpecifiedSignificant increase in plasma active GLP-1 levels compared to diabetic control mice.[7]

Mechanism of Action: DPP-4 Inhibition and GLP-1 Augmentation

The primary mechanism by which gliptins, including NVP-DPP728, elevate GLP-1 levels is through the competitive and reversible inhibition of the DPP-4 enzyme. This action prevents the cleavage of the N-terminal dipeptide from active GLP-1 (7-36 amide or 7-37), thereby prolonging its half-life and enhancing its physiological effects.

cluster_0 Intestinal L-Cell cluster_1 Circulation cluster_2 Therapeutic Intervention cluster_3 Physiological Effects Nutrients Nutrient Ingestion L_Cell L-Cell Nutrients->L_Cell Stimulates Proglucagon Proglucagon L_Cell->Proglucagon Processes GLP1_active Active GLP-1 (7-36 amide/7-37) Proglucagon->GLP1_active to release DPP4_enzyme DPP-4 Enzyme GLP1_active->DPP4_enzyme Substrate for Pancreas Pancreas GLP1_active->Pancreas Brain Brain GLP1_active->Brain Stomach Stomach GLP1_active->Stomach GLP1_inactive Inactive GLP-1 (9-36 amide/9-37) DPP4_enzyme->GLP1_inactive Degrades to Gliptins NVP-DPP728 & Other Gliptins Gliptins->DPP4_enzyme Inhibits Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Satiety ↑ Satiety Brain->Satiety Gastric_Emptying ↓ Gastric Emptying Stomach->Gastric_Emptying

Fig. 1: Signaling pathway of DPP-4 inhibition by gliptins.

Experimental Protocols

To assess the in vivo efficacy of DPP-4 inhibitors on GLP-1 levels, standardized experimental protocols are crucial. Below are detailed methodologies for an oral glucose tolerance test (OGTT) in rodents and the subsequent measurement of active GLP-1.

Oral Glucose Tolerance Test (OGTT) in Rodents

Objective: To evaluate the effect of a DPP-4 inhibitor on glucose tolerance and to collect plasma samples for hormone analysis.

Materials:

  • Test compound (NVP-DPP728 or other gliptin) and vehicle

  • Glucose solution (e.g., 20% w/v in sterile water)

  • Rodents (e.g., Wistar rats or C57BL/6 mice), fasted overnight (12-16 hours) with free access to water

  • Oral gavage needles

  • Blood collection tubes containing EDTA and a DPP-4 inhibitor (e.g., sitagliptin, vildagliptin, or a commercial inhibitor cocktail) to prevent ex vivo GLP-1 degradation

  • Glucometer and test strips

  • Centrifuge

Procedure:

  • Fast animals overnight but allow ad libitum access to water.

  • Record the body weight of each animal.

  • Administer the test compound (e.g., NVP-DPP728) or vehicle orally at a predetermined time (e.g., 30-60 minutes) before the glucose challenge.

  • At time 0, collect a baseline blood sample (e.g., from the tail vein).

  • Immediately administer a glucose solution via oral gavage (e.g., 2 g/kg body weight).

  • Collect subsequent blood samples at specified time points (e.g., 15, 30, 60, and 120 minutes) after the glucose load into tubes containing EDTA and a DPP-4 inhibitor.

  • Measure blood glucose levels at each time point using a glucometer.

  • Centrifuge the collected blood samples (e.g., at 1,600 x g for 15 minutes at 4°C) to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Measurement of Active GLP-1 by ELISA

Objective: To quantify the concentration of active GLP-1 (7-36 amide and 7-37) in plasma samples.

Materials:

  • Commercially available active GLP-1 ELISA kit

  • Plasma samples collected as described in the OGTT protocol

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm)

  • Microplate washer (optional)

  • Precision pipettes and tips

Procedure:

  • Thaw plasma samples on ice.

  • Prepare standards and reagents according to the ELISA kit manufacturer's instructions.

  • Pipette standards, controls, and plasma samples into the appropriate wells of the antibody-coated microplate.

  • Incubate the plate as specified in the kit protocol (e.g., for 2 hours at room temperature).

  • Wash the plate multiple times with the provided wash buffer to remove unbound substances.

  • Add the detection antibody (e.g., a biotinylated antibody specific for active GLP-1) to each well and incubate.

  • Wash the plate again.

  • Add the enzyme conjugate (e.g., streptavidin-horseradish peroxidase) and incubate.

  • Wash the plate a final time.

  • Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance of each well using a microplate reader.

  • Calculate the concentration of active GLP-1 in the samples by interpolating from the standard curve.

cluster_0 In Vivo Phase cluster_1 Sample Processing cluster_2 Ex Vivo Analysis Fasting Overnight Fasting of Rodents Dosing Oral Administration of DPP-4 Inhibitor or Vehicle Fasting->Dosing OGTT Oral Glucose Tolerance Test (OGTT) (Glucose Gavage) Dosing->OGTT Blood_Collection Serial Blood Sampling (with DPP-4i & Anticoagulant) OGTT->Blood_Collection Centrifugation Centrifugation Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Storage Plasma Storage at -80°C Plasma_Separation->Storage ELISA Active GLP-1 ELISA Storage->ELISA Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis

Fig. 2: Experimental workflow for assessing DPP-4 inhibitor efficacy.

Conclusion

NVP-DPP728, along with other gliptins like sitagliptin and vildagliptin, effectively enhances active GLP-1 levels by inhibiting the DPP-4 enzyme. While direct comparative studies are scarce, the available preclinical data indicate that these compounds robustly prevent the degradation of endogenous GLP-1, a key mechanism for their glucose-lowering effects. The provided experimental protocols offer a standardized framework for future comparative efficacy studies. Further head-to-head research is warranted to definitively delineate the quantitative differences in GLP-1 augmentation among these and other DPP-4 inhibitors, which will be crucial for the development of next-generation incretin-based therapies.

References

A Structural and Functional Comparison of the DPP-4 Inhibitors NVP-DPP728 and Linagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and functional differences between two dipeptidyl peptidase-4 (DPP-4) inhibitors: NVP-DPP728 and linagliptin (B1675411). While both compounds target the same enzyme to enhance glycemic control, their distinct chemical scaffolds lead to differences in their binding modes, inhibitory kinetics, and pharmacokinetic profiles. This analysis is supported by experimental data to inform further research and drug development efforts.

Core Structural Differences

NVP-DPP728 and linagliptin belong to different chemical classes of DPP-4 inhibitors. NVP-DPP728 is a cyanopyrrolidine-based inhibitor, while linagliptin is characterized by a xanthine (B1682287) scaffold. These fundamental structural variations dictate their interactions with the DPP-4 enzyme.

Table 1: Key Structural and Chemical Properties

PropertyNVP-DPP728Linagliptin
Chemical Scaffold CyanopyrrolidineXanthine
Molecular Formula C₁₅H₁₈N₆OC₂₅H₂₈N₈O₂
Molecular Weight 298.34 g/mol 472.54 g/mol
Chemical Name 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione

Comparative Analysis of DPP-4 Inhibition and Binding

The structural disparities between NVP-DPP728 and linagliptin translate into different mechanisms of DPP-4 inhibition and binding affinities.

Inhibitory Potency

Direct head-to-head comparative studies on the inhibitory potency of NVP-DPP728 and linagliptin under identical experimental conditions are limited in the publicly available literature. However, data from separate studies indicate that both are potent inhibitors of DPP-4. Linagliptin generally exhibits a lower IC50 value, suggesting higher potency.

Table 2: In Vitro Inhibitory Activity against DPP-4

InhibitorIC₅₀ (nM)Kᵢ (nM)Data Source Caveat
NVP-DPP728 ~1411Data from separate studies; direct comparison requires caution.
Linagliptin ~11Data from separate studies; direct comparison requires caution.
Mechanism of Inhibition and Binding Mode

NVP-DPP728 is a slow-binding, reversible inhibitor of DPP-4.[1] Its mechanism involves the nitrile group, which is crucial for its potent inhibitory activity. The cyanopyrrolidine moiety is believed to interact with the S1 and S2 pockets of the DPP-4 active site. The slow-binding kinetics suggest a two-step inhibition mechanism, possibly involving the formation of a reversible covalent complex.[1]

Linagliptin , in contrast, is a non-covalent, competitive inhibitor. Its xanthine-based structure occupies multiple subsites within the DPP-4 active site, including the S1, S2, S1', and S2' pockets. The aminopiperidine group of linagliptin forms key hydrogen bonds with glutamic acid residues (Glu205 and Glu206) in the S2 subsite. The butynyl group occupies the hydrophobic S1 pocket, and the xanthine and quinazoline (B50416) rings engage in π-stacking interactions with tyrosine and tryptophan residues, contributing to its high binding affinity.

G cluster_nvp NVP-DPP728 Binding cluster_lina Linagliptin Binding NVP NVP-DPP728 (Cyanopyrrolidine) S1_NVP S1 Pocket (Hydrophobic) NVP->S1_NVP Pyrrolidine Ring S2_NVP S2 Pocket (Ionic/H-bond) NVP->S2_NVP Basic Nitrogen Nitrile Nitrile Group NVP->Nitrile Key for slow binding Lina Linagliptin (Xanthine) S1_Lina S1 Pocket (Hydrophobic) Lina->S1_Lina Butynyl Group S2_Lina S2 Pocket (Ionic/H-bond) Lina->S2_Lina Aminopiperidine S1_prime_Lina S1' Subsite Lina->S1_prime_Lina Xanthine Ring (π-stacking) S2_prime_Lina S2' Subsite Lina->S2_prime_Lina Quinazoline Ring (π-stacking)

Figure 1. Simplified binding models of NVP-DPP728 and linagliptin to DPP-4.

Selectivity Profile

The selectivity of DPP-4 inhibitors is crucial to minimize off-target effects. Linagliptin has been shown to be highly selective for DPP-4 over other related proteases such as DPP-2, DPP-8, and DPP-9. While NVP-DPP728 is also described as a selective inhibitor, comprehensive quantitative selectivity data is less readily available in the public domain.

Table 3: Selectivity Profile against Related Proteases (IC₅₀ in µM)

ProteaseNVP-DPP728 Analogue (Compound 5f)Linagliptin
DPP-4 0.1160.001
DPP-2 >100>100
DPP-8 >100>10
DPP-9 Not Reported>10
FAP >100~0.08
Note: Data for the NVP-DPP728 analogue is from a study on synthesized derivatives and may not represent the exact selectivity of NVP-DPP728 itself.

Pharmacokinetics and Pharmacodynamics

The structural differences also influence the pharmacokinetic and pharmacodynamic properties of these inhibitors.

Table 4: Comparative Pharmacokinetic Parameters

ParameterNVP-DPP728 (Data from animal studies)Linagliptin (Human data)
Route of Administration OralOral
Bioavailability Not well-established in humans~30%
Half-life (t½) Not well-established in humans>100 hours (terminal)
Primary Route of Elimination Not well-established in humansFecal (non-renal)

Linagliptin is notable for its primarily non-renal route of elimination, which means dose adjustments are generally not required in patients with kidney impairment. The pharmacokinetic profile of NVP-DPP728 in humans has not been as extensively characterized in publicly available literature.

Experimental Protocols

DPP-4 Inhibition Assay (Fluorescence-based)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against DPP-4.

G prep Prepare Reagents: - DPP-4 Enzyme - Inhibitor (NVP-DPP728 or Linagliptin) - Fluorogenic Substrate (e.g., Gly-Pro-AMC) - Assay Buffer incubation Incubate DPP-4 with Inhibitor (or vehicle control) prep->incubation reaction Add Fluorogenic Substrate to initiate reaction incubation->reaction measurement Measure Fluorescence Intensity over time (Ex/Em ~360/460 nm) reaction->measurement analysis Calculate % Inhibition and IC₅₀ value measurement->analysis

Figure 2. Workflow for a DPP-4 inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor (NVP-DPP728 or linagliptin) in a suitable solvent (e.g., DMSO).

    • Dilute the inhibitor to various concentrations in assay buffer.

    • Prepare a solution of recombinant human DPP-4 enzyme in assay buffer.

    • Prepare a solution of the fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC) in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the DPP-4 enzyme solution to each well.

    • Add the diluted inhibitor solutions (or vehicle for control wells) to the respective wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) in a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Downstream Signaling Pathways

Both NVP-DPP728 and linagliptin exert their primary therapeutic effect by preventing the degradation of incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to a cascade of downstream effects that improve glycemic control.

G cluster_inhibitor DPP-4 Inhibition Inhibitor NVP-DPP728 or Linagliptin DPP4 DPP-4 Inhibitor->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive GLP1_active Active GLP-1 GLP1_active->DPP4 Degradation Pancreas Pancreatic Islets GLP1_active->Pancreas Beta_cell β-cells Pancreas->Beta_cell Alpha_cell α-cells Pancreas->Alpha_cell Insulin (B600854) ↑ Insulin Secretion Beta_cell->Insulin Glucagon (B607659) ↓ Glucagon Secretion Alpha_cell->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes

Figure 3. Core signaling pathway affected by DPP-4 inhibition.

The inhibition of DPP-4 by either NVP-DPP728 or linagliptin leads to:

  • Increased levels of active GLP-1: This enhances glucose-dependent insulin secretion from pancreatic β-cells.

  • Suppressed glucagon secretion: GLP-1 also acts on pancreatic α-cells to reduce the secretion of glucagon, particularly in the postprandial state.

  • Improved glycemic control: The combined effect of increased insulin and decreased glucagon leads to lower blood glucose levels.

While the primary downstream pathway is the same, subtle differences in their binding kinetics, potency, and pharmacokinetics could potentially lead to variations in the magnitude and duration of these effects in vivo. Further comparative studies are needed to fully elucidate any differential impacts on downstream signaling.

Conclusion

NVP-DPP728 and linagliptin represent two distinct chemical approaches to DPP-4 inhibition. Linagliptin, with its xanthine scaffold, engages in extensive non-covalent interactions with multiple subsites of the DPP-4 active site, resulting in high potency and a long duration of action. Its non-renal elimination route is a key clinical advantage. NVP-DPP728, a cyanopyrrolidine-based inhibitor, utilizes a nitrile-dependent, slow-binding mechanism. While also a potent inhibitor, its detailed binding interactions and human pharmacokinetic profile are less extensively documented in publicly available sources. The choice between these or other DPP-4 inhibitors for therapeutic development or as research tools will depend on the specific desired properties, including potency, selectivity, and pharmacokinetic characteristics. This comparative guide provides a foundation for such evaluations.

References

A Comparative Guide to the In Vivo Efficacy of NVP-DPP728 and Alogliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: DPP-4 Inhibition

Both NVP-DPP728 and alogliptin (B1666894) function by inhibiting the DPP-4 enzyme.[1][2] This enzyme is responsible for the rapid inactivation of incretin (B1656795) hormones. By blocking DPP-4, these inhibitors increase the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and slow gastric emptying.[3][4] This ultimately leads to improved glycemic control.

DPP-4 Inhibition Signaling Pathway cluster_0 Intestinal L-Cell cluster_1 Bloodstream cluster_2 Pancreatic Beta-Cell cluster_3 DPP-4 Inhibitors Food Intake Food Intake GLP-1 (active) GLP-1 (active) Food Intake->GLP-1 (active) stimulates release DPP-4 Enzyme DPP-4 Enzyme GLP-1 (active)->DPP-4 Enzyme substrate Insulin Secretion Insulin Secretion GLP-1 (active)->Insulin Secretion stimulates GLP-1 (inactive) GLP-1 (inactive) DPP-4 Enzyme->GLP-1 (inactive) inactivates Lowered Blood Glucose Lowered Blood Glucose Insulin Secretion->Lowered Blood Glucose leads to NVP-DPP728 / Alogliptin NVP-DPP728 / Alogliptin NVP-DPP728 / Alogliptin->DPP-4 Enzyme inhibit

Caption: Mechanism of Action of DPP-4 Inhibitors. (Max Width: 760px)

Comparative Efficacy Data

The following tables summarize key in vivo efficacy data for NVP-DPP728 and alogliptin from various preclinical studies. It is important to note that these studies were conducted independently under different experimental conditions.

Table 1: Effect on DPP-4 Inhibition
CompoundAnimal ModelDoseRoute of AdministrationDPP-4 Inhibition (%)Study Reference
NVP-DPP728 Aged DPP-IV(+) Wistar and F344 rats10 mmol/kgOral>80% (plasma)[5]
Alogliptin Mice25, 50, 100 mg/kg/dayOralDose-dependent decrease in specific DPP-4 activity in serum[6]
Alogliptin Humans with Type 2 Diabetes25, 100, 400 mgOral94.7% - 98.8% (maximal inhibition)[7]
Table 2: Effect on Glucose Tolerance and Insulin Secretion
CompoundAnimal ModelKey FindingsStudy Reference
NVP-DPP728 Obese Zucker ratsSignificantly amplified early-phase insulin response to an oral glucose load and restored glucose excursions to normal.[8]
NVP-DPP728 Aged DPP-IV(+) Wistar and F344 ratsImproved glucose tolerance after an oral glucose challenge by potentiating the early insulin response.[9]
Alogliptin C57BL/6 miceDose-dependently relaxed pre-constricted aortic segments, suggesting vascular effects.[10]
Alogliptin Humans with Type 2 DiabetesSignificant reductions in HbA1c and fasting plasma glucose as monotherapy and in combination with other agents.[4][11]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental outcomes. Below are representative protocols for key in vivo assays used to evaluate DPP-4 inhibitors.

Oral Glucose Tolerance Test (OGTT)

This test assesses the ability of an animal to clear a glucose load from the bloodstream, a key indicator of glucose metabolism.

Oral_Glucose_Tolerance_Test_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Administration cluster_glucose_challenge Glucose Challenge cluster_sampling Blood Sampling cluster_analysis Data Analysis A Fasting of Animals (e.g., overnight) B Oral Administration of NVP-DPP728, Alogliptin, or Vehicle A->B C Oral Gavage of Glucose Solution (e.g., 2 g/kg) B->C D Serial Blood Collection (e.g., at 0, 15, 30, 60, 120 min) C->D E Measurement of Blood Glucose Levels D->E F Calculation of Area Under the Curve (AUC) E->F

Caption: General workflow for an Oral Glucose Tolerance Test. (Max Width: 760px)

Protocol Details:

  • Animal Models: Commonly used models include Wistar rats, Zucker rats, and various strains of mice (e.g., C57BL/6).[5][8][12]

  • Fasting: Animals are typically fasted overnight (12-16 hours) before the test to establish a baseline glucose level.[13][14]

  • Drug Administration: NVP-DPP728 or alogliptin is administered orally at a specified dose and time before the glucose challenge. A vehicle control group receives the same volume of the vehicle solution.

  • Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[15]

  • Blood Sampling: Blood samples are collected at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.[16]

  • Analysis: Blood glucose concentrations are measured for each time point, and the area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.

In Vivo DPP-4 Inhibition Assay

This assay measures the extent to which a compound inhibits the activity of the DPP-4 enzyme in a living organism.

Protocol Details:

  • Animal Models and Dosing: Similar to the OGTT, various animal models are used. The test compound is administered, and after a predetermined time, blood samples are collected.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Enzyme Activity Measurement: A fluorogenic substrate for DPP-4 (e.g., Gly-Pro-AMC) is added to the plasma samples. The rate of cleavage of this substrate, which releases a fluorescent product, is measured over time using a fluorometer.

  • Calculation of Inhibition: The DPP-4 activity in the plasma of treated animals is compared to that in the plasma of vehicle-treated control animals to calculate the percentage of inhibition.[17]

Summary and Conclusion

Both NVP-DPP728 and alogliptin have demonstrated significant in vivo efficacy as DPP-4 inhibitors in preclinical models. They effectively inhibit plasma DPP-4 activity, leading to improved glucose tolerance and enhanced insulin secretion in response to a glucose challenge.

  • NVP-DPP728 has been shown to be a potent inhibitor of DPP-4, with studies highlighting its ability to amplify the early insulin response and normalize glucose excursions in animal models of insulin resistance.[5][8]

  • Alogliptin has a well-documented efficacy profile from numerous preclinical and clinical trials, demonstrating significant reductions in key glycemic parameters both as a monotherapy and in combination with other antidiabetic agents.[4][11]

While the available data strongly support the therapeutic potential of both compounds, the absence of direct comparative in vivo studies makes it difficult to definitively conclude on their relative potency and efficacy. Future head-to-head studies would be invaluable for a more direct comparison of these two DPP-4 inhibitors. Researchers should consider the specific experimental conditions of the cited studies when evaluating and comparing the performance of these compounds.

References

Benchmarking NVP-DPP728 against commercially available DPP-4 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational dipeptidyl peptidase-4 (DPP-4) inhibitor, NVP-DPP728, against commercially available DPP-4 inhibitors, also known as "gliptins." The following sections present a comprehensive overview of their biochemical potency, selectivity, and pharmacokinetic profiles, supported by experimental data and detailed methodologies. This objective comparison is intended to aid researchers and drug development professionals in their evaluation of these therapeutic agents.

Mechanism of Action: The Incretin (B1656795) Pathway

DPP-4 inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting the DPP-4 enzyme, these drugs increase the levels of active incretins, which in turn potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells. This mechanism ultimately leads to improved glycemic control.

cluster_0 Oral Glucose Intake cluster_1 Pancreas cluster_2 Bloodstream Gut Gut Active GLP-1/GIP Active GLP-1/GIP Gut->Active GLP-1/GIP Release β-cells β-cells Insulin Secretion Insulin Secretion β-cells->Insulin Secretion Increases α-cells α-cells Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion Decreases Active GLP-1/GIP->β-cells Stimulates Active GLP-1/GIP->α-cells Inhibits DPP-4_enzyme DPP-4 Active GLP-1/GIP->DPP-4_enzyme Degradation by Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4_enzyme->Inactive GLP-1/GIP DPP-4_Inhibitor NVP-DPP728 or Commercial Gliptins DPP-4_Inhibitor->DPP-4_enzyme Inhibits Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Reduces

Mechanism of action of DPP-4 inhibitors.

Comparative Performance Data

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of NVP-DPP728 and commercially available DPP-4 inhibitors.

Table 1: In Vitro Potency Against DPP-4
InhibitorIC50 (nM)Ki (nM)
NVP-DPP728 22[1]11[2]
Sitagliptin (B1680988) 19-
Vildagliptin (B1682220) 62-
Saxagliptin 50-
Linagliptin 1-

IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.

Table 2: Selectivity Profile Against DPP-8 and DPP-9

Selectivity for DPP-4 over other dipeptidyl peptidases, such as DPP-8 and DPP-9, is a critical factor in the safety profile of these inhibitors. Off-target inhibition of DPP-8 and DPP-9 has been associated with adverse effects in preclinical studies.

InhibitorDPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity Ratio (DPP-8/DPP-4)Selectivity Ratio (DPP-9/DPP-4)
NVP-DPP728 Data not availableData not availableNoted as a "specific and selective inhibitor"[1]Noted as a "specific and selective inhibitor"[1]
Sitagliptin >10,000>10,000>526>526
Vildagliptin 2,9005,500~47~89
Saxagliptin 450800916
Linagliptin >10,000>10,000>10,000>10,000

A higher selectivity ratio indicates greater selectivity for DPP-4.

Table 3: Comparative Pharmacokinetic Properties
InhibitorHalf-life (hours)Oral Bioavailability (%)Primary Route of Elimination
NVP-DPP728 Data not availableOrally active in rats and cats[1][3]Data not available
Sitagliptin 8 - 14~87Renal
Vildagliptin ~285Metabolism, then renal
Saxagliptin 2.1 - 4.450 - 75Metabolism and renal
Linagliptin >100 (terminal)~30Fecal

Experimental Protocols

The following section outlines the general methodologies used to obtain the comparative data presented above.

In Vitro DPP-4, DPP-8, and DPP-9 Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against DPP-4, DPP-8, and DPP-9.

General Procedure:

  • Enzyme and Substrate Preparation: Recombinant human DPP-4, DPP-8, or DPP-9 enzyme and a fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin) are prepared in an appropriate assay buffer (e.g., Tris-HCl).

  • Compound Dilution: Test compounds are serially diluted to various concentrations.

  • Incubation: The enzyme is pre-incubated with the test compounds for a specified period at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Signal Detection: The fluorescence generated by the cleavage of the substrate is measured over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated, and the percent inhibition at each compound concentration is determined. The IC50 value is calculated by fitting the data to a dose-response curve.

cluster_0 Preparation cluster_1 Assay Plate cluster_2 Analysis Enzyme DPP Enzyme (DPP-4, -8, or -9) Well Enzyme->Well Substrate Fluorogenic Substrate Substrate->Well Reaction Start Inhibitor Test Compound (e.g., NVP-DPP728) Inhibitor->Well Pre-incubation Reader Microplate Reader Well->Reader Fluorescence Measurement Curve Dose-Response Curve Reader->Curve Data Plotting IC50 IC50 Value Curve->IC50 Calculation

In vitro enzyme inhibition assay workflow.

Summary and Conclusion

NVP-DPP728 demonstrates potent in vitro inhibition of DPP-4, with an IC50 value of 22 nM, which is comparable to that of the established DPP-4 inhibitor Sitagliptin. While specific quantitative data on its selectivity against DPP-8 and DPP-9 are not publicly available, it has been described as a "specific and selective inhibitor". In contrast, commercially available gliptins exhibit a range of selectivity profiles, with Linagliptin and Sitagliptin showing the highest selectivity over DPP-8 and DPP-9.

The pharmacokinetic profiles of the commercial inhibitors vary significantly, influencing their dosing regimens and use in specific patient populations, such as those with renal impairment. While detailed pharmacokinetic parameters for NVP-DPP728 are not fully characterized in the public domain, preclinical studies have confirmed its oral activity.

This comparative guide highlights the key performance characteristics of NVP-DPP728 in the context of existing DPP-4 inhibitors. Further studies are required to fully elucidate the selectivity and pharmacokinetic profile of NVP-DPP728 to comprehensively assess its therapeutic potential.

References

NVP-DPP728: A Comprehensive Guide for its Use as a Reference Compound in DPP-IV Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of NVP-DPP728 with other common Dipeptidyl Peptidase IV (DPP-IV) inhibitors, offering supporting experimental data and protocols to assist researchers in its effective use as a reference compound in screening assays.

Introduction to DPP-IV Inhibition

Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis. It inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release. By inhibiting DPP-IV, the levels of active incretins are increased, leading to improved glycemic control. This mechanism has made DPP-IV a key target for the development of therapeutics for type 2 diabetes.

NVP-DPP728 is a potent, selective, and reversible inhibitor of DPP-IV. Its well-characterized inhibitory profile makes it an excellent reference compound for the screening and evaluation of new DPP-IV inhibitors.

Comparative Performance Analysis

This section provides a comparative analysis of NVP-DPP728 against two widely used DPP-IV inhibitors, Sitagliptin and Vildagliptin. The data presented here is compiled from various studies. It is important to note that direct comparisons under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of their respective sources.

In Vitro Inhibitory Potency against DPP-IV
CompoundInhibition Constant (Ki)IC50Mechanism of Action
NVP-DPP728 11 nM[1]~5-10 nM (human and rat plasma)[2]Slow-binding, reversible, nitrile-dependent[1]
Sitagliptin 2.3 nM~19 nMReversible, competitive, tight binding
Vildagliptin 2.5 nM~62 nMSlow, tight binding, substrate

Note: The presented Ki and IC50 values are sourced from different studies and may have been determined under varying experimental conditions.

Selectivity Profile

The selectivity of a DPP-IV inhibitor is crucial to minimize off-target effects. The following table summarizes the selectivity of the compounds against related proteases like DPP-8 and DPP-9.

CompoundSelectivity for DPP-IV over DPP-8Selectivity for DPP-IV over DPP-9
NVP-DPP728 >15,000-fold (relative to DPP-II and a range of proline-cleaving proteases)[2]Data not available
Sitagliptin >2,600-fold>4,700-fold
Vildagliptin >200-fold>200-fold

Mechanism of Action and Signaling Pathway

DPP-IV inhibitors prevent the degradation of incretin hormones GLP-1 and GIP. This leads to an increase in their circulating levels, which in turn potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells. The overall effect is a reduction in blood glucose levels.

DPP_IV_Signaling_Pathway Ingestion Food Ingestion Gut Gut L-cells Ingestion->Gut stimulates GLP1_GIP Active GLP-1 & GIP (Incretins) Gut->GLP1_GIP releases DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 degraded by Pancreas Pancreas GLP1_GIP->Pancreas Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Beta_cells β-cells Pancreas->Beta_cells Alpha_cells α-cells Pancreas->Alpha_cells Insulin ↑ Insulin Secretion Beta_cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_cells->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Inhibitor NVP-DPP728 (DPP-IV Inhibitor) Inhibitor->DPP4 inhibits Experimental_Workflow Start Start: Prepare Reagents Prepare_Inhibitors Prepare Serial Dilutions of Test Compounds & NVP-DPP728 Start->Prepare_Inhibitors Prepare_Enzyme Prepare DPP-IV Enzyme Working Solution Start->Prepare_Enzyme Plate_Setup Set up 96-well Plate: Controls & Inhibitor Wells Prepare_Inhibitors->Plate_Setup Prepare_Enzyme->Plate_Setup Pre_incubation Pre-incubate Plate at 37°C Plate_Setup->Pre_incubation Add_Substrate Add DPP-IV Substrate (Gly-Pro-AMC) Pre_incubation->Add_Substrate Measure_Fluorescence Kinetic Measurement of Fluorescence (Ex/Em: 360/460 nm) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Fluorescence->Data_Analysis End End: Compare Potency Data_Analysis->End

References

A Comparative Guide to NVP-DPP728: Reproducibility and Performance in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dipeptidyl peptidase-IV (DPP-IV) inhibitor NVP-DPP728 with other relevant alternatives, supported by published experimental data. The information is intended to offer an objective overview of its performance and aid in the design and interpretation of preclinical studies in the field of type 2 diabetes and metabolic diseases.

Mechanism of Action and Signaling Pathway

NVP-DPP728 is a potent and selective, slow-binding inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV).[1] DPP-IV is responsible for the rapid inactivation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, NVP-DPP728 increases the circulating levels of active GLP-1, which in turn potentiates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and ultimately leads to improved glucose homeostasis.[2][3][4]

The signaling pathway initiated by the inhibition of DPP-IV is depicted below:

cluster_0 DPP-IV Inhibition cluster_1 Incretin Regulation cluster_2 Pancreatic Response cluster_3 Systemic Effects NVP-DPP728 NVP-DPP728 DPP-IV DPP-IV NVP-DPP728->DPP-IV Inhibits Active GLP-1 Active GLP-1 Inactive GLP-1 Inactive GLP-1 Active GLP-1->Inactive GLP-1 Degradation Pancreatic β-cells Pancreatic β-cells Active GLP-1->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Active GLP-1->Pancreatic α-cells Inhibits Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Increases Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Decreases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Stimulates Blood Glucose Blood Glucose Glucose Uptake->Blood Glucose Lowers Hepatic Glucose Production->Blood Glucose Raises

Caption: Signaling pathway of NVP-DPP728 action.

Quantitative Performance Data

The following tables summarize the key in vitro and in vivo performance parameters of NVP-DPP728, with comparisons to other widely studied DPP-IV inhibitors where available from head-to-head studies.

Table 1: In Vitro Inhibition of DPP-IV

CompoundKi (nM)kon (M-1s-1)koff (s-1)IC50 (nM)Selectivity vs. DPP-IIReference
NVP-DPP728 111.3 x 1051.3 x 10-35-10>15,000-fold
Vildagliptin (B1682220)------
Sitagliptin (B1680988)------

Data for direct comparison of Ki, kon, and koff for vildagliptin and sitagliptin in the same study as NVP-DPP728 were not available in the searched literature.

Table 2: In Vivo DPP-IV Inhibition in ob/ob Mice (10 mg/kg, p.o.)

Compound% Inhibition at 1h% Inhibition at 2h% Inhibition at 4h% Inhibition at 8hReference
NVP-DPP728 ~80%~50%Recovery-[5]
Vildagliptin--->70%[5]
Sitagliptin~90%-->70%[5]

Comparison with Alternatives

While NVP-DPP728 demonstrated potent DPP-IV inhibition, its in vivo duration of action was found to be shorter compared to its successor compound, vildagliptin (NVP-LAF237), and sitagliptin.[5] Studies directly comparing the antihyperglycemic efficacy of NVP-DPP728 with marketed DPP-IV inhibitors in the same animal models are limited. However, the available data suggests that while the mechanism of action is conserved across the class, differences in binding kinetics and pharmacokinetic profiles can lead to variations in the duration of in vivo effects.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the reproducibility of findings.

Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol is based on methodologies described for studies in Zucker rats.[2]

Fasting Fasting Drug_Admin Drug_Admin Fasting->Drug_Admin Overnight (e.g., 16h) Glucose_Challenge Glucose_Challenge Drug_Admin->Glucose_Challenge NVP-DPP728 or Vehicle (p.o.) (e.g., 30 min prior) Blood_Sampling Blood_Sampling Glucose_Challenge->Blood_Sampling Oral Glucose Load (e.g., 2 g/kg) Analysis Analysis Blood_Sampling->Analysis t = 0, 15, 30, 60, 120 min

Caption: Workflow for a typical Oral Glucose Tolerance Test.

Protocol Steps:

  • Animal Acclimatization: Acclimatize male Zucker rats (or other relevant rodent models) to the experimental conditions for at least one week.

  • Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.

  • Drug Administration: Administer NVP-DPP728 or the vehicle control orally (p.o.) at the desired dose (e.g., 3.72 mg/kg).[5]

  • Baseline Blood Sample: At time 0 (typically 30 minutes after drug administration), collect a baseline blood sample from the tail vein.

  • Glucose Challenge: Immediately after the baseline sample, administer an oral glucose load (e.g., 2 g/kg body weight).

  • Serial Blood Sampling: Collect subsequent blood samples at specified time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Measure blood glucose concentrations using a validated glucometer or biochemical assay.

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

Measurement of Active GLP-1

This protocol is a generalized procedure based on commercially available ELISA kits and methodologies for GLP-1 measurement.

Blood_Collection Blood_Collection DPPIV_Inhibition DPPIV_Inhibition Blood_Collection->DPPIV_Inhibition Into tubes with DPP-IV inhibitor Centrifugation Centrifugation DPPIV_Inhibition->Centrifugation Immediate mixing Plasma_Storage Plasma_Storage Centrifugation->Plasma_Storage e.g., 10 min at 1,600 x g, 4°C ELISA ELISA Plasma_Storage->ELISA Store at -80°C until analysis

Caption: Workflow for active GLP-1 measurement.

Protocol Steps:

  • Blood Collection: Collect whole blood samples into chilled tubes containing a DPP-IV inhibitor (e.g., a commercial inhibitor cocktail or EDTA plus a specific inhibitor) to prevent ex vivo degradation of active GLP-1.

  • Mixing: Immediately and gently invert the tubes to ensure proper mixing of the blood with the inhibitor.

  • Centrifugation: Centrifuge the blood samples at a low speed (e.g., 1,600 x g) for approximately 10-15 minutes at 4°C to separate the plasma.

  • Plasma Aspiration and Storage: Carefully aspirate the plasma supernatant and store it at -80°C until analysis.

  • Quantification: Measure the concentration of active GLP-1 (7-36 amide) in the plasma samples using a validated and specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Conclusion

The available data on NVP-DPP728 demonstrate its potent in vitro activity as a DPP-IV inhibitor and its ability to improve glucose tolerance in preclinical models of type 2 diabetes. However, comparative in vivo studies indicate a shorter duration of action relative to other DPP-IV inhibitors such as vildagliptin and sitagliptin. This guide provides essential data and experimental protocols to assist researchers in evaluating the reproducibility of published findings and in designing future studies involving NVP-DPP728 or other DPP-IV inhibitors. Careful consideration of the specific pharmacokinetic and pharmacodynamic properties of each compound is crucial for the accurate interpretation of experimental outcomes.

References

A Comparative Guide to NVP-DPP728 and Other Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the non-peptidic dipeptidyl peptidase-4 (DPP-4) inhibitor NVP-DPP728 with other notable DPP-4 inhibitors, focusing on their biochemical potency, selectivity, and pharmacokinetic properties. The information presented is intended to assist researchers and drug development professionals in understanding the nuances of these compounds for therapeutic and investigational purposes. While the term "peptide-based" was initially considered, the prominent DPP-4 inhibitors in clinical and late-stage preclinical development are small molecule peptidomimetics. This guide will therefore compare NVP-DPP728 to the widely studied small molecule inhibitors, sitagliptin (B1680988) and vildagliptin.

Quantitative Comparison of DPP-4 Inhibitors

The following table summarizes the key quantitative data for NVP-DPP728, sitagliptin, and vildagliptin, highlighting their potency against DPP-4 and selectivity over related proteases.

ParameterNVP-DPP728SitagliptinVildagliptin
Potency (DPP-4)
Kᵢ11 nM[1]Not widely reportedNot widely reported
IC₅₀~10-20 nM18 nM[2]4.5 nM[3]
Selectivity (IC₅₀)
DPP-8>1000-fold vs DPP-4>1900-fold vs DPP-4>200-fold vs DPP-4
DPP-9>1000-fold vs DPP-4>3000-fold vs DPP-4>50-fold vs DPP-4
Pharmacokinetics
Half-life (t½)~1.5 - 3 hours (in animals)8 - 14 hours[4]~2 hours[5]
Oral BioavailabilityGood (in animals)~87%[6]~85%[3]
Primary Excretion RouteRenal (in animals)Renal (unchanged)[4]Metabolism, then renal

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for key experiments cited in this guide.

In Vitro DPP-4 Inhibition Assay (IC₅₀ Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of DPP-4 by 50%.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test inhibitor (NVP-DPP728, sitagliptin, vildagliptin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the DPP-4 enzyme solution. Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).

  • Incubate the plate for a predefined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the rate of the enzymatic reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Selectivity Profiling Against DPP-8 and DPP-9

This protocol is essential to assess the specificity of the inhibitor for DPP-4 over other dipeptidyl peptidases.

Materials:

  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes

  • Appropriate fluorogenic substrates for each enzyme

  • Assay buffer

  • Test inhibitor

Procedure:

  • Follow the same general procedure as the DPP-4 inhibition assay.

  • Perform separate assays for DPP-8 and DPP-9 using their respective enzymes and substrates.

  • Determine the IC₅₀ values of the test inhibitor for DPP-8 and DPP-9.

  • Calculate the selectivity ratio by dividing the IC₅₀ for DPP-8 or DPP-9 by the IC₅₀ for DPP-4. A higher ratio indicates greater selectivity for DPP-4.

Visualizing Molecular Interactions and Experimental Design

DPP-4 Signaling Pathway

Dipeptidyl peptidase-4 plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones. The following diagram illustrates the canonical DPP-4 signaling pathway and the mechanism of its inhibition.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake GLP1_GIP GLP-1 & GIP (Active Incretins) Food Intake->GLP1_GIP Insulin Insulin Secretion (Glucose Dependent) GLP1_GIP->Insulin Stimulates Glucagon Glucagon Secretion GLP1_GIP->Glucagon Inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Inactivation Glucose_Uptake Peripheral Glucose Uptake Insulin->Glucose_Uptake Promotes HGP Hepatic Glucose Production Glucagon->HGP Stimulates Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins DPP4_Inhibitor NVP-DPP728 (or other inhibitor) DPP4_Inhibitor->DPP4

Caption: DPP-4 signaling pathway and the action of DPP-4 inhibitors.

Experimental Workflow for DPP-4 Inhibitor Comparison

The following diagram outlines a typical workflow for the comparative evaluation of DPP-4 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis and Comparison Potency DPP-4 Inhibition Assay (IC50, Ki determination) Selectivity Selectivity Profiling (vs. DPP-8, DPP-9, etc.) Potency->Selectivity Mechanism Mechanism of Inhibition Studies (e.g., competitive, non-competitive) Selectivity->Mechanism PK Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Mechanism->PK PD Pharmacodynamic Studies (Oral Glucose Tolerance Test, In vivo DPP-4 inhibition) PK->PD Efficacy Efficacy in Animal Models of Diabetes PD->Efficacy Data_Table Comparative Data Tabulation Efficacy->Data_Table Report Comprehensive Comparison Report Data_Table->Report Start Compound Synthesis (NVP-DPP728, Sitagliptin, etc.) Start->Potency

Caption: Experimental workflow for comparing DPP-4 inhibitors.

References

Justification for Using NVP-DPP728 Over Other DPP-4 Inhibitors in Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable Dipeptidyl Peptidase-4 (DPP-4) inhibitor is a critical decision in research settings, directly impacting the interpretation of experimental outcomes. While numerous DPP-4 inhibitors have been developed, NVP-DPP728 distinguishes itself through a unique combination of potency, slow-binding kinetics, and well-defined characteristics, making it a valuable tool for specific research applications. This guide provides a comprehensive comparison of NVP-DPP728 with other widely used DPP-4 inhibitors, supported by experimental data and detailed methodologies, to assist researchers in making an informed choice.

Biochemical and Pharmacological Comparison of DPP-4 Inhibitors

The primary mechanism of action for DPP-4 inhibitors is the prevention of the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.[1][2] While all DPP-4 inhibitors share this fundamental mechanism, they exhibit notable differences in their biochemical properties, including potency (IC50), binding kinetics, and selectivity.

NVP-DPP728 is a potent inhibitor of human DPP-4 with a reported Ki of 11 nM.[3] A key distinguishing feature of NVP-DPP728 is its slow-binding inhibition mechanism, characterized by a rapid initial binding (kon of 1.3 x 10^5 M⁻¹s⁻¹) followed by a slow dissociation (koff of 1.3 x 10⁻³ s⁻¹), resulting in a prolonged duration of enzyme inhibition.[3] This contrasts with some other DPP-4 inhibitors that exhibit more rapid reversible binding. The nitrile functionality at the 2-pyrrolidine position is crucial for its high-affinity binding and slow-dissociation kinetics.[3]

Below is a comparative summary of the biochemical data for NVP-DPP728 and other commonly used DPP-4 inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.

InhibitorDPP-4 IC50 (nM)Selectivity against DPP-8 (fold)Selectivity against DPP-9 (fold)Key Characteristics
NVP-DPP728 ~11 (Ki)[3]High (Data not specified in provided results)High (Data not specified in provided results)Slow-binding inhibitor with prolonged target engagement.[3]
Sitagliptin 19 - 40>2600>2600Highly selective.
Vildagliptin 34 - 62~47~89Forms a covalent but reversible complex.
Saxagliptin 50916Forms a covalent but reversible complex.
Linagliptin 1>10,000>10,000High potency and selectivity.
Alogliptin <10>1000>1000Potent and selective.

Note: The IC50 and selectivity data are compiled from various sources and should be considered as representative values. Direct head-to-head comparative studies under identical conditions are limited. The selectivity of NVP-DPP728 against DPP-8 and DPP-9 is reported to be high, a critical factor for avoiding potential off-target effects. Inhibition of DPP-8 and DPP-9 has been associated with adverse effects in preclinical studies.[4][5]

Justification for NVP-DPP728 in a Research Context

The unique slow-binding kinetics of NVP-DPP728 offer distinct advantages in a research setting:

  • Prolonged and Stable Target Inhibition: The slow dissociation rate ensures a sustained inhibition of DPP-4 activity, which can be beneficial for in vivo studies requiring consistent target engagement over time. This reduces the need for frequent administration and can lead to more stable and reproducible results.

  • Mechanistic Studies: The well-characterized two-step inhibition mechanism of NVP-DPP728 makes it an excellent tool for studying the kinetics of enzyme-inhibitor interactions and for validating assays designed to identify other slow-binding inhibitors.[3]

  • Early Proof-of-Concept Studies: NVP-DPP728 was one of the first potent and selective DPP-4 inhibitors to be extensively studied, and it played a crucial role in establishing the therapeutic potential of DPP-4 inhibition for type 2 diabetes.[2][6][7] Its well-documented effects in animal models of diabetes make it a reliable positive control and a benchmark for evaluating new compounds.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of NVP-DPP728 or other test compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.1 mg/mL BSA

  • NVP-DPP728 (or other test inhibitors)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of NVP-DPP728 in DMSO. Create a serial dilution of the stock solution in the assay buffer to achieve a range of desired concentrations.

  • Enzyme Preparation: Dilute the human recombinant DPP-4 enzyme in the assay buffer to the desired working concentration. Keep the enzyme on ice.

  • Assay Setup: In a 96-well microplate, add the following to triplicate wells:

    • Blank (No Enzyme): 50 µL of Assay Buffer.

    • Enzyme Control (100% Activity): 40 µL of Assay Buffer and 10 µL of diluted DPP-4 enzyme.

    • Inhibitor Wells: 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the NVP-DPP728 dilution.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all other readings.

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

For slow-binding inhibitors like NVP-DPP728, it is crucial to ensure that the pre-incubation time is sufficient to reach binding equilibrium and to monitor the reaction kinetics over a longer period to accurately capture the inhibition profile.

Visualizing Key Pathways and Workflows

To better understand the context of DPP-4 inhibition and the experimental process, the following diagrams are provided.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_inactivation Inactivation cluster_inhibition Inhibition Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells stimulates Pancreatic α-cells Pancreatic α-cells Incretin Hormones (GLP-1, GIP)->Pancreatic α-cells inhibits DPP4 DPP4 Incretin Hormones (GLP-1, GIP)->DPP4 degraded by Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion decreases Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates Inactive Peptides Inactive Peptides DPP4->Inactive Peptides NVP-DPP728 NVP-DPP728 NVP-DPP728->DPP4 inhibits Blood Glucose Blood Glucose Glucose Uptake->Blood Glucose lowers Hepatic Glucose Production->Blood Glucose raises

Caption: DPP-4 signaling pathway and the mechanism of NVP-DPP728 inhibition.

Experimental_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep plate Plate Setup (Blank, Control, Inhibitor) prep->plate preincubate Pre-incubate Plate (37°C, 15 min) plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate read Kinetic Reading (Fluorescence Plate Reader) initiate->read analyze Data Analysis (Calculate % Inhibition, IC50) read->analyze end End analyze->end

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for NVP-DPP728 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Guidance

This document provides immediate, critical safety and logistical information for the proper handling and disposal of NVP-DPP728 dihydrochloride (B599025). Adherence to these procedures is vital to ensure personnel safety and environmental protection.

Chemical Safety and Hazard Information

NVP-DPP728 dihydrochloride is a potent research chemical.[1] All handling and disposal must be conducted with strict adherence to safety protocols. The following table summarizes the key hazard information derived from the Safety Data Sheet (SDS).[1]

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the essential steps for the safe disposal of this compound, from initial handling to final waste containment.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Conduct all handling of the solid compound and concentrated solutions within a certified chemical fume hood to prevent inhalation.

2. Decontamination of Labware:

  • All labware (e.g., glassware, spatulas) that has been in contact with this compound must be decontaminated.

  • Rinse contaminated labware three times with a suitable solvent (e.g., ethanol (B145695) or a solvent in which this compound is soluble).

  • Collect the solvent rinsate as hazardous waste. Do not discard it down the drain.

3. Management of Solid Waste:

  • Place any solid this compound waste, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials into a designated, clearly labeled hazardous waste container.

  • The container must be sealed and stored in a designated satellite accumulation area.

4. Management of Aqueous Waste:

  • Due to its high aquatic toxicity, do not dispose of any solutions containing this compound down the drain.[1]

  • Collect all aqueous waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

5. Final Disposal:

  • All waste containing this compound must be disposed of through an approved waste disposal plant.[1]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Ensure the waste is properly manifested and transported by a licensed hazardous waste contractor.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Laboratory Operations cluster_1 Waste Segregation and Containment cluster_2 Final Disposal Start Handling NVP-DPP728 dihydrochloride Solid_Waste Generate Solid Waste (e.g., contaminated gloves, weigh boats) Start->Solid_Waste Liquid_Waste Generate Liquid Waste (e.g., experimental solutions, rinsate) Start->Liquid_Waste Decontamination Decontaminate Glassware Start->Decontamination Solid_Container Seal in Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Seal in Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Collect_Rinsate Collect Solvent Rinsate Decontamination->Collect_Rinsate Collect_Rinsate->Liquid_Container Storage Store in Designated Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage Pickup Arrange for Pickup by Licensed Hazardous Waste Contractor Storage->Pickup Disposal Dispose of at an Approved Waste Disposal Plant Pickup->Disposal

References

Essential Safety and Operational Protocols for Handling NVP-DPP728 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for NVP-DPP728 dihydrochloride (B599025). The following procedural guidance is designed to ensure a safe laboratory environment when working with this potent dipeptidyl peptidase IV (DPP-IV) inhibitor.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is critical to minimize exposure to NVP-DPP728 dihydrochloride. The appropriate level of PPE is dependent on the task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Operations - Safety glasses with side shields- Standard laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with P100 (or N100) particulate filters- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over a lab coat- Chemical-resistant footwear- Elbow-length gloves for mixing and loading operations
Equipment Cleaning & Decontamination - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots- Respirator (if aerosols or vapors may be generated)

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[1][2][3][4][5]

Hazard Mitigation and Handling Plan

A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental and personal safety.

PhaseKey Actions and Considerations
Preparation - Designate a specific handling area (e.g., a certified chemical fume hood or glove box).- Ensure proper ventilation.- Assemble all necessary equipment and PPE before handling the compound.- Minimize the quantity of the compound to be handled.
Handling - Wear appropriate PPE at all times.- Avoid all skin and eye contact.- Prevent the generation of aerosols.- Use wet-wiping techniques for cleaning surfaces to avoid creating dust.- Decontaminate all equipment after use.
Disposal - Dispose of all waste in clearly labeled, sealed containers.- Segregate waste streams (e.g., solid waste, liquid waste, sharps).- Follow all local, state, and federal regulations for hazardous waste disposal.- For many pharmaceutical compounds, high-temperature incineration is the recommended disposal method.

Experimental Protocol: Weighing and Solution Preparation of a Potent Powder

This protocol provides a step-by-step guide for the safe handling of this compound during weighing and solution preparation.

1. Preparation: 1.1. Don all required PPE for handling powders as specified in the PPE table. 1.2. Prepare the designated handling area (fume hood or glove box) by laying down absorbent, disposable bench paper. 1.3. Assemble all necessary materials: this compound, appropriate solvent, calibrated balance, weighing paper or boat, spatula, and sealable container for the final solution.

2. Weighing: 2.1. Perform all weighing operations within the designated handling area. 2.2. Carefully transfer the desired amount of this compound from the stock container to the weighing paper or boat using a clean spatula. 2.3. Close the stock container immediately after dispensing.

3. Solution Preparation: 3.1. Carefully add the weighed powder to the vessel that will contain the final solution. 3.2. Slowly add the solvent to the powder to avoid splashing and aerosol generation. 3.3. Securely cap the solution container and mix by gentle inversion or stirring until the solid is fully dissolved.

4. Decontamination and Cleanup: 4.1. Decontaminate the spatula and any other reusable equipment with an appropriate solvent. 4.2. Dispose of the weighing paper, gloves, and any other disposable materials in a designated hazardous waste container. 4.3. Wipe down all surfaces within the handling area with a suitable decontaminating solution.

Operational Plans

Spill Response Protocol for Solid this compound

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Evacuate and Isolate:

    • Immediately alert others in the vicinity and evacuate the immediate area of the spill.

    • Restrict access to the contaminated area.

  • Assess the Spill:

    • From a safe distance, assess the extent of the spill and any immediate hazards.

    • If the spill is large or if you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Don Appropriate PPE:

    • Put on the appropriate PPE for handling powders, including a full-face respirator, chemical-resistant coveralls, and double gloves.[6]

  • Contain and Clean the Spill:

    • Gently cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.[7][8]

    • Carefully scoop the material into a sealable, labeled hazardous waste container, taking care not to create dust.[8][9]

    • Wipe the spill area with a wet cloth or absorbent pad, working from the outside in. Place all cleaning materials into the hazardous waste container.

    • Decontaminate the area with soap and water or an appropriate laboratory detergent.[7]

  • Decontaminate and Dispose:

    • Place all contaminated PPE into a designated hazardous waste bag.

    • Wash hands and any exposed skin thoroughly with soap and water.

    • Ensure the hazardous waste container is properly sealed, labeled, and stored for pickup by EHS.

Disposal Plan for this compound Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[10][11][12]

  • Solid Waste:

    • Includes contaminated PPE, weighing papers, absorbent pads, and any unused compound.

    • Collect in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.[13]

  • Liquid Waste:

    • Includes solutions containing this compound and any rinseate from decontamination procedures.

    • Collect in a dedicated, clearly labeled, and sealed hazardous waste container. The container material must be compatible with the solvent used.

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Empty Containers:

    • The original container of this compound should be triple-rinsed with a suitable solvent.[13]

    • Collect the rinseate as hazardous liquid waste.[13]

    • Deface the label on the empty container before disposal as regular laboratory glass or plastic waste, in accordance with institutional policies.[13]

  • Waste Pickup:

    • Store all hazardous waste in a designated satellite accumulation area.

    • Contact your institution's EHS department to arrange for the collection and disposal of all waste materials.

Visualizations

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup Procedure cluster_disposal Disposal spill Spill of NVP-DPP728 dihydrochloride powder alert Alert others in the area spill->alert evacuate Evacuate and isolate the spill area alert->evacuate assess Assess the spill size and potential hazards evacuate->assess is_major Major Spill? assess->is_major don_ppe Don appropriate PPE (Full-face respirator, double gloves, etc.) is_major->don_ppe No contact_ehs Contact Environmental Health & Safety (EHS) is_major->contact_ehs Yes contain Cover spill with damp material to prevent dust don_ppe->contain collect Carefully scoop into a labeled hazardous waste container contain->collect decontaminate_area Clean the area with a wet cloth and decontaminant collect->decontaminate_area dispose_waste Dispose of all contaminated materials as hazardous waste decontaminate_area->dispose_waste decontaminate_ppe Decontaminate or dispose of PPE dispose_waste->decontaminate_ppe wash Wash hands thoroughly decontaminate_ppe->wash

Caption: Workflow for handling a spill of this compound.

PPE_Selection_Flowchart start Start: Task involving This compound task_type What is the nature of the task? start->task_type general_ops General Laboratory Operations task_type->general_ops General lab work, no direct handling handling_powder Handling Powder/Solid task_type->handling_powder Weighing, transferring solid handling_liquid Handling Liquid/Solution task_type->handling_liquid Preparing solutions, transferring liquids cleaning Cleaning/Decontamination task_type->cleaning Decontaminating equipment or work surfaces ppe_general Required PPE: - Safety glasses with side shields - Lab coat - Closed-toe shoes - Nitrile gloves general_ops->ppe_general ppe_powder Required PPE: - Full-face respirator (P100) - Chemical-resistant coveralls - Double gloves - Shoe covers handling_powder->ppe_powder ppe_liquid Required PPE: - Chemical splash goggles/face shield - Chemical-resistant gloves - Chemical-resistant apron handling_liquid->ppe_liquid ppe_cleaning Required PPE: - Chemical splash goggles/face shield - Heavy-duty chemical-resistant gloves - Waterproof apron cleaning->ppe_cleaning

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NVP-DPP728 dihydrochloride
Reactant of Route 2
Reactant of Route 2
NVP-DPP728 dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。